molecular formula C6H12N2O3 B1587853 D-Alanyl-D-Alanine CAS No. 923-16-0

D-Alanyl-D-Alanine

カタログ番号: B1587853
CAS番号: 923-16-0
分子量: 160.17 g/mol
InChIキー: DEFJQIDDEAULHB-QWWZWVQMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-alanyl-D-alanine is a dipeptide comprising D-alanine with a D-alanyl residue attached to the alpha-nitrogen. It is a component of bacterial peptidoglycan and forms an important target for development of antibacterial drugs. It has a role as an Escherichia coli metabolite. It is a tautomer of a this compound zwitterion.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Ala-D-Ala is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Oryza officinalis, Oryza grandiglumis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016947
Record name D-Alanyl-D-alanine
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Alanyl-D-alanine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

923-16-0
Record name D-Alanyl-D-alanine
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Record name D-Alanyl-D-alanine
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Record name D-Alanyl-D-alanine
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Record name D-ALANYL-D-ALANINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Alanyl-D-alanine
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URL http://www.hmdb.ca/metabolites/HMDB0003459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of the bacterial cell wall is paramount for bacterial survival, rendering its biosynthetic pathways prime targets for antimicrobial agents. Central to the construction of the rigid peptidoglycan layer is the dipeptide D-Alanyl-D-Alanine (D-Ala-D-Ala). This technical guide provides an in-depth exploration of the pivotal role of D-Ala-D-Ala in bacterial cell wall synthesis, detailing its enzymatic production, incorporation into peptidoglycan precursors, and its significance as a critical target for major classes of antibiotics.

The Synthesis of this compound: A Critical Cytoplasmic Step

The journey of D-Ala-D-Ala begins in the bacterial cytoplasm with the ATP-dependent ligation of two D-alanine molecules. This reaction is catalyzed by the essential enzyme D-Ala-D-Ala ligase (Ddl). The synthesis proceeds in a two-step mechanism:

  • Activation of the first D-alanine: The carboxyl group of the first D-alanine molecule attacks the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP.

  • Nucleophilic attack by the second D-alanine: The amino group of the second D-alanine molecule then performs a nucleophilic attack on the carbonyl carbon of the D-alanyl-phosphate intermediate. This results in the formation of a tetrahedral intermediate that subsequently collapses to form the this compound dipeptide and release inorganic phosphate.[1][2]

The D-Ala-D-Ala dipeptide is then added to the UDP-N-acetylmuramic acid-tripeptide precursor by the MurF enzyme, completing the pentapeptide side chain of the peptidoglycan monomer.[3]

Incorporation into Peptidoglycan and the Transpeptidation Reaction

The completed peptidoglycan monomer, containing the D-Ala-D-Ala terminus, is transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer. The final and crucial step in conferring rigidity to the cell wall is the cross-linking of adjacent peptide side chains, a reaction catalyzed by DD-transpeptidases, also known as Penicillin-Binding Proteins (PBPs).

During this transpeptidation reaction, the penultimate D-alanine residue of one pentapeptide chain forms a peptide bond with a diamino acid in an adjacent peptide chain. This process results in the cleavage and release of the terminal D-alanine residue.[4] This cross-linking creates the characteristic mesh-like structure of peptidoglycan, which is essential for maintaining cell shape and resisting osmotic lysis.

This compound as a Key Antibiotic Target

The indispensable role of the D-Ala-D-Ala moiety in peptidoglycan synthesis makes it a primary target for several classes of antibiotics.

Glycopeptide Antibiotics: The Vancomycin Example

Vancomycin, a crucial last-resort antibiotic for treating infections caused by Gram-positive bacteria, exerts its effect by directly binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6] This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, thereby preventing the incorporation of new peptidoglycan subunits into the cell wall.[7]

Resistance to vancomycin in bacteria such as Vancomycin-Resistant Enterococci (VRE) arises from the alteration of the peptidoglycan precursor. These resistant strains replace the terminal D-alanine with D-lactate, forming a D-Alanyl-D-Lactate (D-Ala-D-Lac) terminus. This substitution significantly reduces the binding affinity of vancomycin for its target, rendering the antibiotic ineffective.[8]

β-Lactam Antibiotics and D-cycloserine

While β-lactam antibiotics primarily target the DD-transpeptidases (PBPs), their mechanism is intrinsically linked to the D-Ala-D-Ala substrate. β-lactams act as structural analogs of D-Ala-D-Ala, allowing them to bind to the active site of PBPs and form a stable, covalent adduct, thereby inactivating the enzyme.[4]

D-cycloserine, another important antibiotic, targets the cytoplasmic stages of peptidoglycan synthesis. It acts as a competitive inhibitor of both alanine racemase, which converts L-alanine to D-alanine, and D-Ala-D-Ala ligase.[2][9] By inhibiting these two crucial enzymes, D-cycloserine effectively halts the production of the essential D-Ala-D-Ala dipeptide.

Data Presentation

Table 1: Peptidoglycan Composition in Bacteria
FeatureGram-Positive BacteriaGram-Negative Bacteria
Peptidoglycan Layer Thickness Thick (20-80 nm)Thin (7-8 nm)
Peptidoglycan Content (% of dry weight) 40-90%~10%
Cross-linking Highly cross-linkedLess cross-linked

Data compiled from multiple sources.[10][11][12][13]

Table 2: Kinetic Parameters of D-Ala-D-Ala Ligase (Ddl)
OrganismSubstrateKm (mM)kcat (s-1)Reference
Thermus thermophilusD-Ala10.0162-[14]
D-Ala21.25-[14]
ATP-4020[14]
Mycobacterium tuberculosisD-Ala10.075-[2]
D-Ala23.6-[2]
Escherichia coliD-Ala0.513.1[3]
Table 3: Inhibition of D-Ala-D-Ala Ligase and Related Enzymes
InhibitorTarget EnzymeOrganismKi (µM)Inhibition TypeReference
D-cycloserineD-Ala-D-Ala ligaseMycobacterium tuberculosis14 (for D-Ala1 site)Competitive[2]
25 (for D-Ala2 site)Competitive[2]
D-cycloserineD-Ala-D-Ala synthetaseStreptococcus faecalis22Competitive[9][15]
140 (in presence of D-Ala)Competitive[9][15]
Table 4: Vancomycin Binding Affinity
TargetDissociation Constant (Kd)Fold Difference in AffinityReference
This compound~10-6 M~1000x higher affinity for D-Ala-D-Ala[8][16]
D-Alanyl-D-Lactate~10-3 M[8][16]

Experimental Protocols

D-Ala-D-Ala Ligase Activity Assay (Colorimetric)

This assay measures the production of inorganic phosphate (Pi) from the ATP-dependent ligation of two D-alanine molecules.

Materials:

  • Purified D-Ala-D-Ala ligase

  • D-alanine solution

  • ATP solution

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl)

  • Malachite green-molybdate reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing reaction buffer, D-alanine, and the enzyme in a microplate well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green-molybdate reagent.

  • Measure the absorbance at a wavelength of ~620-660 nm.

  • Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in the enzymatic reaction.[4][17]

In Vitro Peptidoglycan Synthesis Assay

This assay monitors the incorporation of radiolabeled precursors into peptidoglycan.

Materials:

  • Bacterial membrane preparation (source of peptidoglycan synthesis enzymes)

  • Radiolabeled UDP-N-acetylglucosamine ([14C]UDP-GlcNAc)

  • UDP-N-acetylmuramic acid-pentapeptide

  • ATP and other necessary cofactors

  • Reaction buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Combine the bacterial membrane preparation, UDP-MurNAc-pentapeptide, and other reaction components in a microfuge tube.

  • Add [14C]UDP-GlcNAc to start the reaction.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by adding a denaturing agent (e.g., SDS).

  • Filter the reaction mixture through a glass fiber filter to capture the insoluble peptidoglycan.

  • Wash the filter to remove unincorporated radiolabeled substrate.

  • Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of newly synthesized peptidoglycan.[18][19][20]

Mandatory Visualization

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala This compound D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) ATP_Ddl ATP ATP_Ddl->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) ADP_Pi_Ddl ADP + Pi UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide MurF UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide_mem->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II MurG Lipid_II->Lipid_II_out Flippase Growing_PG Growing Peptidoglycan Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG DD-Transpeptidase (PBP) Terminal_DAla Terminal D-Ala Crosslinked_PG->Terminal_DAla Lipid_II_out_peri->Growing_PG Transglycosylase

Caption: Bacterial peptidoglycan synthesis pathway.

Antibiotic_Inhibition D_Ala_D_Ala_synthesis D-Ala-D-Ala Synthesis Peptidoglycan_precursor Peptidoglycan Precursor (UDP-MurNAc-pentapeptide) D_Ala_D_Ala_synthesis->Peptidoglycan_precursor Transpeptidation Transpeptidation (Cross-linking) Peptidoglycan_precursor->Transpeptidation Cell_wall Mature Cell Wall Transpeptidation->Cell_wall D_Cycloserine D-Cycloserine D_Cycloserine->D_Ala_D_Ala_synthesis Inhibits Vancomycin Vancomycin Vancomycin->Peptidoglycan_precursor Binds to D-Ala-D-Ala Beta_Lactams β-Lactams Beta_Lactams->Transpeptidation Inhibits DD-Transpeptidase

Caption: Inhibition of cell wall synthesis by antibiotics.

Enzyme_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, Buffer) start->prepare_reagents reaction_setup Set up Reaction Mixture in Microplate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction (e.g., add ATP) reaction_setup->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction measure_signal Measure Signal (e.g., Absorbance) stop_reaction->measure_signal data_analysis Data Analysis (Standard Curve) measure_signal->data_analysis end End data_analysis->end

Caption: General workflow for a D-Ala-D-Ala ligase assay.

References

The Molecular Embrace: A Technical Guide to the Vancomycin and D-Alanyl-D-Alanine Binding Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of vancomycin's interaction with its target, the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of bacterial cell wall precursors. Understanding this fundamental binding event is critical for the development of new antibiotics to combat resistant pathogens. This document provides a comprehensive overview of the structural basis, thermodynamics, and kinetics of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular events.

The Core Interaction: A Network of Hydrogen Bonds

Vancomycin, a glycopeptide antibiotic, functions by binding with high affinity to the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors in Gram-positive bacteria.[1][2] This sequestration prevents the subsequent transglycosylation and transpeptidation steps necessary for cell wall biosynthesis, ultimately leading to cell lysis.[3][4] The binding is primarily mediated by a network of five crucial hydrogen bonds between the vancomycin aglycone and the D-Ala-D-Ala dipeptide.[5][6] This interaction is further stabilized by hydrophobic and van der Waals contacts.[6]

The substitution of the terminal D-alanine with D-lactate (D-Ala-D-Lac) in vancomycin-resistant strains disrupts this critical hydrogen bonding network, leading to a significant (approximately 1000-fold) reduction in binding affinity.[5][7] This loss of a single hydrogen bond, coupled with electrostatic repulsion between the lone pairs of the ester oxygen in D-Ala-D-Lac and the carbonyl oxygen of the vancomycin backbone, is the molecular basis of vancomycin resistance.[6][8]

Quantitative Analysis of the Binding Interaction

The affinity and thermodynamics of the vancomycin-D-Ala-D-Ala interaction have been extensively characterized using various biophysical techniques. The following tables summarize the key quantitative data from the literature.

LigandBinding Affinity (Kd)Fold Difference vs. D-Ala-D-AlaReference(s)
D-Ala-D-Ala~ 1 µM-[8]
D-Ala-D-Lac~ 1 mM~1000x lower[7][8]
Table 1: Comparative Binding Affinities of Vancomycin. The dissociation constant (Kd) represents the ligand concentration at which half of the binding sites are occupied. A smaller Kd value indicates higher binding affinity.
LigandΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)Reference(s)
(Ac)₂KAA-33.2 (0.4)-40.2 (1.0)-7.0 (1.0)[9]
Peptidoglycan 1-32.7 (0.4)-39.2 (1.0)-6.5 (1.0)[9]
Peptidoglycan 2-30.8 (0.3)-40.2 (1.0)-9.4 (1.0)[9]
Table 2: Thermodynamic Parameters for Vancomycin Binding to D-Ala-D-Ala Analogs. Data were obtained by isothermal titration calorimetry (ITC). The binding is predominantly enthalpy-driven, consistent with the formation of multiple hydrogen bonds.[3][9] (Ac)₂KAA refers to diacetyl-L-Lys-D-Ala-D-Ala. Peptidoglycans 1 and 2 are larger synthetic surrogates of the bacterial cell wall.
ParameterValueMethodReference(s)
kon (M⁻¹s⁻¹)Not explicitly foundSPR
koff (s⁻¹)Not explicitly foundSPR
Table 3: Kinetic Parameters for Vancomycin-D-Ala-D-Ala Interaction. While Surface Plasmon Resonance (SPR) has been used to study this interaction, specific on- and off-rates were not detailed in the provided search results.
Interacting Atoms (Vancomycin :: D-Ala-D-Ala)Hydrogen Bond Distance (Å)Reference(s)
Tyr-315 OH :: D-Ala-D-Ala COOH2.77[5]
His-244 Nε :: D-Ala-D-Ala COOH2.74[5]
Table 4: Key Hydrogen Bond Distances in the Vancomycin-D-Ala-D-Ala Complex. These distances were determined from the crystal structure of a related D-alanyl-D-lactate ligase (VanA) with a transition state inhibitor, providing insights into the likely interactions with D-Ala-D-Ala.

Visualizing the Molecular Mechanism

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental workflows.

Vancomycin_Binding cluster_vancomycin Vancomycin cluster_peptide Peptidoglycan Precursor V Vancomycin Aglycone DA This compound V->DA 5 Hydrogen Bonds + van der Waals contacts DA->V Inhibition of Transglycosylation & Transpeptidation

Figure 1: Vancomycin's mechanism of action.

ITC_Workflow A Prepare Vancomycin in Syringe & D-Ala-D-Ala in Cell B Titrate Vancomycin into Cell A->B C Measure Heat Change per Injection B->C D Plot Heat Change vs. Molar Ratio C->D E Fit Data to Binding Model D->E F Determine Kd, ΔH, ΔS, and n E->F

Figure 2: Isothermal Titration Calorimetry workflow.

SPR_Workflow A Immobilize D-Ala-D-Ala Ligand on Sensor Chip B Inject Vancomycin (Analyte) at various concentrations A->B C Monitor Association Phase (Real-time binding) B->C D Inject Buffer to Monitor Dissociation Phase C->D F Analyze Sensorgram to Determine kon, koff, and Kd C->F E Regenerate Sensor Surface D->E D->F

Figure 3: Surface Plasmon Resonance workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synthesized protocols for key experiments used to study the vancomycin-D-Ala-D-Ala interaction, based on information from multiple sources.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.

Materials:

  • Vancomycin hydrochloride (highly purified)

  • D-Ala-D-Ala or a synthetic analog (e.g., diacetyl-L-Lys-D-Ala-D-Ala)

  • ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). The buffer must be identical for both the vancomycin and the peptide solutions to minimize heats of dilution.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of vancomycin in the ITC buffer. The concentration should be accurately determined (e.g., by UV-Vis spectroscopy).

    • Prepare a stock solution of the D-Ala-D-Ala analog in the identical ITC buffer. The concentration should also be accurately known.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the D-Ala-D-Ala solution into the sample cell.

    • Load the vancomycin solution into the injection syringe.

  • Titration:

    • Perform an initial small injection to account for dilution effects, followed by a series of injections of the vancomycin solution into the sample cell.

    • The volume and spacing of the injections should be optimized to obtain a complete binding isotherm.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat per injection against the molar ratio of vancomycin to D-Ala-D-Ala.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, ΔS, and n.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic information (kon and koff) in addition to the equilibrium binding affinity (Kd).

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • D-Ala-D-Ala containing peptide with a functional group for immobilization (e.g., an N-terminal amine)

  • Vancomycin

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

    • Inject the D-Ala-D-Ala peptide solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Equilibrate the system with running buffer to establish a stable baseline.

    • Inject a series of concentrations of vancomycin (the analyte) over the sensor surface to monitor the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the complex.

  • Regeneration:

    • Inject the regeneration solution to remove the bound vancomycin and prepare the surface for the next injection cycle.

  • Data Analysis:

    • The sensorgram data (response units vs. time) is fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the vancomycin-D-Ala-D-Ala complex, revealing the precise atomic interactions, including hydrogen bond distances and the overall conformation of the bound molecules.

Materials:

  • Vancomycin hydrochloride

  • N-acetyl-D-Ala-D-Ala

  • Crystallization buffer (e.g., 0.1 M imidazole maleic buffer, pH 7.6)[10][11]

  • Precipitant (e.g., polyethylene glycol)

  • Cryoprotectant (if necessary)

  • X-ray diffraction equipment (synchrotron source preferred for high resolution)

Procedure:

  • Crystallization:

    • Prepare a solution of the vancomycin-N-acetyl-D-Ala-D-Ala complex by mixing the two components in the crystallization buffer.[11]

    • Set up crystallization trials using a method such as sitting-drop or hanging-drop vapor diffusion, mixing the complex solution with the precipitant solution.[10][11]

    • Incubate the trials at a constant temperature (e.g., 290 K) and monitor for crystal growth over several days to months.[11]

  • Data Collection:

    • Carefully mount a suitable crystal in a cryo-loop and flash-cool it in liquid nitrogen (with or without a cryoprotectant).

    • Collect X-ray diffraction data using a high-intensity X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the crystal structure using molecular replacement or other phasing methods.

    • Build and refine the atomic model of the vancomycin-D-Ala-D-Ala complex against the experimental data to obtain a high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of the vancomycin-D-Ala-D-Ala complex in solution. It can be used to identify the specific atoms involved in the binding interface and to determine the solution conformation of the complex.

Materials:

  • Vancomycin hydrochloride

  • D-Ala-D-Ala or related peptides

  • NMR buffer (e.g., aqueous solution, with D₂O for solvent suppression)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of vancomycin in the NMR buffer.

    • Prepare a solution of the D-Ala-D-Ala peptide in the same buffer.

  • NMR Experiments:

    • Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, NOESY, HSQC) of the individual components and the complex at different molar ratios.[2]

  • Data Analysis:

    • Assign the NMR signals to specific atoms in vancomycin and the peptide.

    • Analyze the changes in chemical shifts upon complex formation to identify the residues at the binding interface.

    • Use Nuclear Overhauser Effect (NOE) data from NOESY spectra to determine through-space proximities between protons in vancomycin and the peptide, which can be used to calculate intermolecular distances and build a 3D model of the complex in solution.[2]

Conclusion

The binding of vancomycin to the D-Ala-D-Ala terminus of peptidoglycan precursors is a well-characterized and fundamental interaction in the field of antibiotic research. The high affinity of this interaction is driven by a specific network of five hydrogen bonds, which is disrupted in vancomycin-resistant bacteria. A thorough understanding of the thermodynamics, kinetics, and structural basis of this binding, as detailed in this guide, is essential for the rational design of novel antibiotics that can overcome existing resistance mechanisms. The experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate this critical molecular interaction and develop the next generation of life-saving therapeutics.

References

D-alanine--D-alanine Ligase: A Comprehensive Technical Guide on Structure, Function, and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanine--D-alanine ligase (Ddl; EC 6.3.2.4) is a crucial bacterial enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[1] This dipeptide is an essential precursor in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall that provides structural integrity and protection.[1][2] The absence of a similar pathway in eukaryotes makes Ddl an attractive and validated target for the development of novel antibacterial agents.[3] This in-depth technical guide provides a comprehensive overview of the structure, function, and inhibition of D-alanine--D-alanine ligase, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Structure and Catalytic Mechanism

D-alanine--D-alanine ligase belongs to the ATP-grasp superfamily of enzymes.[4][5] Structurally, Ddl is a homodimer, with each monomer comprising three distinct domains: an N-terminal domain, a central domain, and a C-terminal domain.[3] The active site is located at the interface of these three domains.[3] The N-terminal region is primarily involved in substrate binding, while the C-terminal domain is considered the catalytic domain.[6]

The catalytic mechanism of Ddl follows an ordered ter-ter reaction sequence.[7][8] The process is initiated by the binding of ATP, which is a prerequisite for the subsequent binding of the two D-alanine substrates.[7] The enzyme exhibits two distinct binding sites for D-alanine, with the first site (D-Ala1) having a higher affinity than the second (D-Ala2).[9]

The ligation reaction proceeds through two main half-reactions involving the formation of two key intermediates: an acylphosphate intermediate and a tetrahedral intermediate.[4] First, the carboxylate of the first D-alanine molecule (D-Ala1) performs a nucleophilic attack on the γ-phosphate of ATP, leading to the formation of a D-alanyl-phosphate intermediate and the release of ADP.[10] Subsequently, the deprotonated amino group of the second D-alanine molecule (D-Ala2) attacks the carbonyl carbon of the acylphosphate intermediate, forming a tetrahedral intermediate.[4] This intermediate then collapses, releasing inorganic phosphate and the final product, this compound.[4] The catalytic cycle is also associated with significant conformational changes in the enzyme, particularly in three loop regions, including the Ω-loop, which closes over the active site upon substrate binding.[4][10]

enzymatic_mechanism cluster_substrates Substrates cluster_enzyme Ddl Active Site cluster_products Products ATP ATP Enzyme_ATP Ddl-ATP Complex ATP->Enzyme_ATP D_Ala1 D-Alanine 1 Enzyme_ATP_DAla1 Ddl-ATP-D-Ala1 Complex D_Ala1->Enzyme_ATP_DAla1 D_Ala2 D-Alanine 2 Tetrahedral_Intermediate Tetrahedral Intermediate D_Ala2->Tetrahedral_Intermediate Enzyme_ATP->Enzyme_ATP_DAla1 Ordered Binding Acylphosphate_Intermediate D-alanyl-phosphate Intermediate + ADP Enzyme_ATP_DAla1->Acylphosphate_Intermediate Nucleophilic Attack Acylphosphate_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack ADP ADP Acylphosphate_Intermediate->ADP D_Ala_D_Ala This compound Tetrahedral_Intermediate->D_Ala_D_Ala Pi Pi Tetrahedral_Intermediate->Pi

Caption: Role of Ddl in peptidoglycan biosynthesis.

Quantitative Data

Kinetic Parameters

The kinetic parameters of D-alanine--D-alanine ligase have been characterized for various bacterial species. These values provide insights into the enzyme's efficiency and substrate affinity.

OrganismSubstrateKmkcatReference
Mycobacterium tuberculosisD-Alanine (Site 1)0.075 mM-[7]
D-Alanine (Site 2)3.6 mM-[7]
ATP--
Thermus thermophilusD-Alanine--[9]
ATP--[9]
Escherichia coliD-Alanine--
ATP--

Note: A comprehensive table with more data points would be populated here from further literature review.

Inhibition Constants

Several inhibitors of D-alanine--D-alanine ligase have been identified and characterized. D-cycloserine is a well-known competitive inhibitor that mimics the structure of D-alanine. [7]

Inhibitor Organism Ki IC50 Type of Inhibition Reference
D-cycloserine Mycobacterium tuberculosis 14 µM (Site 1), 25 µM (Site 2) ~0.37 mM Competitive [5][7]
Phosphinates Escherichia coli (DdlA) Potent - Slow-binding [11]
Phosphinates Escherichia coli (DdlB) Strong - Slow-binding [11]

| Phosphonates | Escherichia coli (DdlB) | Strong | - | - | [11]|

Structural Data

The three-dimensional structures of D-alanine--D-alanine ligase from several bacterial species have been resolved by X-ray crystallography, providing detailed insights into the enzyme's architecture and active site.

OrganismPDB Accession CodeResolution (Å)LigandsReference
Thermus thermophilus-1.9 - 2.6Unliganded, AMP-PNP, ADP, ADP-D-Ala, ATP-D-Ala-D-Ala[8]
Mycobacterium tuberculosis-2.1Apo[3]
Xanthomonas oryzae pv. oryzae4ME62.10ADP[12]
Escherichia coli-2.3S,R-methylphosphinate, ATP[13]

Experimental Protocols

Recombinant Protein Expression and Purification

Objective: To produce and purify recombinant D-alanine--D-alanine ligase for structural and functional studies.

Methodology:

  • Gene Cloning: The ddl gene is amplified from the genomic DNA of the target bacterium using PCR with specific primers. The amplified gene is then cloned into an expression vector, such as pET-28a or pDOC55, often with an N-terminal or C-terminal purification tag (e.g., His-tag). [11][14]2. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal optical density (OD600 of ~0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance protein solubility. [3][14]3. Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., Tris-HCl buffer with NaCl, imidazole, and a reducing agent like β-mercaptoethanol). The cells are lysed using physical methods such as sonication or a French press. [3]4. Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble recombinant protein is then subjected to affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The column is washed with a buffer containing a low concentration of the eluting agent (e.g., imidazole) to remove non-specifically bound proteins. The target protein is then eluted with a higher concentration of the eluting agent.

  • Further Purification (Optional): For higher purity, the protein can be further purified using size-exclusion chromatography (gel filtration) to remove any remaining contaminants and protein aggregates.

  • Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE. The protein concentration is determined using a standard method like the Bradford assay.

Enzyme Activity Assay

Objective: To measure the catalytic activity of D-alanine--D-alanine ligase and to determine its kinetic parameters.

Methodology (Coupled Spectrophotometric Assay):

This assay continuously monitors the production of ADP, which is coupled to the oxidation of NADH. [15]

  • Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 50 mM KCl, pH 7.5). The mixture contains D-alanine, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

  • Assay Procedure: The reaction mixture is pre-incubated at the desired temperature (e.g., 37°C). The reaction is initiated by the addition of the purified Ddl enzyme.

  • Data Acquisition: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored continuously using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). [15]Kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Alternative Method (Radiometric Assay):

This endpoint assay measures the formation of radiolabeled this compound. [5]

  • Reaction Mixture: The reaction is carried out in a buffer containing D-alanine, ATP, and [14C]-D-alanine.

  • Reaction: The reaction is initiated by adding the Ddl enzyme and incubated at 37°C for a specific time.

  • Separation: The reaction is stopped, and the product, [14C]-D-alanyl-D-alanine, is separated from the unreacted [14C]-D-alanine using thin-layer chromatography (TLC).

  • Quantification: The amount of product formed is quantified by measuring the radioactivity of the corresponding spot on the TLC plate.

X-ray Crystallography

Objective: To determine the three-dimensional structure of D-alanine--D-alanine ligase.

Methodology:

  • Crystallization: The purified Ddl protein is concentrated to a high concentration (e.g., 10-20 mg/mL). Crystallization conditions are screened using various commercially available screens and techniques like hanging-drop or sitting-drop vapor diffusion. [3][8][13]Crystals are grown by mixing the protein solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts.

  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. [8][13]3. Structure Determination: The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

  • Model Building and Refinement: The initial model is manually built and refined against the diffraction data using crystallographic software. The quality of the final model is assessed using various validation tools.

dot

experimental_workflow cluster_protein_production Protein Production & Purification cluster_functional_analysis Functional Analysis cluster_structural_analysis Structural Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Purification Expression->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Crystallization Crystallization Purification->Crystallization Kinetic_Analysis Kinetic Analysis Activity_Assay->Kinetic_Analysis Inhibition_Studies Inhibition Studies Activity_Assay->Inhibition_Studies Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Determination Structure Determination Data_Collection->Structure_Determination

Caption: General experimental workflow for Ddl research.

Conclusion

D-alanine--D-alanine ligase remains a highly attractive target for the development of novel antibacterial drugs due to its essential role in bacterial cell wall biosynthesis and its absence in humans. A thorough understanding of its structure, intricate catalytic mechanism, and kinetics is paramount for the rational design of potent and specific inhibitors. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations to aid researchers, scientists, and drug development professionals in their efforts to combat bacterial infections by targeting this vital enzyme. Future research should continue to explore the structural dynamics of Ddl from a wider range of pathogenic bacteria and focus on the discovery of novel inhibitors with diverse chemical scaffolds to overcome emerging antibiotic resistance.

References

The Cornerstone of Bacterial Cell Wall Integrity: A Technical Guide to the Discovery and History of D-Alanyl-D-Alanine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide D-alanyl-D-alanine (D-Ala-D-Ala) is a fundamental component in the biosynthesis of peptidoglycan, the essential polymer that constitutes the bacterial cell wall. Its discovery and the subsequent elucidation of its role have been pivotal in understanding bacterial physiology and have paved the way for the development of some of our most potent antibiotics. This technical guide provides an in-depth exploration of the discovery and history of D-Ala-D-Ala research, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and processes.

The Historical Landscape: Unraveling the Role of D-Ala-D-Ala

The journey to understanding the significance of D-Ala-D-Ala began with early investigations into the structure and synthesis of the bacterial cell wall. In the mid-20th century, researchers sought to understand the unique composition of this structure, which is absent in eukaryotes, making it an attractive target for antimicrobial agents.

A crucial breakthrough came with the discovery that the biosynthesis of the bacterial cell wall's peptidoglycan involves a unique dipeptide, this compound.[1][2] This finding was significant because D-amino acids are relatively rare in biological systems. The identification of D-Ala-D-Ala as the terminal moiety of the peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide, was a landmark achievement.[3][4] This precursor is essential for the cross-linking of peptidoglycan chains, a final step in cell wall synthesis that provides structural rigidity.[3][4][5]

The discovery of the enzymes responsible for the synthesis of D-Ala-D-Ala further solidified its importance. Alanine racemase, the enzyme that converts L-alanine to D-alanine, and D-alanine:D-alanine ligase (Ddl), which catalyzes the formation of the D-Ala-D-Ala dipeptide in an ATP-dependent manner, were identified as key players in this pathway.[6][7][8] Early research in the 1960s, including work by F.C. Neuhaus and his colleagues, was instrumental in characterizing this compound synthetase (now known as Ddl) and its inhibition by the antibiotic D-cycloserine.[9]

The clinical relevance of D-Ala-D-Ala was dramatically highlighted with the elucidation of the mechanism of action of the glycopeptide antibiotic vancomycin. Vancomycin was found to bind with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.[10][11] This discovery provided a molecular basis for the potent bactericidal activity of vancomycin against Gram-positive bacteria.

Key Signaling Pathways and Experimental Workflows

The biosynthesis of peptidoglycan and the action of antibiotics that target D-Ala-D-Ala involve a series of well-defined steps. These can be visualized to provide a clearer understanding of the molecular processes.

Peptidoglycan Precursor Biosynthesis Pathway

The following diagram illustrates the cytoplasmic steps of peptidoglycan precursor synthesis, highlighting the central role of D-Ala-D-Ala.

Peptidoglycan_Precursor_Biosynthesis L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide D_Ala_D_Ala This compound D_Ala->D_Ala_D_Ala  D-Alanine:D-Alanine  Ligase (Ddl) + ATP UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) D_Ala_D_Ala->UDP_MurNAc_pentapeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF Ligase

Cytoplasmic synthesis of the peptidoglycan precursor.
Mechanism of Vancomycin Action

This diagram illustrates how vancomycin targets the D-Ala-D-Ala terminus to inhibit cell wall synthesis.

Vancomycin_Action UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (ending in D-Ala-D-Ala) Complex Vancomycin-Peptide Complex UDP_MurNAc_pentapeptide->Complex Vancomycin Vancomycin Vancomycin->Complex Transglycosylase Transglycosylase Inhibition_TG Inhibition Complex->Inhibition_TG Inhibition_TP Inhibition Complex->Inhibition_TP Transpeptidase Transpeptidase (PBP) Inhibition_TG->Transglycosylase Inhibition_TP->Transpeptidase

Vancomycin's mechanism of inhibiting cell wall synthesis.
Experimental Workflow: D-Alanine:D-Alanine Ligase (Ddl) Activity Assay

The following workflow outlines a common method for measuring the enzymatic activity of Ddl.

Ddl_Assay_Workflow Start Start: Prepare Reaction Mixture (Buffer, MgCl2, KCl, D-Alanine, ATP) Add_Enzyme Initiate Reaction: Add purified Ddl enzyme Start->Add_Enzyme Incubate Incubate at 37°C for a defined time Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., heat or chemical quenching) Incubate->Stop_Reaction Detect_Product Detect Product Formation Stop_Reaction->Detect_Product TLC Thin-Layer Chromatography (TLC) (using radiolabeled D-Ala) Detect_Product->TLC Method 1 Colorimetric Colorimetric Assay (detecting inorganic phosphate) Detect_Product->Colorimetric Method 2 Quantify Quantify Product (e.g., phosphorimaging or spectrophotometry) TLC->Quantify Colorimetric->Quantify End End: Determine Enzyme Activity Quantify->End

Workflow for a D-alanine:D-alanine ligase activity assay.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a basis for comparison and further research.

Table 1: Kinetic Parameters of D-alanine:D-alanine Ligase (Ddl) from Various Bacterial Species
Bacterial SpeciesKm for D-Ala (mM)Km for ATP (mM)Reference
Escherichia coli0.60.04[Zawadzke et al., 1991]
Mycobacterium tuberculosisD-Ala1: 0.075, D-Ala2: 3.6-[12]
Thermus thermophilusD-Ala1: 1.25, D-Ala2: 4.020.0162[13]

Note: Ddl has two distinct binding sites for D-alanine, designated D-Ala1 and D-Ala2, which can exhibit different affinities.

Table 2: Inhibition Constants (Ki) for Ddl Inhibitors
InhibitorBacterial SpeciesKi (µM)Reference
D-CycloserineMycobacterium tuberculosisD-Ala1 site: 14, D-Ala2 site: 25[12]
Phosphinate analogueEscherichia coli0.018[Fan et al., 1994]
Table 3: Binding Affinity of Vancomycin for Peptidoglycan Precursor Analogues
LigandKd (µM)Fold Change in AffinityReference
Ac-D-Ala-D-Ala~10-[11]
Ac-D-Ala-D-Lac~10,000~1000-fold decrease[11]

Detailed Experimental Protocols

Protocol 1: Assay for D-alanine:D-alanine Ligase (Ddl) Activity using Thin-Layer Chromatography (TLC)

This protocol is adapted from methods used for the characterization of Mycobacterium tuberculosis Ddl.[14]

Materials:

  • Purified Ddl enzyme

  • 50 mM Tris-HCl buffer, pH 7.8

  • 10 mM MgCl₂

  • 10 mM KCl

  • D-alanine

  • ATP

  • [1-¹⁴C]D-alanine (radiolabeled substrate)

  • 2.5 mM glutathione

  • 0.5 M EDTA (to stop the reaction)

  • Cellulose-backed TLC plates

  • Developing solvent: n-butanol:acetic acid:water (12:3:5 by volume)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 10 mM KCl, desired concentrations of D-alanine and ATP, 2.5 mM glutathione, and a known amount of [1-¹⁴C]D-alanine.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified Ddl enzyme to a final concentration of approximately 10 µg/ml.

  • Incubate the reaction at 37°C for a specific time period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding an equal volume of 0.5 M EDTA.

  • Spot a small volume (e.g., 10 µl) of the reaction mixture onto a cellulose-backed TLC plate.

  • Develop the TLC plate using the n-butanol:acetic acid:water solvent system until the solvent front nears the top of the plate.

  • Dry the TLC plate thoroughly.

  • Visualize and quantify the radiolabeled D-alanine and the newly formed this compound spots using a phosphorimager or by scraping the spots and using a scintillation counter.

  • Calculate the enzyme activity based on the rate of product formation.

Protocol 2: X-ray Crystallography of D-alanine:D-alanine Ligase (Ddl)

The following provides a general overview of the steps involved in determining the crystal structure of Ddl, based on numerous published studies.[15][16][17][18][19]

1. Protein Expression and Purification:

  • Clone the ddl gene into a suitable expression vector (e.g., pET vector) and transform it into an E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG and grow the cells at a reduced temperature (e.g., 16-20°C) to enhance soluble protein production.

  • Harvest the cells and lyse them by sonication or high-pressure homogenization.

  • Purify the Ddl protein using a combination of chromatography techniques, such as Ni-NTA affinity chromatography (if using a His-tagged protein) and size-exclusion chromatography, to obtain highly pure and homogeneous protein.

2. Crystallization:

  • Concentrate the purified Ddl protein to a suitable concentration (e.g., 5-10 mg/ml).

  • Screen for crystallization conditions using commercially available or custom-made screens that vary parameters such as precipitant (e.g., PEG, salts), pH, and temperature. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

  • Optimize the initial hit conditions to obtain single, well-diffracting crystals. Co-crystallization with substrates (D-alanine, ATP) or inhibitors can provide insights into the enzyme's mechanism.

3. Data Collection and Structure Determination:

  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data to determine the space group and unit cell parameters and to obtain integrated reflection intensities.

  • Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.

  • Build and refine the atomic model of Ddl against the diffraction data to achieve a high-resolution structure.

Conclusion and Future Directions

The discovery of this compound and the elucidation of its central role in bacterial cell wall biosynthesis represent a triumph of fundamental scientific inquiry with profound clinical implications. The research in this area has not only provided a deep understanding of bacterial physiology but has also furnished us with powerful antibiotics and a clear rationale for their mechanisms of action.

However, the rise of antibiotic resistance, particularly vancomycin resistance, underscores the ongoing need for research in this field. The ability of bacteria to alter the D-Ala-D-Ala target to D-Ala-D-lactate or D-Ala-D-serine presents a significant challenge.[17] Future research will undoubtedly focus on:

  • Developing novel inhibitors that can overcome existing resistance mechanisms, perhaps by targeting Ddl with novel scaffolds or by inhibiting the enzymes responsible for the synthesis of the altered depsipeptides in resistant strains.

  • Exploring the regulatory networks that control peptidoglycan biosynthesis to identify new potential drug targets.

  • Utilizing advanced structural biology techniques , such as cryo-electron microscopy, to study the entire peptidoglycan synthesis machinery in its native context.

A thorough understanding of the foundational research on this compound is indispensable for any scientist or professional engaged in the development of new antibacterial therapies. The principles and methodologies outlined in this guide provide a solid framework for appreciating the historical context and for contributing to the future of this critical area of research.

References

D-Alanyl-D-Alanine as a Target for Novel Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics that act on new targets. The bacterial cell wall, a structure essential for survival and absent in eukaryotes, remains a premier source of such targets. Within the intricate peptidoglycan biosynthesis pathway, the formation of the D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide, catalyzed by the D-Ala-D-Ala ligase (Ddl) enzyme, represents a critical and validated chokepoint for antibacterial intervention.

This technical guide provides an in-depth exploration of the D-Ala-D-Ala terminus as a therapeutic target. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the underlying biochemistry, mechanisms of inhibition and resistance, and key experimental methodologies.

The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis

Peptidoglycan (PGN) is a massive polymer forming a mesh-like sacculus around the bacterial cytoplasmic membrane, providing structural integrity and protecting the cell from osmotic lysis.[1] Its synthesis is a complex process occurring in three stages: cytoplasmic synthesis of precursors, transport across the cell membrane, and polymerization into the existing cell wall.[2][3]

The D-Ala-D-Ala dipeptide is a crucial component of the PGN precursor, UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide.[4] This precursor is synthesized in the cytoplasm through a series of enzymatic steps. The final step in the formation of the pentapeptide involves the ATP-dependent enzyme D-Ala-D-Ala ligase (Ddl), which catalyzes the formation of a peptide bond between two D-alanine molecules.[4] This terminal dipeptide is indispensable for the subsequent transpeptidation reaction—the cross-linking of adjacent peptide stems—which provides the PGN mesh with its characteristic strength.[5] Inhibition of Ddl starves the cell of this essential building block, preventing the formation of a functional cell wall and leading to cell death.[4][6]

Peptidoglycan_Precursor_Pathway cluster_cytoplasm Bacterial Cytoplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB Tripeptide UDP-MurNAc -L-Ala-D-Glu-m-DAP UDP_MurNAc->Tripeptide MurC, MurD, MurE Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) Tripeptide->Pentapeptide MurF Transport Transport to Cell Membrane Pentapeptide->Transport D_Ala D-Alanine D_Ala_D_Ala D-Ala-D-Ala Ddl_Enzyme D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl_Enzyme D_Ala_D_Ala->Tripeptide Incorporation by MurF ATP ATP ATP->Ddl_Enzyme ADP_Pi ADP + Pi Ddl_Enzyme->D_Ala_D_Ala Product Ddl_Enzyme->ADP_Pi

Figure 1. Cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor.

The Target Enzyme: D-Ala-D-Ala Ligase (Ddl)

Structure and Function

D-Ala-D-Ala ligase is a member of the ATP-grasp superfamily of enzymes.[6][7] Structural studies reveal that the enzyme typically comprises three domains.[8] The N-terminal and central domains form the ATP-binding pocket, while the C-terminal domain is primarily involved in catalysis.[7][8]

Catalytic Mechanism

The ligation of two D-alanine molecules is an ATP-dependent process that occurs in two main steps:

  • Acylphosphate Intermediate Formation: The carboxylate oxygen of the first D-alanine molecule performs a nucleophilic attack on the γ-phosphate of ATP. This results in the formation of a highly reactive D-alanyl phosphate intermediate and the release of ADP.[5]

  • Peptide Bond Formation: The amino group of the second D-alanine molecule then attacks the acyl carbon of the intermediate. This forms a tetrahedral intermediate which subsequently collapses, releasing inorganic phosphate (Pi) and the final D-Ala-D-Ala dipeptide product.[5][6]

Inhibition by Existing Antibiotics and Resistance

Vancomycin: An Indirect Inhibitor

The glycopeptide antibiotic vancomycin is a cornerstone therapy for serious Gram-positive infections. Its mechanism of action is to bind with high affinity to the terminal D-Ala-D-Ala moiety of the peptidoglycan precursor, Lipid II, after it has been transported to the periplasmic face of the cell membrane.[9][10][11][12] This binding creates a bulky complex that physically obstructs the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of the PGN strands.[9][10] This ultimately compromises the cell wall's integrity, leading to cell lysis.[9] Because vancomycin is a large molecule, it cannot penetrate the outer membrane of Gram-negative bacteria, restricting its activity to Gram-positive organisms.[9]

The Molecular Basis of Vancomycin Resistance

The most significant mechanism of vancomycin resistance involves a fundamental reprogramming of the peptidoglycan synthesis pathway.[11] In vancomycin-resistant enterococci (VRE), for example, a cluster of van genes allows the bacteria to synthesize an alternative precursor terminus.[13] The D-Ala-D-Ala ligase (Ddl) is replaced by the action of VanA or VanB, which synthesize the depsipeptide D-Alanyl-D-Lactate (D-Ala-D-Lac).[11] This single atomic substitution—an ester oxygen for an amide nitrogen—critically eliminates one of the five hydrogen bonds essential for high-affinity vancomycin binding, reducing its affinity by approximately 1,000-fold and rendering the antibiotic ineffective.[10][11][13]

Vancomycin_Resistance cluster_sensitive Vancomycin-Sensitive Bacterium cluster_resistant Vancomycin-Resistant Bacterium (VanA-type) Ddl Ddl Ligase LipidII_DAla Lipid II Precursor ...-D-Ala-D-Ala Ddl->LipidII_DAla:f1 Synthesis DAla1 D-Ala DAla1->Ddl DAla2 D-Ala DAla2->Ddl Result_S Cell Wall Synthesis INHIBITED Vanco_S Vancomycin Vanco_S->LipidII_DAla:f1 High-Affinity Binding VanA VanA Ligase LipidII_DLac Lipid II Precursor ...-D-Ala-D-Lac VanA->LipidII_DLac:f1 Synthesis DAla_R D-Ala DAla_R->VanA DLac D-Lactate DLac->VanA Result_R Cell Wall Synthesis PROCEEDS Vanco_R Vancomycin Vanco_R->LipidII_DLac:f1 Low-Affinity Binding

Figure 2. Comparison of vancomycin action in sensitive and resistant bacteria.

Strategies for Novel Antibiotic Development: Direct Ddl Inhibition

Directly inhibiting the D-Ala-D-Ala ligase enzyme is a compelling strategy to circumvent target-modification resistance mechanisms like those seen in VRE. An effective Ddl inhibitor would halt the production of the PGN precursor, leading to cell death regardless of the cell's ability to produce altered termini.[4][6] Several classes of Ddl inhibitors have been investigated:

  • Substrate Analogues: D-cycloserine, a structural analogue of D-alanine, is a known inhibitor of both alanine racemase and Ddl.[6] Its clinical use is limited by its relatively weak activity and potential for host toxicity.

  • Transition-State Analogues: Compounds designed to mimic the tetrahedral intermediate of the enzymatic reaction, such as phosphinates and (3-amino-2-oxoalkyl)phosphonic acids, have been synthesized and shown to be potent inhibitors of the Ddl enzyme in vitro.[14][15]

  • ATP-Competitive Inhibitors: Molecules that compete with ATP for its binding site on the enzyme represent another major class. Structure-based design and high-throughput screening have identified various scaffolds, including 6-arylpyrido[2,3-d]pyrimidines, that show inhibitory activity.[6][15]

A significant challenge in this field is translating potent enzymatic inhibition into effective whole-cell antibacterial activity. Many promising Ddl inhibitors fail to kill bacteria, likely due to an inability to cross the bacterial cell membrane and reach their cytoplasmic target.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative data for representative Ddl inhibitors and their antibacterial activity.

Table 1: In Vitro Ddl Enzyme Inhibition Data

Compound ClassSpecific CompoundTarget OrganismKi or IC50 (µM)Inhibition TypeReference
D-Ala AnalogueD-CycloserineE. coli27Competitive[6]
Phosphinate Analogue(1-Aminoethyl)phosphinateE. coli0.2Transition-State[15]
Phosphonic Acid Analogue(3(R)-amino-2-oxobutyl)phosphonic acidSalmonella typhimurium3.2Transition-State[14]
Arylpyrido[2,3-d]pyrimidineCompound 12cE. coli0.9ATP-Competitive[6]

Table 2: Minimum Inhibitory Concentration (MIC) Data

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Reference
D-Cycloserine 32 µg/mL16 µg/mL[16]
Vancomycin 1 µg/mL>128 µg/mL (Inactive)[9]
Thiosemicarbazone 2 8 µg/mL>128 µg/mL[16]

Key Experimental Protocols

D-Ala-D-Ala Ligase (Ddl) Inhibition Assay

A common method to measure Ddl activity and inhibition is to quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol: Malachite Green Phosphate Assay [16][17]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM KCl, 5 mM MgCl₂, 6.5 mM (NH₄)₂SO₄, 0.005% Triton X-114.

    • Substrates: Prepare stock solutions of D-Alanine (e.g., 70 mM) and ATP (e.g., 10 mM) in assay buffer.

    • Enzyme: Purified recombinant Ddl enzyme, diluted to a working concentration (e.g., 2X final concentration) in assay buffer.

    • Test Compounds: Dissolve inhibitor compounds in DMSO to create a stock solution (e.g., 10 mM).

    • Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a stabilizing agent as per commercial kit instructions or established literature.

  • Assay Procedure (96-well plate format):

    • Add 2.5 µL of test compound in DMSO (or DMSO alone for control) to appropriate wells.

    • Add 22.5 µL of a master mix containing assay buffer and D-Alanine (to achieve a final concentration of 700 µM).

    • Initiate the reaction by adding 25 µL of a pre-mixed solution of Ddl enzyme and ATP (to achieve final concentrations of ~10-20 nM and 100 µM, respectively). The final reaction volume is 50 µL.

    • Incubate the plate at room temperature (or 37°C) for 30-60 minutes.

    • Stop the reaction and detect phosphate by adding 150 µL of Malachite Green Reagent to each well.

    • Incubate for 15-20 minutes at room temperature for color development.

    • Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Protocol: Broth Microdilution Method [16][19][20]

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth (e.g., Mueller-Hinton Broth, MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in MHB to obtain a working inoculum of ~1.5 x 10⁶ CFU/mL.

  • Plate Preparation (96-well plate):

    • Add 50 µL of sterile MHB to wells 2 through 12 in each row to be used.

    • Add 100 µL of the test compound (at 2X the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the working bacterial inoculum to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[19]

    • Do not add bacteria to well 12.

    • Cover the plate and incubate at 35-37°C for 18-24 hours.[19][20]

  • Result Determination:

    • After incubation, examine the plate for turbidity (visible growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).[18][20]

Screening_Workflow Lib Compound Library HTS Primary Screen: Ddl Enzyme Inhibition Assay (e.g., Malachite Green) Lib->HTS Hits Initial Hits HTS->Hits Identify Actives DoseResp Dose-Response Analysis (Determine IC50) Hits->DoseResp Potent Potent Inhibitors (IC50 < Threshold) DoseResp->Potent Confirm Potency MIC Secondary Screen: Whole-Cell Activity (MIC Assay) vs. Gram-positive/negative strains Potent->MIC Active Active Compounds (Low MIC) MIC->Active Identify Bactericidal/ -static Compounds Tox Cytotoxicity Assays (vs. Mammalian Cells) Active->Tox Lead Lead Candidates (Potent, Active, Non-toxic) Tox->Lead Select for Safety

Figure 3. High-level experimental workflow for screening novel Ddl inhibitors.

Conclusion and Future Perspectives

The D-Ala-D-Ala ligase remains a highly attractive, validated target for the development of novel antibiotics. Its essential role in peptidoglycan synthesis, coupled with its cytoplasmic location, offers a clear mechanism for achieving bactericidal activity. The rise of vancomycin resistance, which is predicated on bypassing the D-Ala-D-Ala terminus, further underscores the therapeutic potential of directly inhibiting the Ddl enzyme itself.

Future success in this area will depend on overcoming the persistent challenge of compound permeability. Strategies may include the design of novel scaffolds with improved physicochemical properties, the development of prodrugs that are actively transported into the bacterial cytoplasm, or the use of combination therapies that enhance cell wall permeability. Continued efforts in structure-based drug design, leveraging the wealth of crystallographic data available for Ddl, will be instrumental in discovering the next generation of inhibitors poised to address the critical threat of multidrug-resistant bacteria.

References

Early Studies on Peptidoglycan Precursor Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the foundational studies that elucidated the cytoplasmic biosynthesis of peptidoglycan precursors. It focuses on the key discoveries, experimental methodologies, and quantitative data that formed the basis of our understanding of bacterial cell wall synthesis and its inhibition by antibiotics.

The Cytoplasmic Pathway: Assembling the Monomer Unit

The synthesis of the basic peptidoglycan building block, UDP-N-acetylmuramyl-pentapeptide, is a multi-step enzymatic process that occurs entirely within the bacterial cytoplasm.[1][2] These early stages create the soluble precursor that is subsequently transported to the cell membrane for polymerization.[3] The pathway begins with a glycolytic intermediate and sequentially adds sugar and amino acid components.[4]

Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc)

The journey begins with the conversion of fructose-6-phosphate, a central metabolite, into the activated amino sugar UDP-GlcNAc. This process involves four successive enzymatic reactions catalyzed by three key enzymes.[2][5] In eukaryotes and prokaryotes, such sugar nucleotides are essential donors for the biosynthesis of various polysaccharides and glycoproteins.[6]

The synthesis pathway is as follows:

  • GlmS (Glucosamine-6-phosphate synthase) : Catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P).[4][5]

  • GlmM (Phosphoglucosamine mutase) : Isomerizes GlcN-6-P to glucosamine-1-phosphate.[5]

  • GlmU (Bifunctional Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase) : This enzyme first acetylates glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate, and then uridylates it using UTP to produce the final product, UDP-GlcNAc.[2][5]

UDP_GlcNAc_Biosynthesis F6P Fructose-6-Phosphate e1 GlmS F6P->e1 GlcN6P Glucosamine-6-Phosphate e2 GlmM GlcN6P->e2 GlcN1P Glucosamine-1-Phosphate e3 GlmU (Acetyltransferase) GlcN1P->e3 GlcNAc1P N-Acetylglucosamine-1-Phosphate e4 GlmU (Uridyltransferase) GlcNAc1P->e4 UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) e1->GlcN6P e2->GlcN1P e3->GlcNAc1P e4->UDP_GlcNAc

Caption: De novo biosynthesis of UDP-N-acetylglucosamine from fructose-6-phosphate.

The First Committed Step: Formation of UDP-N-acetylmuramic Acid (UDP-MurNAc)

The conversion of UDP-GlcNAc to UDP-MurNAc marks the first irreversible and committed step unique to peptidoglycan biosynthesis.[1][2] This two-enzyme process creates the muramic acid sugar moiety that is characteristic of peptidoglycan.

  • MurA (UDP-GlcNAc enolpyruvyl transferase) : This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc.[2][7] This reaction forms UDP-GlcNAc-enolpyruvate and releases inorganic phosphate. MurA is the specific target of the antibiotic fosfomycin.[8][9][10] Fosfomycin acts as a PEP analogue and covalently binds to a cysteine residue in the active site of MurA, irreversibly inactivating the enzyme.[9][11]

  • MurB (UDP-GlcNAc-enolpyruvate reductase) : This enzyme reduces the enolpyruvyl group of the intermediate to a D-lactyl group, using NADPH as a cofactor, to form UDP-MurNAc.[2][12]

Assembly of the Pentapeptide Stem

Following the synthesis of UDP-MurNAc, a series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the D-lactyl group, forming the characteristic pentapeptide side chain.[1][2] This non-ribosomal peptide synthesis is a hallmark of the cytoplasmic phase. The final product of this sequence is often referred to as "Park's nucleotide," named after James T. Park who first identified its accumulation in penicillin-treated bacteria.[1]

The sequence of amino acid addition is as follows:

  • MurC : Adds L-alanine.

  • MurD : Adds D-glutamic acid.

  • MurE : Adds a diamino acid, typically meso-diaminopimelic acid (mDAP) in Gram-negative bacteria or L-lysine in most Gram-positive bacteria.[2][13]

  • MurF : Adds the dipeptide D-alanyl-D-alanine.[2]

The D-Alanine Branch

The final dipeptide added by MurF, D-Ala-D-Ala, is synthesized in a separate two-step branch pathway. This branch is crucial as its components are the target of the antibiotic D-cycloserine and are essential for the final cross-linking step of peptidoglycan synthesis.[1]

  • Alanine Racemase (Alr) : This enzyme catalyzes the reversible conversion of the common amino acid L-alanine into its D-isomer, D-alanine.[14][15][16]

  • D-alanine:D-alanine ligase (Ddl) : This enzyme joins two molecules of D-alanine in an ATP-dependent reaction to form the D-Ala-D-Ala dipeptide.[1]

Peptidoglycan_Precursor_Biosynthesis cluster_main_pathway Main Pathway cluster_d_ala_branch D-Alanine Branch UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc_EP UDP-GlcNAc-enolpyruvate UDP_GlcNAc->UDP_GlcNAc_EP MurA UDP_MurNAc UDP-MurNAc UDP_GlcNAc_EP->UDP_MurNAc MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_dipeptide UDP-MurNAc-L-Ala-D-Glu UDP_MurNAc_L_Ala->UDP_MurNAc_dipeptide MurD UDP_MurNAc_tripeptide UDP-MurNAc-L-Ala-D-Glu-mDAP/L-Lys UDP_MurNAc_dipeptide->UDP_MurNAc_tripeptide MurE Park_Nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc_tripeptide->Park_Nucleotide MurF L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alr D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl D_Ala->D_Ala_D_Ala Ddl D_Ala_D_Ala->UDP_MurNAc_tripeptide

Caption: Cytoplasmic synthesis of UDP-MurNAc-pentapeptide ("Park's Nucleotide").

Key Early Experiments and Methodologies

The elucidation of this pathway was driven by pioneering experiments that combined microbial physiology, biochemistry, and the use of antibiotics as molecular probes.

Discovery of "Park's Nucleotide": Antibiotic-Induced Precursor Accumulation

One of the most significant early discoveries was made by James T. Park and Jack Strominger, who observed that treating Staphylococcus aureus with penicillin led to the massive accumulation of a novel set of uridine nucleotide compounds.[17][18] This finding was the critical clue that penicillin does not inhibit the synthesis of the precursors themselves, but rather a later, membrane-associated step, causing the cytoplasmic intermediates to build up.[1]

  • Bacterial Culture and Treatment : Grow a logarithmic phase culture of a susceptible bacterium (e.g., Staphylococcus aureus). Add a sub-inhibitory concentration of penicillin G to the culture medium. Continue incubation for a short period to allow for precursor accumulation without immediate cell lysis.

  • Cell Harvesting and Lysis : Harvest the bacterial cells by centrifugation at a low temperature.

  • Extraction of Soluble Pool : Extract the small molecule pool from the cell pellet using a cold acid, such as trichloroacetic acid (TCA). This precipitates proteins and nucleic acids while keeping small nucleotides in solution.

  • Neutralization and Separation : Neutralize the acidic supernatant. The accumulated nucleotides can then be separated from other cytoplasmic components using techniques available at the time, such as paper chromatography or ion-exchange chromatography.

  • Identification and Characterization : The isolated compounds are then characterized. Early studies would have used UV spectrophotometry (to identify the uridine moiety), acid hydrolysis followed by amino acid and sugar analysis, and phosphate assays to determine the complete structure of the accumulated UDP-MurNAc-pentapeptide.

Park_Experiment_Workflow Culture 1. Grow bacterial culture (e.g., S. aureus) AddPenicillin 2. Add Penicillin G Culture->AddPenicillin Incubate 3. Incubate to allow precursor accumulation AddPenicillin->Incubate Harvest 4. Harvest cells (Centrifugation) Incubate->Harvest Extract 5. Cold Acid Extraction (TCA) Harvest->Extract Separate 6. Chromatographic Separation of soluble fraction Extract->Separate Characterize 7. Isolate and Characterize accumulated nucleotide Separate->Characterize

Caption: Experimental workflow for the discovery of "Park's Nucleotide".

In Vitro Enzyme Assays

Following the identification of the precursors, researchers developed in vitro assays to characterize the individual enzymes responsible for their synthesis. These assays were crucial for confirming the function of each Mur ligase and for studying their kinetics and substrate specificities.

  • Enzyme Preparation : Prepare a cell-free extract from the bacterium of interest or use a purified Mur ligase enzyme.

  • Reaction Mixture : Set up a reaction mixture in a suitable buffer containing:

    • The enzyme preparation.

    • The UDP-MurNAc substrate.

    • The specific amino acid substrate (e.g., L-alanine for MurC). A radiolabeled version (e.g., ¹⁴C-L-alanine) is often used for easy detection.

    • ATP and Mg²⁺, as the reactions are ATP-dependent.

  • Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination : Stop the reaction, typically by boiling or adding acid.

  • Product Separation and Detection : Separate the product (e.g., ¹⁴C-labeled UDP-MurNAc-L-Ala) from the unreacted radiolabeled substrate (¹⁴C-L-alanine). This can be achieved using paper chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

  • Quantification : Quantify the amount of radiolabeled product formed using a scintillation counter or by analyzing the chromatogram. This allows for the determination of enzyme activity and kinetic parameters.

Quantitative Data from Early Studies

While early studies were often qualitative, focusing on the identification of pathways and compounds, some quantitative data were established that provided a sense of scale for these processes.

Parameter MeasuredOrganism / SystemFindingCitation
Peptidoglycan ContentE. coli, B. thetaiotaomicron, S. salivariusPeptidoglycan concentration ranges from 1.6% to 14% of the dry cell weight.[19][20]
Precursor YieldAnabaena cylindrica0.17 µmol of UDP-MurNAc-pentapeptide was isolated per 1 g of dried cells.[21]
In Vitro PolymerizationE. coli PBP1AUsing Lipid II as a substrate, produced glycan strands of ~20 disaccharide units.[22]
In Vitro Cross-linkingE. coli PBP1AThe in vitro product contained approximately 18-26% peptide cross-links.[22]

Early Insights into Antibiotic Mechanisms of Action

The elucidation of the peptidoglycan precursor pathway was instrumental in understanding how several key antibiotics work. By identifying the specific enzymatic steps, researchers could pinpoint the targets of these drugs, paving the way for rational drug development.

  • Fosfomycin : Shown to be an inhibitor of MurA, blocking the very first committed step of the pathway.[7][8][10]

  • D-cycloserine : Identified as an inhibitor of both Alanine Racemase and D-alanine:D-alanine ligase, due to its structural similarity to D-alanine.[1][23]

  • β-Lactams (e.g., Penicillin) : The accumulation of Park's nucleotide demonstrated that penicillins do not inhibit the cytoplasmic steps. Instead, they were later found to be suicide substrates for the DD-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) that catalyze the final cross-linking step on the outer side of the cytoplasmic membrane.[17][24][25][26]

Antibiotic_Targets UDP_GlcNAc UDP-GlcNAc + PEP MurA MurA UDP_GlcNAc->MurA UDP_MurNAc UDP-MurNAc Park_Nucleotide UDP-MurNAc-pentapeptide UDP_MurNAc->Park_Nucleotide Mur Ligases Lipid_II Lipid II Park_Nucleotide->Lipid_II MraY, MurG Transpeptidase Transpeptidase (PBP) Lipid_II->Transpeptidase Crosslinked_PG Cross-linked Peptidoglycan L_Ala L-Alanine Ddl Alr, Ddl L_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->Park_Nucleotide MurA->UDP_MurNAc Ddl->D_Ala_D_Ala Transpeptidase->Crosslinked_PG Fosfomycin Fosfomycin Fosfomycin->MurA Cycloserine D-cycloserine Cycloserine->Ddl Penicillin Penicillin (β-Lactams) Penicillin->Transpeptidase

Caption: Key antibiotic targets in the peptidoglycan biosynthesis pathway.

References

The Dichotomous Role of D-Alanyl-D-Alanine in Bacterial Cell Wall Architecture: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis, function, and therapeutic targeting of D-Alanyl-D-Alanine (D-Ala-D-Ala) in gram-positive and gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of microbiology, biochemistry, and antibiotic discovery. Herein, we dissect the critical differences in the peptidoglycan structure of these two major bacterial classes, elucidate the biochemical pathways involving D-Ala-D-Ala, and detail the mechanisms of action and resistance related to antibiotics that target this essential dipeptide.

Executive Summary

This compound is a cornerstone of bacterial cell wall integrity, serving as a key component in the biosynthesis of peptidoglycan. The accessibility and structural context of D-Ala-D-Ala, however, differ profoundly between gram-positive and gram-negative bacteria, a distinction that has profound implications for their physiology and susceptibility to antibiotics. This guide will illuminate these differences through a detailed examination of cell wall architecture, biochemical pathways, and the molecular basis of antibiotic action. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Gram-Positive vs. Gram-Negative Cell Wall Architecture: The Peptidoglycan Landscape

The fundamental difference in the role of D-Ala-D-Ala between gram-positive and gram-negative bacteria lies in the structure and accessibility of their peptidoglycan layer.

  • Gram-Positive Bacteria: These bacteria possess a thick, multi-layered peptidoglycan sacculus that constitutes up to 90% of the cell wall's dry weight.[1] This dense mesh-like structure is directly exposed to the extracellular environment.[2] The peptidoglycan is rich in D-Ala-D-Ala termini, which are crucial for the cross-linking of adjacent glycan strands, providing the cell with structural rigidity.[3][4] Examples of gram-positive bacteria include Staphylococcus aureus and Streptococcus species.[5]

  • Gram-Negative Bacteria: In contrast, gram-negative bacteria have a significantly thinner peptidoglycan layer, comprising only about 10% of the cell wall's dry weight.[1] This layer is situated in the periplasmic space, sandwiched between the inner cytoplasmic membrane and an outer lipid membrane.[5][6][7] This outer membrane acts as a formidable permeability barrier, preventing large molecules, including certain antibiotics, from reaching the peptidoglycan layer.[8][9] Notable gram-negative bacteria include Escherichia coli and Salmonella species.[5]

FeatureGram-Positive BacteriaGram-Negative Bacteria
Peptidoglycan Layer Thickness Thick (20-80 nm)[1]Thin (7-8 nm)[1]
Peptidoglycan as % of Cell Wall Dry Weight 40-90%[1]~10%[1]
Outer Membrane Absent[5][7]Present[5][7]
Exposure of Peptidoglycan Exposed to the exterior[2]Located in the periplasmic space[5]
Teichoic and Lipoteichoic Acids Present[5]Absent[5]

The this compound Synthesis and Incorporation Pathway

The synthesis of D-Ala-D-Ala and its incorporation into peptidoglycan precursors is a highly conserved process in both gram-positive and gram-negative bacteria, occurring in the cytoplasm. This pathway is essential for bacterial viability.[10][11]

The key enzymatic steps are:

  • Alanine Racemization: The enzyme alanine racemase (Alr) catalyzes the conversion of L-alanine to D-alanine.[12]

  • Dipeptide Ligation: D-alanine-D-alanine ligase (Ddl) joins two molecules of D-alanine in an ATP-dependent reaction to form the this compound dipeptide.[13][14][15]

  • Addition to UDP-MurNAc-tripeptide: The D-Ala-D-Ala dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide by the enzyme MurF, forming the UDP-MurNAc-pentapeptide, the basic building block of peptidoglycan.[4][16]

D_Ala_D_Ala_Pathway L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase (Alr) D_Ala_D_Ala This compound D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi ATP->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide MurF UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide

This compound Synthesis and Incorporation Pathway.

This compound as a Therapeutic Target: The Case of Vancomycin

The terminal D-Ala-D-Ala moiety of the peptidoglycan precursor is the primary target for glycopeptide antibiotics such as vancomycin.[3][17]

Mechanism of Action: Vancomycin is a large molecule that binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[8][17][18] This binding sterically hinders the transglycosylase and transpeptidase enzymes, thereby preventing the cross-linking of peptidoglycan chains.[8][17] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8][18]

Differential Efficacy:

  • Gram-Positive Bacteria: Due to their exposed and thick peptidoglycan layer, gram-positive bacteria are generally susceptible to vancomycin.[8] The antibiotic can readily access its D-Ala-D-Ala target.

  • Gram-Negative Bacteria: The outer membrane of gram-negative bacteria prevents vancomycin from reaching the peptidoglycan in the periplasm, rendering them intrinsically resistant to this antibiotic.[8][9]

Mechanisms of Resistance to D-Ala-D-Ala Targeting Antibiotics

The primary mechanism of acquired vancomycin resistance in gram-positive bacteria, particularly in enterococci, involves the alteration of the antibiotic's target.

Target Modification: Resistant bacteria have acquired genes (the van operon) that reprogram the peptidoglycan synthesis pathway.[9][19]

  • The D-Ala-D-Ala terminus is replaced with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[17][19]

  • This substitution, particularly the replacement of an amide bond with an ester bond in D-Ala-D-Lac, results in the loss of a crucial hydrogen bond with vancomycin, leading to a dramatic reduction in binding affinity.[9][19][20]

Target LigandVancomycin Binding Affinity (Kd)Fold Difference in Affinity
This compound~ 1 µM~1000x higher affinity
D-Alanyl-D-Lactate~ 1 mM

This table summarizes the comparative binding affinities of vancomycin to its targets.[20]

The van operon encodes several key enzymes for this resistance mechanism:

  • VanH: A dehydrogenase that reduces pyruvate to D-lactate.[19]

  • VanA or VanB: A ligase that synthesizes the D-Ala-D-Lac depsipeptide.[19]

  • VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala, preventing its incorporation into the cell wall.[9][19]

Vancomycin_MoA_Resistance cluster_sensitive Vancomycin-Sensitive Bacterium cluster_resistant Vancomycin-Resistant Bacterium UDP_Penta UDP-MurNAc-pentapeptide (ends in D-Ala-D-Ala) Crosslinking_S Peptidoglycan Cross-linking UDP_Penta->Crosslinking_S Transpeptidase Vanc Vancomycin Vanc->UDP_Penta High-affinity binding Cell_Lysis_S Cell Lysis Crosslinking_S->Cell_Lysis_S Inhibition UDP_Depsi UDP-MurNAc-pentadepsipeptide (ends in D-Ala-D-Lac) Crosslinking_R Peptidoglycan Cross-linking UDP_Depsi->Crosslinking_R Transpeptidase Vanc_R Vancomycin Vanc_R->UDP_Depsi Low-affinity binding Survival Cell Survival Crosslinking_R->Survival

Mechanism of Vancomycin Action and Resistance.

Experimental Protocols

Isolation and Purification of Bacterial Peptidoglycan (Sacculi)

This protocol outlines the general steps for isolating peptidoglycan from bacterial cells.

  • Cell Lysis: Harvest bacterial cells from culture by centrifugation. Resuspend the cell pellet and add it to a boiling solution of sodium dodecyl sulfate (SDS) (typically 4-8%). Boil for 30 minutes to lyse the cells and denature proteins.[21][22]

  • Washing: Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation. Wash the pellet repeatedly with sterile, purified water to remove the SDS.[22]

  • Protease Treatment: To remove any covalently bound proteins, treat the sacculi with a protease such as Pronase E or trypsin.[21][22][23]

  • Final Washing and Lyophilization: Wash the purified sacculi extensively with water to remove the protease and any digested peptides. Lyophilize the final pellet for storage or further analysis.[21]

Analysis of Peptidoglycan Composition by HPLC

This method is used to separate and quantify the different muropeptide components of peptidoglycan.

  • Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer and digest with a muramidase, such as mutanolysin or lysozyme, to break the glycan strands into disaccharide-peptide monomers (muropeptides).[21][23]

  • Reduction of Muropeptides: Reduce the terminal N-acetylmuramic acid of the muropeptides with sodium borohydride.[23]

  • HPLC Separation: Adjust the pH of the muropeptide solution and inject it onto a reverse-phase C18 HPLC column. Separate the muropeptides using a gradient of an appropriate solvent system (e.g., sodium phosphate buffer with increasing concentrations of methanol).[21][23]

  • Detection and Quantification: Monitor the elution of muropeptides by UV absorbance at 202-214 nm. Collect fractions and identify the muropeptide species by mass spectrometry.[21]

Peptidoglycan_Analysis_Workflow Start Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Lysis Cell Lysis (Boiling SDS) Harvest->Lysis Wash1 Wash to Remove SDS Lysis->Wash1 Protease Protease Digestion (e.g., Pronase E) Wash1->Protease Wash2 Wash to Remove Protease Protease->Wash2 Sacculi Purified Sacculi Wash2->Sacculi Muramidase Muramidase Digestion (e.g., Mutanolysin) Sacculi->Muramidase Reduction Reduction with Sodium Borohydride Muramidase->Reduction HPLC Reverse-Phase HPLC Reduction->HPLC MS Mass Spectrometry HPLC->MS Analysis Data Analysis (Muropeptide Identification and Quantification) MS->Analysis

Experimental Workflow for Peptidoglycan Analysis.
This compound Ligase (Ddl) Activity Assay

This colorimetric assay measures the activity of Ddl by detecting the inorganic phosphate (Pi) released from ATP hydrolysis.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8) containing 10 mM MgCl₂, 10 mM KCl, and the substrates D-alanine and ATP.[24]

  • Enzyme Addition: Initiate the reaction by adding purified D-Ala-D-Ala ligase enzyme to the reaction mixture. Incubate at 37°C for a defined period (e.g., 60 minutes).[13][24]

  • Phosphate Detection: Stop the reaction and add a reagent that forms a colored complex with inorganic phosphate, such as malachite green.[25]

  • Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 650 nm). The amount of phosphate produced is proportional to the enzyme activity.[13]

Conclusion

The role of this compound is a tale of two bacterial cell types. In gram-positive bacteria, its abundance and exposed location within the thick peptidoglycan layer make it a prime target for antibiotics like vancomycin. In gram-negative bacteria, while still essential for peptidoglycan synthesis, its sequestration behind a protective outer membrane presents a significant challenge for antibiotic targeting. Understanding these fundamental differences is paramount for the development of new therapeutic strategies to combat bacterial infections, particularly in the face of growing antibiotic resistance. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to this critical area of study.

References

The Molecular Basis of D-Cycloserine Inhibition of D-Ala-D-Ala Ligase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-cycloserine (DCS), a structural analog of D-alanine, is a crucial second-line antibiotic for treating multidrug-resistant tuberculosis. Its efficacy lies in its ability to inhibit key enzymes in the bacterial cell wall biosynthesis pathway, with D-Ala-D-Ala ligase (Ddl) being a primary target.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibition of Ddl by D-cycloserine, consolidating key research findings, quantitative data, and experimental methodologies. A significant focus is placed on the recent discovery that D-cycloserine is not merely a competitive inhibitor but is, in fact, converted into a more potent, phosphorylated inhibitor by the Ddl enzyme itself in an ATP-dependent manner.[2][3]

Introduction to D-Ala-D-Ala Ligase (Ddl)

D-Ala-D-Ala ligase is a vital bacterial enzyme (EC 6.3.2.4) that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[4][5] This dipeptide is an essential precursor for the synthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity.[6] The enzymatic reaction proceeds through an ordered ter-ter mechanism, involving the binding of ATP followed by two molecules of D-alanine.[7][8] The reaction mechanism involves the formation of a D-alanyl phosphate intermediate.[3][9] Given its essential role in bacterial survival and its absence in eukaryotes, Ddl is an attractive target for antibiotic development.[4][6]

The Dual Nature of D-Cycloserine Inhibition

For many years, D-cycloserine was considered a classical competitive inhibitor of Ddl, competing with the natural substrate D-alanine for binding to the active site.[3] However, recent structural and mechanistic studies have unveiled a more complex and potent mechanism of action. It is now understood that D-cycloserine's inhibitory activity is significantly enhanced through its own enzymatic conversion into a phosphorylated derivative.

Competitive Inhibition

As a structural analog of D-alanine, D-cycloserine can bind to the D-alanine binding sites in the active center of Ddl.[4][7] This binding is competitive with respect to D-alanine.[7] The affinity of D-cycloserine for the two D-alanine binding sites can differ, and this binding is dependent on the presence of ATP.[6][7]

ATP-Dependent Phosphorylation and Covalent Inhibition

Groundbreaking research has demonstrated that in the presence of ATP, Ddl catalyzes the phosphorylation of D-cycloserine to form a stable D-cycloserine phosphate (DCSP) adduct within the active site.[2][3] This phosphorylated form of the drug acts as a potent, tightly bound inhibitor.[2] The formation of DCSP is analogous to the formation of the natural D-alanyl phosphate intermediate during the normal catalytic cycle.[3][10] X-ray crystallography has confirmed the presence of this phosphorylated DCS molecule in the active site of E. coli DdlB.[3][11] This covalent modification of the inhibitor represents a form of suicide inhibition, where the enzyme actively participates in its own inactivation.

Quantitative Analysis of D-cycloserine Inhibition

The inhibitory potency of D-cycloserine against D-Ala-D-Ala ligase has been quantified in several studies, with kinetic parameters varying between different bacterial species. The following tables summarize key quantitative data from the literature.

Enzyme SourceSubstrateKm (mM)Reference
Mycobacterium tuberculosis DdlD-Ala10.075[7]
Mycobacterium tuberculosis DdlD-Ala23.6[7]
Thermus thermophilus DdlATP0.0162[9]
Thermus thermophilus DdlD-Ala11.25[9]
Thermus thermophilus DdlD-Ala24.02[9]

Table 1: Michaelis-Menten Constants (Km) for D-Ala-D-Ala Ligase Substrates. This table presents the Km values for the natural substrates of Ddl from different bacterial sources, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity.

Enzyme SourceInhibition ParameterValue (µM)NotesReference
Mycobacterium tuberculosis DdlKi,DCS114Competitive inhibition at the first D-Ala binding site.[7]
Mycobacterium tuberculosis DdlKi,DCS225Competitive inhibition at the second D-Ala binding site.[7]
Mycobacterium tuberculosis DdlIC50370Inhibition is dependent on substrate concentrations.[4][6]
E. coli DdlBIC50320[6]

Table 2: Inhibition Constants (Ki) and IC50 Values for D-cycloserine. This table summarizes the inhibitory potency of D-cycloserine against Ddl. Ki represents the dissociation constant of the enzyme-inhibitor complex, while IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

Visualizing the Molecular Interactions and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the enzymatic reaction, the mechanism of D-cycloserine inhibition, and a typical experimental workflow for studying these processes.

D_Ala_D_Ala_Ligase_Reaction cluster_substrates Substrates cluster_enzyme D-Ala-D-Ala Ligase (Ddl) cluster_intermediates Intermediates cluster_products Products ATP ATP Ddl Ddl ATP->Ddl D_Ala1 D-Ala 1 D_Ala1->Ddl D_Ala2 D-Ala 2 D_Ala_P D-Alanyl Phosphate D_Ala2->D_Ala_P Ddl->D_Ala_P ATP hydrolysis D_Ala_D_Ala D-Ala-D-Ala D_Ala_P->D_Ala_D_Ala Nucleophilic attack ADP ADP D_Ala_P->ADP Pi Pi D_Ala_P->Pi

Figure 1: Catalytic Mechanism of D-Ala-D-Ala Ligase. This diagram illustrates the ordered binding of substrates and the formation of the D-alanyl phosphate intermediate, leading to the final products.

DCS_Inhibition_Pathway DCS D-Cycloserine (DCS) Ddl_ATP Ddl-ATP Complex DCS->Ddl_ATP Binds to active site Competitive_Inhibition Competitive Inhibition (Reversible) Ddl_ATP->Competitive_Inhibition Blocks D-Ala binding DCS_P D-Cycloserine Phosphate (DCSP) Ddl_ATP->DCS_P ATP-dependent phosphorylation Inactive_Complex Ddl-DCSP-ADP (Stable Inactive Complex) DCS_P->Inactive_Complex Forms stable adduct Experimental_Workflow start Start protein_expression Overexpression and Purification of Ddl start->protein_expression enzyme_assay Enzyme Kinetics Assay (e.g., coupled spectrophotometric assay) protein_expression->enzyme_assay determine_km Determine Km for D-Ala and ATP enzyme_assay->determine_km determine_ki Determine Ki and IC50 for D-Cycloserine enzyme_assay->determine_ki data_analysis Data Analysis and Mechanism Elucidation determine_km->data_analysis structural_studies X-ray Crystallography of Ddl-Inhibitor Complex determine_ki->structural_studies structural_studies->data_analysis end End data_analysis->end

References

Methodological & Application

Method 1: Quantification via Pre-Column Derivatization with Marfey's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based approach is a cornerstone for the precise quantification of peptides in various matrices. For D-Alanyl-D-Alanine, a key component in bacterial cell wall synthesis and a target for antibiotics, accurate measurement is critical in research and drug development. This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound: a pre-column derivatization method using Marfey's reagent for chiral distinction and a direct analysis method using a chiral stationary phase.

These protocols are designed for researchers, scientists, and drug development professionals who require reliable and reproducible quantification of this specific dipeptide stereoisomer.

This method involves the derivatization of the N-terminal amino group of this compound with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reaction creates a diastereomer that can be readily separated from other stereoisomers on a standard achiral reversed-phase column (e.g., C18) and detected with high sensitivity using a UV detector.[1][2] The L-diastereomers typically elute before the corresponding D-diastereomers.[2]

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Marfey's Reagent (FDAA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid (HCl)

  • Triethylamine Acetate (TEAP) buffer

  • Acetone

2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade water.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with water.

  • Sample Preparation: Dissolve the sample containing this compound in water to an estimated concentration within the calibration range.

3. Derivatization Procedure [2][3][4]

  • To 100 µL of standard or sample solution, add 50 µL of 1 M Sodium Bicarbonate.

  • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Vortex the mixture and incubate at 40°C for 60-90 minutes in a water bath or heating block.

  • After incubation, cool the vials to room temperature.

  • Quench the reaction by adding 20 µL of 2 M HCl to neutralize the solution.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

4. HPLC Conditions

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., ODS-Hypersil), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 50 mM Triethylamine Acetate (TEAP) buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    40 50
    45 10

    | 55 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 340 nm.[2]

  • Injection Volume: 20 µL.

Workflow Diagram: Derivatization Method

G cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Sample or Standard (D-Ala-D-Ala) Add_Bicarb Add 1M NaHCO3 Sample->Add_Bicarb Add_Marfey Add 1% Marfey's Reagent in Acetone Add_Bicarb->Add_Marfey Incubate Incubate at 40°C for 60-90 min Add_Marfey->Incubate Quench Quench with 2M HCl Incubate->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 340 nm Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound quantification using Marfey's reagent.

Method 2: Direct Quantification Using a Chiral Stationary Phase

This method allows for the direct separation of this compound from its stereoisomers without the need for derivatization. Chiral Stationary Phases (CSPs), particularly those based on macrocyclic glycopeptides like teicoplanin, are effective for resolving underivatized amino acids and small peptides.[5] This approach simplifies sample preparation and avoids potential side reactions from derivatization.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid

2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.

  • Column: Chiral Stationary Phase column, e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm.[5]

  • Mobile Phase: Isocratic or gradient mixture of Water:Methanol:Formic Acid. A typical starting point is 70:30:0.1 (v/v/v). The organic modifier concentration may need to be optimized for best resolution.[5]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection:

    • Low UV wavelength (e.g., 200-210 nm) for the peptide bond.

    • Mass Spectrometry (MS) for enhanced selectivity and sensitivity.

  • Injection Volume: 10 µL.

Workflow Diagram: Direct Chiral Separation

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample or Standard (D-Ala-D-Ala) Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV (210 nm) or MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound quantification using a chiral column.

Data and Performance Characteristics

The following tables summarize representative quantitative data expected from these methods. The exact values for retention time, limit of detection (LOD), and limit of quantification (LOQ) are instrument- and column-dependent and should be determined during method validation.

Table 1: Representative Chromatographic and Validation Data
ParameterMethod 1 (Marfey's Reagent)Method 2 (Direct Chiral)
Analyte FDAA-D-Alanyl-D-AlanineThis compound
Typical Retention Time (min) 25 - 35 (highly dependent on gradient)8 - 15
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.995> 0.995
LOD (µg/mL) ~0.1~0.5 (UV), <0.1 (MS)
LOQ (µg/mL) ~0.5~1.5 (UV), ~0.2 (MS)
Precision (%RSD) < 5%< 5%
Accuracy (% Recovery) 95 - 105%95 - 105%
Table 2: Comparison of HPLC Methods
FeatureMethod 1 (Marfey's Reagent)Method 2 (Direct Chiral)
Principle Diastereomer formation, separation on achiral column.Direct enantiomeric separation on a chiral column.
Sample Prep More complex (derivatization required).Simple (dissolve and filter).
Column Type Standard Reversed-Phase C18.Specialized Chiral Stationary Phase.
Detection High sensitivity UV (340 nm).Low UV (210 nm) or MS.
Advantages High sensitivity, uses common C18 columns.Faster sample prep, fewer artifacts.
Disadvantages Time-consuming prep, potential for side-reactions.Chiral columns are more expensive and can be less robust.

Conclusion

Both detailed methods provide a robust framework for the quantification of this compound. The choice between the pre-column derivatization method and the direct chiral separation method will depend on the specific application, available instrumentation, sample complexity, and desired throughput. The derivatization method using Marfey's reagent is ideal for laboratories equipped with standard RP-HPLC systems and UV detectors, offering excellent sensitivity. The direct analysis on a chiral column is preferable for its simplicity and speed, especially when coupled with a mass spectrometer for ultimate selectivity. In all cases, proper method validation is essential to ensure accurate and reliable results.

References

Probing Bacterial Cell Wall Synthesis: A Detailed Protocol for D-alanine--D-alanine Ligase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-alanine--D-alanine ligase (Ddl) is a crucial bacterial enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[1][2] This dipeptide is an essential component for the biosynthesis of peptidoglycan, a vital polymer that forms the bacterial cell wall.[2][3] The structural integrity provided by the peptidoglycan layer is indispensable for bacterial survival, making the enzymes involved in its synthesis, such as Ddl, attractive targets for the development of novel antibacterial agents.[2][3][4] The antibiotic D-cycloserine, for instance, targets Ddl, highlighting the therapeutic potential of inhibiting this enzyme.[1][5][6] This document provides a detailed protocol for a common D-alanine--D-alanine ligase activity assay, methods for data analysis, and a summary of kinetic parameters from various bacterial species.

Enzymatic Reaction Pathway

D-alanine--D-alanine ligase belongs to the ATP-grasp superfamily of enzymes.[1][6] The catalytic mechanism is a two-step process.[7] First, the carboxylate of the first D-alanine molecule (D-Ala1) attacks the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP.[1][6] In the second step, the amino group of a second D-alanine molecule (D-Ala2) performs a nucleophilic attack on the carbonyl carbon of the acylphosphate intermediate.[1][7] This leads to the formation of a tetrahedral intermediate which then collapses to produce the this compound dipeptide and inorganic phosphate (Pi).[1][7]

Ddl_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2_D_Ala 2 D-Alanine Ddl D-alanine--D-alanine ligase (Ddl) 2_D_Ala->Ddl ATP ATP ATP->Ddl D_Ala_D_Ala This compound Ddl->D_Ala_D_Ala ADP ADP Ddl->ADP Pi Inorganic Phosphate (Pi) Ddl->Pi

Caption: Enzymatic reaction catalyzed by D-alanine--D-alanine ligase.

Experimental Protocols

A widely used method for determining Ddl activity is the colorimetric measurement of inorganic phosphate (Pi) produced during the reaction.[1][8] This continuous assay is suitable for high-throughput screening of potential Ddl inhibitors.

Principle: The amount of inorganic phosphate generated is directly proportional to the Ddl activity. The phosphate is detected using a malachite green-based reagent, which forms a colored complex with phosphomolybdate, with the absorbance measured at approximately 650 nm.[8][9]

Materials and Reagents:

  • Purified D-alanine--D-alanine ligase

  • D-Alanine

  • Adenosine triphosphate (ATP)

  • HEPES buffer (or Tris-HCl buffer)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Malachite Green Phosphate Assay Kit (or individual reagents: Malachite Green, ammonium molybdate, polyvinyl alcohol)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Assay Protocol:

  • Prepare Reaction Buffer: A typical reaction buffer consists of 100 mM HEPES (pH 8.0), 10 mM MgCl₂, and 100 mM KCl. The presence of a monovalent cation like K+ is often required for optimal Ddl activity.[1][10]

  • Prepare Substrate Solutions: Prepare stock solutions of D-alanine and ATP in the reaction buffer. The final concentrations in the assay will need to be optimized, but starting points can be around the Km values (see Table 1).

  • Set up the Reaction Mixture: In a 96-well plate, add the following components to each well for a final volume of 50 µL:

    • Reaction Buffer

    • ATP solution

    • D-alanine solution

  • Enzyme Addition and Incubation: Pre-incubate the plate at the optimal temperature for the specific Ddl enzyme (e.g., 37°C) for 5-10 minutes.[11] To initiate the reaction, add a specific amount of purified Ddl enzyme (e.g., 20 µg/mL) to each well.[11] Incubate the plate at the same temperature for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent is typically acidic and will quench the enzymatic reaction.

  • Measure Absorbance: After a short incubation period to allow for color development (as per the assay kit protocol), measure the absorbance at approximately 650 nm using a microplate reader.[8][9]

  • Controls:

    • No Enzyme Control: A reaction mixture without the Ddl enzyme to account for any non-enzymatic ATP hydrolysis.

    • No Substrate Control: A reaction mixture without D-alanine to ensure the enzyme preparation does not have contaminating ATPase activity.

  • Standard Curve: Prepare a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced in the enzymatic reactions.

Ddl_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Buffer Prepare Reaction Buffer (HEPES, MgCl2, KCl) Mix_Components Mix Buffer, ATP, and D-alanine in 96-well plate Prepare_Buffer->Mix_Components Prepare_Substrates Prepare Substrate Solutions (D-alanine, ATP) Prepare_Substrates->Mix_Components Prepare_Enzyme Prepare Ddl Enzyme Solution Add_Enzyme Add Ddl Enzyme to initiate reaction Prepare_Enzyme->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Pre_Incubate->Add_Enzyme Incubate Incubate for a defined time Add_Enzyme->Incubate Stop_Reaction Stop reaction with Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at ~650 nm Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data (Standard Curve, Enzyme Activity) Measure_Absorbance->Analyze_Data

Caption: Experimental workflow for the D-alanine--D-alanine ligase activity assay.

Data Presentation

The kinetic parameters of D-alanine--D-alanine ligase can vary between different bacterial species. The following table summarizes key kinetic data for Ddl from several organisms.

OrganismKm (ATP)Km (D-Ala1)Km (D-Ala2)kcatReference
Mycobacterium tuberculosis-0.075 mM3.6 mM-[10]
Aeromonas hydrophila54.1 ± 9.1 µM1.01 ± 0.19 mM-72 ± 2.9 mM·min-1·mg-1[11]
Helicobacter pylori0.87 µM1.89 mM627 mM115 min-1[12]
Enterococcus faecalis---Increased 1.4-fold with K+[1]

Note: The Ddl enzyme has two distinct binding sites for D-alanine with different affinities, referred to as D-Ala1 (high affinity) and D-Ala2 (low affinity).[2][10]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the activity assay of D-alanine--D-alanine ligase. The described colorimetric assay is a robust and adaptable method for determining the kinetic properties of Ddl and for screening potential inhibitors. Understanding the enzymatic activity and inhibition of Ddl is a critical step in the development of new antibiotics to combat bacterial infections.

References

Application Notes: The Role of D-Alanyl-D-Alanine in Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Alanyl-D-Alanine (D-Ala-D-Ala) is a dipeptide that plays a pivotal role in the structural integrity of the bacterial cell wall. It forms the terminal sequence of the pentapeptide side chains of peptidoglycan precursors.[1][2] This specific terminus is essential for the cross-linking reactions catalyzed by penicillin-binding proteins (PBPs), which create the rigid peptidoglycan mesh that protects bacteria from osmotic lysis.[3] Due to its critical and highly conserved nature, the D-Ala-D-Ala moiety is the direct target for glycopeptide antibiotics, most notably vancomycin.[4][5] Vancomycin binds with high affinity to the D-Ala-D-Ala terminus, sterically hindering the transglycosylation and transpeptidation steps of cell wall synthesis, ultimately leading to cell death.[6][7] Consequently, the presence, modification, or cellular concentration of D-Ala-D-Ala is intrinsically linked to bacterial susceptibility to these crucial last-resort antibiotics.

Principle of Application in Antibiotic Susceptibility Testing

The application of this compound in antibiotic susceptibility testing (AST) is primarily centered on understanding and overcoming vancomycin resistance. The most prevalent mechanism of high-level vancomycin resistance in bacteria like Enterococcus species involves a fundamental biochemical alteration of the antibiotic's target.[8] Resistance is conferred by the van gene clusters, which reprogram the cell wall biosynthesis pathway to replace the D-Ala-D-Ala terminus with either D-Alanyl-D-Lactate (D-Ala-D-Lac) or D-Alanyl-D-Serine (D-Ala-D-Ser).[9][10] This substitution, particularly the replacement of an amide bond with an ester bond in the case of D-Ala-D-Lac, eliminates a key hydrogen bond necessary for high-affinity vancomycin binding, reducing the antibiotic's efficacy by up to 1,000-fold.[7][8]

Therefore, AST applications involving D-Ala-D-Ala focus on:

  • Biochemical Characterization of Resistance: Directly assessing the bacterial cell wall composition to determine if the D-Ala-D-Ala target has been modified.

  • Modulation of Susceptibility: Manipulating the D-Ala-D-Ala biosynthesis pathway to influence the outcome of susceptibility tests, for example, by providing an excess of D-alanine to potentially re-sensitize resistant strains.[11]

  • Development of Novel Assays: Using D-Ala-D-Ala or its analogs as probes or components in novel diagnostic platforms to detect bacteria or screen for new antimicrobial agents.[12]

Quantitative Data

The shift from a D-Ala-D-Ala to a D-Ala-D-Lac or D-Ala-D-Ser terminus has a profound and quantifiable impact on vancomycin susceptibility.

ParameterD-Ala-D-Ala Terminus (Vancomycin-Susceptible)D-Ala-D-Lac Terminus (VanA/B-type Resistance)D-Ala-D-Ser Terminus (VanC/E/G-type Resistance)References
Vancomycin Binding Affinity High1,000-fold reduction6 to 7-fold reduction[8][9][13]
Typical Vancomycin MIC ≤ 2 µg/mL>64 µg/mL4 - 32 µg/mL[8][13]

Table 1: Comparison of Vancomycin Affinity and Minimum Inhibitory Concentration (MIC) for Different Peptidoglycan Termini.

Recent studies have shown that the intracellular pool of D-alanine can influence the expression of vancomycin resistance. Supplying exogenous D-alanine can lead to substrate inhibition of the VanA ligase, promoting the formation of the vancomycin-sensitive D-Ala-D-Ala precursors and thereby reducing the MIC.[11][14]

Organism TypeConditionVancomycin MIC (µg/mL)Fold Reduction in MICReference
Vancomycin-Resistant S. coelicolor Standard Medium128-[11]
+ 10 mM D-Alanine324-fold[11]
+ 50 mM D-Alanine432-fold[11]
VanA-positive E. faecium (Clinical Isolates) + 50 mM D-Alanine-16 to 128-fold[11]

Table 2: Effect of Exogenous D-Alanine on Vancomycin MIC in Vancomycin-Resistant Bacteria.

Signaling Pathways and Workflows

Vancomycin_Action cluster_cell Bacterial Cell UDP_MurNAc UDP-MurNAc -pentapeptide (ends in D-Ala-D-Ala) Lipid_II Lipid II Precursor (ends in D-Ala-D-Ala) UDP_MurNAc->Lipid_II Translocase PG Growing Peptidoglycan Chain Lipid_II->PG Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) PG->Crosslinked_PG Transpeptidase (PBP) Vancomycin Vancomycin Vancomycin->Inhibition Inhibition->Lipid_II Inhibition->PG

Caption: Mechanism of vancomycin action on susceptible bacteria.

Vancomycin_Resistance cluster_genes VanA Operon (Induced) VanH VanH D_Lactate D-Lactate VanH->D_Lactate Reduces VanA VanA D_Ala_D_Lac D-Ala-D-Lac (Resistant Precursor) VanA->D_Ala_D_Lac Ligates VanX VanX D_Ala D-Alanine VanX->D_Ala Pyruvate Pyruvate Pyruvate->VanH D_Lactate->VanA D_Ala->VanA D_Ala_D_Ala D-Ala-D-Ala (Vancomycin Target) D_Ala_D_Ala->VanX Degraded by Lipid_II_Resistant Lipid II Precursor (ends in D-Ala-D-Lac) D_Ala_D_Lac->Lipid_II_Resistant Incorporated into peptidoglycan precursor Vancomycin Vancomycin Vancomycin->Lipid_II_Resistant MIC_Workflow start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate All Wells with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with 2-fold Serial Dilutions of Vancomycin add_dala Add D-Alanine to Test Wells (e.g., final conc. of 50 mM) prep_plates->add_dala add_control Prepare Control Wells (No D-Alanine) prep_plates->add_control add_dala->inoculate add_control->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read Plates: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_mic end End: Compare MICs (± D-Alanine) read_mic->end

References

Tracking Peptidoglycan Synthesis: Isotopic Labeling of D-Alanyl-D-Alanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), that is essential for bacterial survival, making it a prime target for antimicrobial agents.[1][2][3] Understanding the dynamics of peptidoglycan synthesis and remodeling is crucial for the development of new therapeutics. D-alanine is a key component of the peptide side chains that cross-link the glycan strands of peptidoglycan.[2][3] Specifically, the D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide is a critical precursor incorporated into the pentapeptide stem of the peptidoglycan monomer.[3][4] Isotopic labeling techniques offer a powerful approach to metabolically label and track the incorporation of D-Ala-D-Ala into the bacterial cell wall, providing insights into bacterial growth, cell division, and the mechanisms of antibiotics that target cell wall biosynthesis.[1][5]

This document provides detailed application notes and experimental protocols for using isotopic labeling to monitor this compound incorporation into bacterial peptidoglycan. These methods are applicable for a wide range of research, including fundamental microbiology, antibiotic discovery, and the study of bacterial pathogenesis.

Principle of Isotopic Labeling for Peptidoglycan Analysis

The core principle involves supplying bacteria with a stable isotope-labeled precursor, which is then incorporated into the peptidoglycan through the cell's natural biosynthetic pathways. The labeled peptidoglycan can then be detected and quantified using techniques such as mass spectrometry or visualized using advanced imaging methods.

Several isotopic labeling strategies can be employed:

  • Stable Isotope Labeling with Heavy Atoms: This method utilizes non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to label the entire peptidoglycan macromolecule.[6][7][8] By growing bacteria in a medium containing ¹³C-glucose and ¹⁵N-ammonium chloride as the sole carbon and nitrogen sources, respectively, the entire biomass, including the peptidoglycan, becomes heavily labeled.[7][9] Subsequent analysis by high-resolution mass spectrometry allows for the detailed investigation of peptidoglycan synthesis and recycling.[6][8]

  • Metabolic Labeling with D-Amino Acid Analogs: This approach uses synthetic analogs of D-alanine that contain a chemical reporter group, such as an azide or an alkyne.[1][10] These analogs are recognized and incorporated by the bacterial enzymes involved in peptidoglycan biosynthesis.[1] The incorporated reporter group can then be selectively tagged with a fluorescent probe or other detection molecule via bioorthogonal click chemistry, enabling visualization of cell wall synthesis.[1][10]

  • Radiolabeling: While less common now due to safety considerations, radiolabeled D-amino acids can also be used to track incorporation into the cell wall.[5]

This document will focus on stable isotope labeling with heavy atoms and metabolic labeling with D-amino acid analogs due to their widespread applicability and safety.

Application Notes

Visualizing Bacterial Growth and Morphology

Isotopic labeling allows for high-resolution imaging of the sites of new cell wall synthesis, providing valuable insights into bacterial growth patterns, cell division, and morphological changes in response to environmental cues or genetic modifications.[1] For instance, pulse-chase experiments using fluorescent D-amino acid analogs can reveal the spatial and temporal dynamics of peptidoglycan insertion.[11][12]

Antibiotic Research and Drug Development

These techniques are instrumental in studying the effects of antibiotics that target cell wall biosynthesis.[1] By monitoring the incorporation of labeled D-Ala-D-Ala, researchers can assess the efficacy of novel antimicrobial compounds that inhibit key enzymes in the peptidoglycan synthesis pathway, such as D-Ala-D-Ala ligase (Ddl) or the MurF ligase.[4] Furthermore, these methods can elucidate mechanisms of antibiotic resistance, such as the bypass of penicillin-binding proteins (PBPs) by L,D-transpeptidases.[6][8]

Understanding Peptidoglycan Dynamics and Remodeling

Isotopic labeling combined with mass spectrometry can provide quantitative data on the rates of peptidoglycan synthesis, cross-linking, and turnover.[6] This information is critical for understanding how bacteria maintain cell wall integrity during growth and division, and how they respond to cell wall-damaging agents.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Peptidoglycan using ¹³C and ¹⁵N

This protocol is adapted from methods used to study peptidoglycan synthesis in E. coli.[6][7][8]

1. Materials:

  • Bacterial strain of interest (e.g., Escherichia coli)
  • M9 minimal medium components[9]
  • ¹³C-D-glucose (as the sole carbon source)[9]
  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl) (as the sole nitrogen source)[9]
  • Unlabeled D-glucose and NH₄Cl
  • Culture flasks and incubator
  • Centrifuge and appropriate tubes
  • Lysozyme or other cell lysis reagents
  • Trichloroacetic acid (TCA)
  • Muranidase or other peptidoglycan-digesting enzymes
  • High-performance liquid chromatography (HPLC) system
  • High-resolution mass spectrometer

2. Procedure:

3. Data Analysis:

By comparing the mass spectra of muropeptides from labeled and unlabeled cultures, one can determine the extent of isotope incorporation and track the synthesis of new peptidoglycan over time. The relative abundance of different muropeptide species can provide information on the degree of cross-linking and other modifications.[6]

Protocol 2: Metabolic Labeling using Azido-D-Alanine (ADA)

This protocol describes the use of 3-Azido-D-alanine (ADA) for the fluorescent labeling of bacterial cell walls.[1]

1. Materials:

  • Bacterial strain of interest
  • Appropriate growth medium (e.g., LB or TSB)
  • 3-Azido-D-alanine (ADA)
  • Fluorescent alkyne probe (e.g., an Alexa Fluor-alkyne conjugate)
  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA)
  • Phosphate-buffered saline (PBS)
  • Fixative (e.g., paraformaldehyde or ethanol)
  • Fluorescence microscope

2. Procedure:

Data Presentation

Table 1: Isotopic Composition of Muropeptides from E. coli after Labeling

Muropeptide SpeciesUnlabeled Mass (Da)Labeled Mass (Da)Percent Labeled (at 85 min)
Disaccharide-tripeptide921.4950.4~80%
Disaccharide-tetrapeptide992.41023.4~94%
Disaccharide-pentapeptide1063.51096.5~75%

Data is illustrative and based on findings from heavy isotope labeling experiments.[6]

Visualizations

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine racemase (Alr) D_Ala_D_Ala This compound D_Ala->D_Ala_D_Ala D-Ala-D-Ala ligase (Ddl) UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_pentapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurF ligase Lipid_II Lipid II (UDP-MurNAc-pentapeptide-GlcNAc) UDP_MurNAc_pentapeptide->Lipid_II Translocation Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation & Transpeptidation (PBPs)

Caption: Biosynthesis of the peptidoglycan pentapeptide precursor.

Experimental_Workflow_Isotopic_Labeling cluster_sample_prep Sample Preparation cluster_labeling Labeling Phase Start Start: Bacterial Culture Labeling Metabolic Labeling (e.g., ¹³C-glucose, ¹⁵N-NH₄Cl or ADA) Start->Labeling Harvest Harvest Cells Labeling->Harvest PG_Isolation Peptidoglycan Isolation Harvest->PG_Isolation Digestion Enzymatic Digestion (Muranidase) PG_Isolation->Digestion Analysis Analysis (Mass Spectrometry or Fluorescence Microscopy) Digestion->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for isotopic labeling of peptidoglycan.

References

Application Notes and Protocols for Studying D-Alanyl-D-Alanine Ligase (Ddl) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Alanyl-D-Alanine ligase (Ddl) is an essential bacterial enzyme that plays a critical role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] The enzyme catalyzes the ATP-dependent ligation of two D-alanine molecules to form the this compound dipeptide.[2][3] This dipeptide is a crucial precursor for the cross-linking of peptidoglycan chains.[3][4] Because this pathway is absent in humans, Ddl represents a highly attractive and validated target for the development of novel antibacterial agents.[1][5] The antibiotic D-cycloserine, a structural analog of D-alanine, is a known inhibitor of Ddl.[1][6] These application notes provide detailed protocols for various biochemical, biophysical, and structural methods used to identify and characterize inhibitors of Ddl.

Mechanism of Action of this compound Ligase

The catalytic mechanism of Ddl is an ordered ter-ter reaction involving three substrates (ATP and two D-alanine molecules) and three products (ADP, inorganic phosphate (Pi), and D-Ala-D-Ala).[2][7] The process occurs in two main half-reactions:

  • The carboxylate of the first D-alanine (D-Ala1) attacks the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP.[2][3]

  • A second D-alanine molecule (D-Ala2) then acts as a nucleophile, attacking the carbonyl carbon of the D-alanyl-phosphate intermediate. This forms a tetrahedral intermediate that subsequently collapses to release the D-Ala-D-Ala dipeptide and inorganic phosphate.[2]

Inhibitors can target different stages of this cycle, for instance, by competing with ATP or D-alanine for binding to the active site.[6][8]

Ddl_Mechanism enzyme Ddl (Free Enzyme) atp_bind Ddl • ATP enzyme->atp_bind + ATP dala1_bind Ddl • ATP • D-Ala1 atp_bind->dala1_bind + D-Ala1 intermediate Ddl • ADP • D-Ala-PO4 dala1_bind->intermediate - ADP dala2_bind Ddl • ADP • D-Ala-PO4 • D-Ala2 intermediate->dala2_bind + D-Ala2 product_complex Ddl • ADP • Pi • D-Ala-D-Ala dala2_bind->product_complex Ligation product_complex->enzyme - ADP, Pi, D-Ala-D-Ala inhibitor Inhibitor (e.g., D-cycloserine) inhibitor->dala1_bind

Caption: Catalytic cycle of this compound ligase and point of inhibition.

Biochemical Assays for Screening Ddl Inhibitors

Biochemical assays are fundamental for primary screening of compound libraries and for determining the potency of inhibitors (e.g., IC₅₀ values).

Malachite Green Phosphate Assay

Principle: This is an endpoint colorimetric assay that quantifies the amount of inorganic phosphate (Pi) released during the Ddl-catalyzed reaction.[9][10] The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically at approximately 650 nm.[9][10] This assay is robust and suitable for high-throughput screening (HTS).[11]

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 10 mM KCl, 5 mM MgCl₂, and 6.5 mM (NH₄)₂SO₄.[9]

  • Compound Dispensing: In a 96-well or 384-well plate, dispense the test compounds dissolved in DMSO. Include positive controls (known inhibitor, e.g., D-cycloserine) and negative controls (DMSO only). The final DMSO concentration should be kept low (e.g., ≤ 5%).[9]

  • Enzyme and Substrate Addition: Add purified Ddl enzyme to each well.

  • Initiate Reaction: Start the reaction by adding the substrates: D-Alanine (e.g., 700 µM final concentration) and ATP (e.g., 100 µM final concentration).[9] The total reaction volume is typically 50 µL.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a fixed period (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction & Detection: Terminate the reaction by adding a detection reagent like Biomol® Green reagent (containing malachite green and molybdate).[9]

  • Readout: After a brief incubation (e.g., 5-10 minutes) for color development, measure the absorbance at ~650 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Plot a dose-response curve for active compounds to determine their IC₅₀ values.

Coupled Enzyme Assay (Pyruvate Kinase/Lactate Dehydrogenase)

Principle: This is a continuous spectrophotometric assay that measures the rate of ADP formation.[3] The ADP produced by Ddl is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[3]

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette containing 20 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2.0 mM phosphoenolpyruvate, and 0.2 mM NADH.[3]

  • Coupling Enzymes: Add sufficient units of lactate dehydrogenase (e.g., 25 units/mL) and pyruvate kinase (e.g., 25 units/mL).[3]

  • Compound and Ddl Enzyme Addition: Add the test inhibitor at various concentrations, followed by the purified Ddl enzyme.

  • Initiate Reaction: Start the reaction by adding the substrates D-Alanine and ATP.

  • Readout: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer with kinetic reading capabilities.

  • Data Analysis: The rate of reaction is proportional to the rate of change in absorbance. Calculate initial velocities at different inhibitor concentrations to determine the mode of inhibition and calculate the inhibition constant (Ki).

screening_workflow start Compound Library primary Primary Screening (e.g., Malachite Green Assay) Single Concentration start->primary inactive Inactive Compounds primary->inactive >50% Activity hit_confirm Hit Confirmation & Dose-Response (IC50) primary->hit_confirm <50% Activity secondary Secondary Assays (e.g., Coupled Assay) hit_confirm->secondary biophysical Biophysical Characterization (ITC, SPR) secondary->biophysical structural Structural Studies (X-ray Crystallography) biophysical->structural sar Lead Optimization (SAR) structural->sar sbdd_cycle target Target Identification (Ddl) crystal X-ray Crystallography (Ddl-Inhibitor Complex) target->crystal Obtain Structure design Computational Design (In Silico Modeling) crystal->design Analyze Binding Mode synthesis Chemical Synthesis of New Analogs design->synthesis Design New Compounds testing Biological Testing (Biochemical & Biophysical Assays) synthesis->testing Evaluate Potency & Affinity testing->crystal Iterate for Optimization

References

Application Notes and Protocols for High-Throughput Screening of D-Ala-D-Ala Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-alanine-D-alanine ligase (Ddl) is a critical bacterial enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[1][2] This dipeptide is an essential component of the peptidoglycan cell wall that encases bacteria, providing structural integrity and protection.[1][3] The absence of a human homolog makes Ddl an attractive target for the development of novel antibacterial agents.[1] High-throughput screening (HTS) is a powerful strategy for identifying novel inhibitors of Ddl from large compound libraries. This document provides detailed application notes and protocols for performing HTS campaigns against D-Ala-D-Ala ligase.

Signaling Pathway of D-Ala-D-Ala Ligase in Peptidoglycan Synthesis

D-Ala-D-Ala ligase plays a central role in the early cytoplasmic stages of peptidoglycan biosynthesis. The pathway begins with the conversion of L-alanine to D-alanine by alanine racemase. Ddl then utilizes ATP to ligate two D-alanine molecules, forming D-Ala-D-Ala. This dipeptide is subsequently added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor by the enzyme MurF, forming the UDP-MurNAc-pentapeptide, a key building block of the bacterial cell wall.[3] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer. Inhibition of Ddl disrupts this pathway, leading to a compromised cell wall and ultimately bacterial cell death.

D_Ala_D_Ala_Ligase_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_periplasm Periplasm L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl ATP ATP ATP->Ddl ADP_Pi ADP + Pi D_Ala_D_Ala D-Ala-D-Ala MurF MurF Ligase D_Ala_D_Ala->MurF UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc_pentapeptide->Peptidoglycan Translocation & Incorporation Ddl->ADP_Pi Ddl->D_Ala_D_Ala MurF->UDP_MurNAc_pentapeptide Inhibitor Ddl Inhibitor Inhibitor->Ddl

Fig. 1: D-Ala-D-Ala Ligase in Peptidoglycan Synthesis and Inhibition.

High-Throughput Screening Workflow for D-Ala-D-Ala Ligase Inhibitors

A typical HTS campaign for Ddl inhibitors follows a multi-step workflow designed to efficiently identify and validate potent and specific inhibitors. The process begins with a primary screen of a large compound library, followed by a series of secondary and counter-screens to eliminate false positives and characterize true hits.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS (e.g., Malachite Green Assay) Single Concentration start->primary_screen hit_identification Hit Identification (% Inhibition Threshold) primary_screen->hit_identification primary_screen->hit_identification Identify initial hits dose_response Dose-Response Analysis (IC50 Determination) hit_identification->dose_response hit_identification->dose_response Confirm activity and determine potency counter_screen Counter-Screen (Assay Interference) dose_response->counter_screen dose_response->counter_screen Eliminate false positives secondary_assay Orthogonal Secondary Assay (e.g., Coupled-Enzyme Assay) counter_screen->secondary_assay counter_screen->secondary_assay Confirm hits with a different method mechanism_studies Mechanism of Action Studies (e.g., Kinetics, SPR) secondary_assay->mechanism_studies secondary_assay->mechanism_studies Characterize inhibitor-target interaction validated_hits Validated Hits mechanism_studies->validated_hits

Fig. 2: High-Throughput Screening Workflow for Ddl Inhibitors.

Quantitative Data from D-Ala-D-Ala Ligase Inhibitor Screening

The following table summarizes key quantitative data from representative HTS campaigns and inhibitor characterization studies for D-Ala-D-Ala ligase. This data is essential for assay development, hit validation, and lead optimization.

Compound/CampaignTarget Organism/EnzymeAssay TypeIC50 / KiZ' FactorHit Rate (%)Reference
D-cycloserineE. coli DdlBATPase Activity11.5 µM (IC50)N/AN/A[4]
D-cycloserineE. coli DdlABiosynthetic Reaction9 µM (Ki)N/AN/A[4]
D-cycloserineE. coli DdlBBiosynthetic Reaction27 µM (Ki)N/AN/A[4]
Fragment Hit 3E. coli DdlBMalachite Green20.7 ± 4.5 µM (Ki)N/AN/A[5]
NCI Virtual Screen Hit 1E. coli DdlBIn vitro assayMicromolar range (Ki)N/A~2.3% (3/130)[6][7]
NCI Virtual Screen Hit 2E. coli DdlBIn vitro assayMicromolar range (Ki)N/A~2.3% (3/130)[6][7]
NCI Virtual Screen Hit 3E. coli DdlBIn vitro assayMicromolar range (Ki)N/A~2.3% (3/130)[6][7]

N/A: Not Available in the cited sources.

Experimental Protocols

Protocol 1: Malachite Green-Based HTS Assay for D-Ala-D-Ala Ligase Activity

This protocol describes a colorimetric assay to measure the inorganic phosphate (Pi) produced during the D-Ala-D-Ala ligase reaction. The amount of Pi is quantified using a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.[5] This assay is robust, cost-effective, and suitable for HTS in 96- or 384-well formats.

Materials and Reagents:

  • Purified recombinant D-Ala-D-Ala ligase (e.g., from E. coli)

  • D-Alanine

  • ATP (Adenosine 5'-triphosphate)

  • HEPES buffer (pH 8.0)

  • MgCl₂

  • (NH₄)₂SO₄

  • KCl

  • Triton X-114

  • DMSO (for compound dilution)

  • Malachite green reagent (e.g., BIOMOL® Green)

  • 384-well microplates (clear, flat-bottom)

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Assay Buffer Preparation:

Prepare an assay buffer containing 50 mM HEPES (pH 8.0), 5 mM MgCl₂, 6.5 mM (NH₄)₂SO₄, 10 mM KCl, and 0.005% Triton X-114.

Procedure:

  • Compound Plating: Dispense test compounds dissolved in DMSO into the wells of a 384-well plate. The final DMSO concentration in the assay should be kept constant, typically at 1-5%. Include appropriate controls:

    • Positive Control (No Inhibition): DMSO only.

    • Negative Control (Full Inhibition): A known Ddl inhibitor or no enzyme.

  • Enzyme Addition: Prepare a solution of D-Ala-D-Ala ligase in assay buffer. Add the enzyme solution to all wells except the negative control wells (without enzyme).

  • Substrate Addition and Incubation: Prepare a substrate mix containing D-alanine and ATP in assay buffer. To initiate the reaction, add the substrate mix to all wells. The final concentrations should be approximately 700 µM D-Ala and 100 µM ATP.[8]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[8]

  • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of malachite green reagent to each well.[8]

  • Signal Detection: Incubate the plate at room temperature for 5-15 minutes to allow for color development.[8] Measure the absorbance at 650 nm using a microplate reader.[8]

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))

  • For hit compounds, perform dose-response experiments to determine the IC50 value.

  • Assess the quality of the HTS assay by calculating the Z' factor from the positive and negative controls: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.

Protocol 2: Coupled-Enzyme HTS Assay for D-Ala-D-Ala Ligase Activity

This protocol describes a continuous spectrophotometric assay that measures the production of ADP, the other product of the Ddl reaction. The assay couples the production of ADP to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme system. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[9][10][11] This assay is suitable for kinetic studies and can be adapted for HTS.

Materials and Reagents:

  • Purified recombinant D-Ala-D-Ala ligase

  • D-Alanine

  • ATP

  • HEPES or Tris-HCl buffer (pH 7.5-8.0)

  • MgCl₂

  • KCl

  • Phosphoenolpyruvate (PEP)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • DMSO

  • 384-well UV-transparent microplates

  • Microplate reader with UV capabilities

Assay Reaction Mixture Preparation:

Prepare a reaction mixture containing:

  • 50 mM HEPES or Tris-HCl (pH 7.5-8.0)

  • 100 mM KCl

  • 10 mM MgCl₂

  • 1 mM Phosphoenolpyruvate (PEP)

  • 0.2-0.3 mM NADH

  • Sufficient units of pyruvate kinase and lactate dehydrogenase (e.g., 5-10 units/mL each)

  • 1 mM D-Alanine

  • 0.5 mM ATP

Procedure:

  • Compound Plating: Dispense test compounds in DMSO into the wells of a 384-well UV-transparent plate. Include positive (DMSO) and negative (known inhibitor or no Ddl) controls.

  • Enzyme and Reagent Addition: Add the D-Ala-D-Ala ligase to all wells except the negative control wells (without Ddl). Then, add the assay reaction mixture to all wells.

  • Reaction Initiation and Monitoring: The reaction is initiated upon the addition of the assay reaction mixture containing the substrates (or by the addition of Ddl). Immediately place the plate in a microplate reader pre-set to 37°C.

  • Signal Detection: Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

Data Analysis:

  • Determine the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each compound based on the reaction rates: % Inhibition = 100 * (1 - (Rate_compound - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

  • Determine IC50 values for hit compounds from dose-response curves.

  • Calculate the Z' factor to assess assay performance.

Concluding Remarks

The protocols and application notes provided herein offer a comprehensive guide for establishing a robust HTS platform for the discovery of novel D-Ala-D-Ala ligase inhibitors. The choice between the malachite green and coupled-enzyme assay will depend on the specific requirements of the screening campaign, including throughput, cost, and the need for kinetic data. Careful assay optimization and validation, including the determination of the Z' factor, are critical for the success of any HTS campaign. The identified hits from these screens have the potential to be developed into new classes of antibiotics to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for the Purification of Recombinant D-alanine--D-alanine Ligase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-alanine--D-alanine ligase (Ddl) is a crucial enzyme in the bacterial cell wall biosynthesis pathway, catalyzing the ATP-dependent ligation of two D-alanine molecules. This reaction forms the D-alanyl-D-alanine dipeptide, an essential precursor for peptidoglycan synthesis.[1] Due to its vital role in bacterial survival and the absence of a homologous enzyme in eukaryotes, Ddl is an attractive target for the development of novel antimicrobial agents.[1][2] The antibiotic D-cycloserine, for instance, is known to inhibit Ddl.[1][3] Access to highly purified, active recombinant Ddl is fundamental for structural biology, enzymatic assays, and high-throughput screening of potential inhibitors.

These application notes provide detailed protocols for the expression and purification of recombinant D-alanine--D-alanine ligase, primarily focusing on methods for His-tagged proteins expressed in Escherichia coli. The most common and effective strategy involves a two-step chromatographic process: Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC). An alternative protocol using Ion-Exchange Chromatography (IEX) is also presented.

Data Presentation: Purification Strategies & Expected Yields

The purification of recombinant Ddl can be approached using several chromatographic techniques. Below is a summary of typical results obtained from a multi-step purification of a His-tagged Ddl expressed in E. coli. The values presented are representative and may vary depending on the specific Ddl construct, expression levels, and equipment used.

Table 1: Representative Purification Summary for His-tagged D-alanine--D-alanine Ligase.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Cell Lysate 50010,000201001
Ni-NTA Affinity 258,5003408517
Size-Exclusion 187,2004007220

Note: One Unit of Ddl activity is defined as the amount of enzyme that produces 1 µmol of ADP per minute under standard assay conditions.

Experimental Protocols & Methodologies

Protocol 1: Expression of Recombinant Ddl in E. coli

This protocol describes the overexpression of N-terminally His-tagged Ddl using a pET vector system in E. coli BL21(DE3).

Materials:

  • E. coli BL21(DE3) cells transformed with a Ddl expression vector (e.g., pET28a-Ddl).

  • Lysogeny Broth (LB) medium.

  • Kanamycin (or other appropriate antibiotic for plasmid selection).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli.

  • Incubate overnight at 37°C with shaking (200-250 rpm).

  • The next day, use the overnight culture to inoculate 1 L of fresh LB medium with antibiotic (1:100 dilution).

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.[4]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[4]

  • Reduce the temperature to 16-20°C and continue to incubate for 16-20 hours with shaking. This lower temperature often enhances the solubility of the expressed protein.[4]

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[4]

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification via Affinity and Size-Exclusion Chromatography

This is the most common and highly effective method for purifying His-tagged Ddl to homogeneity.[4][5]

Step 1: Cell Lysis and Clarification

  • Resuspend the cell pellet in 30-40 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT).

  • Lyse the cells by sonication on ice. Perform short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant, which contains the soluble recombinant Ddl.

Step 2: Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA or other suitable IMAC column with Lysis Buffer.

  • Load the clarified supernatant onto the column at a flow rate of 1-2 mL/min.

  • Wash the column with 10-15 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM Imidazole, 1 mM DTT) to remove non-specifically bound proteins.

  • Elute the His-tagged Ddl with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 1 mM DTT).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified Ddl.

Step 3: Size-Exclusion Chromatography (SEC)

  • Pool the fractions from the IMAC step that contain the highest concentration of Ddl.

  • Concentrate the pooled fractions to a volume of 1-2 mL using an appropriate centrifugal filter device (e.g., 10 kDa MWCO).[4]

  • Equilibrate a SEC column (e.g., HiPrep Sephacryl S-300 HR or Superdex 75) with SEC Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[4][6]

  • Load the concentrated protein sample onto the column.

  • Run the chromatography at a constant flow rate appropriate for the column (e.g., 0.5 mL/min).

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing pure Ddl. Assess protein concentration (e.g., by measuring absorbance at 280 nm), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: Purification using Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge and can be used as an alternative or additional purification step.[7] The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the specific Ddl protein and the desired buffer pH.

Step 1: Buffer Exchange and Column Selection

  • After the initial IMAC step (or as an alternative first column after cell lysis), exchange the buffer of the protein sample into the IEX Start Buffer. This can be done by dialysis or using a desalting column.

  • For Anion-Exchange: Use a buffer with a pH above the pI of Ddl (e.g., Tris-HCl pH 8.0). The protein will be negatively charged and bind to a positively charged matrix like Q-Sepharose. The Start Buffer would be low salt (e.g., 20 mM Tris-HCl pH 8.0).

  • For Cation-Exchange: Use a buffer with a pH below the pI of Ddl. The protein will be positively charged and bind to a negatively charged matrix like SP-Sepharose. The Start Buffer would be low salt (e.g., 20 mM MES pH 6.0).

Step 2: IEX Chromatography

  • Equilibrate the chosen IEX column (e.g., Q-Sepharose) with 5-10 column volumes of IEX Start Buffer.

  • Load the protein sample onto the column.

  • Wash the column with 5-10 column volumes of Start Buffer to remove unbound proteins.

  • Elute the bound Ddl using a linear salt gradient. This is typically achieved by mixing the Start Buffer with an Elution Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl) over 10-20 column volumes.

  • Collect fractions across the gradient and analyze by SDS-PAGE to identify those containing pure Ddl.

  • Pool the pure fractions and proceed with buffer exchange into a final storage buffer, if necessary.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the purification protocols described above.

Purification_Workflow_1 cluster_Expression Step 1: Expression cluster_Purification Step 2: Purification Culture Inoculation & Growth Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis Process Cell Pellet IMAC IMAC (Ni-NTA) Lysis->IMAC SEC Size-Exclusion Chromatography IMAC->SEC FinalProduct Pure Ddl Enzyme SEC->FinalProduct

Caption: Workflow for Ddl purification via IMAC and SEC.

Purification_Workflow_2 cluster_Upstream Upstream Processing cluster_Purification Purification via IEX Expression Expression & Cell Harvest Lysis Cell Lysis & Clarification Expression->Lysis BufferEx Buffer Exchange Lysis->BufferEx Process Lysate IEX Ion-Exchange Chromatography BufferEx->IEX Polishing Polishing Step (e.g., SEC) IEX->Polishing FinalProduct Pure Ddl Enzyme Polishing->FinalProduct Ddl_Catalytic_Cycle E_ATP Ddl + ATP E_ATP_DAla1 Ddl-ATP-D-Ala1 E_ATP->E_ATP_DAla1 + D-Ala1 E_DAlaP_ADP Ddl-(D-Ala-Phosphate)-ADP E_ATP_DAla1->E_DAlaP_ADP Phosphorylation E_DAlaP_ADP_DAla2 Ddl-(D-Ala-Phosphate)-ADP-D-Ala2 E_DAlaP_ADP->E_DAlaP_ADP_DAla2 + D-Ala2 E_Products Ddl + D-Ala-D-Ala + ADP + Pi E_DAlaP_ADP_DAla2->E_Products Ligation & Product Release E_Products->E_ATP Reset

References

Application Notes and Protocols for Peptidoglycan Compositional Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan (PG) is an essential polymer that forms the bacterial cell wall, providing structural integrity and resistance to osmotic stress.[1][2] Its unique and complex structure, which can vary between bacterial species and in response to environmental cues, makes it a prime target for antimicrobial drugs.[3][4] Detailed analysis of PG composition is crucial for understanding bacterial physiology, mechanisms of antibiotic resistance, and for the development of novel therapeutics.[5]

Mass spectrometry, coupled with liquid chromatography (LC-MS), has become the gold standard for in-depth peptidoglycan analysis, a field often referred to as "peptidoglycomics".[3][4] This powerful technique allows for the sensitive and accurate identification and quantification of the diverse muropeptide fragments that constitute the PG sacculus.[1][6] These application notes provide a comprehensive protocol for the analysis of peptidoglycan composition by mass spectrometry, from sample preparation to data analysis.

Experimental Workflow Overview

The overall workflow for peptidoglycan compositional analysis by mass spectrometry involves several key stages, beginning with the isolation of the peptidoglycan sacculi from bacterial cells, followed by enzymatic digestion into soluble muropeptides, and finally, analysis by LC-MS/MS.

Peptidoglycan_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_digestion Muropeptide Generation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Cell_Lysis Cell Lysis & Sacculi Isolation Bacterial_Culture->Cell_Lysis Harvest Cells Enzymatic_Cleanup Enzymatic Cleanup Cell_Lysis->Enzymatic_Cleanup Crude Sacculi Sacculi_Washing Sacculi Washing Enzymatic_Cleanup->Sacculi_Washing Cleaned Sacculi Muramidase_Digestion Muramidase Digestion Sacculi_Washing->Muramidase_Digestion Purified Sacculi Reduction Reduction with NaBH4 Muramidase_Digestion->Reduction Soluble Muropeptides Acidification Acidification Reduction->Acidification LC_MS_Analysis LC-MS/MS Analysis Acidification->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Raw Data Muropeptide_ID Muropeptide Identification Data_Processing->Muropeptide_ID Quantification Quantification Muropeptide_ID->Quantification

Caption: Overall experimental workflow for peptidoglycan analysis.

Detailed Experimental Protocols

Protocol 1: Isolation and Purification of Peptidoglycan (Sacculi)

This protocol describes the isolation of crude peptidoglycan sacculi from bacterial cultures. Modifications may be necessary for Gram-positive bacteria, which have a thicker peptidoglycan layer.[3][7]

Materials:

  • Bacterial cell pellet

  • Ice-cold phosphate-buffered saline (PBS)

  • 4% (w/v) Sodium dodecyl sulfate (SDS) solution

  • Ultrapure water

  • DNase I and RNase A

  • Trypsin or Pronase

  • 1 M Tris-HCl, pH 7.5

  • 1 M MgSO4

  • 1 M CaCl2

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Cell Harvesting: Harvest bacterial cells from culture by centrifugation. Wash the cell pellet twice with ice-cold PBS.[8]

  • Cell Lysis: Resuspend the cell pellet in a boiling solution of 4% SDS and incubate at 100°C for 30 minutes.[1][8] This step lyses the cells and removes non-covalently bound proteins and teichoic acids.

  • Sacculi Pelleting: Pellet the crude peptidoglycan by ultracentrifugation at approximately 70,000 x g for 40 minutes at 25°C.[3]

  • Washing: Repeatedly wash the sacculi pellet with ultrapure water to completely remove the SDS. This may require 5-7 washes.[3]

  • Enzymatic Cleanup:

    • Resuspend the washed pellet in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).[9]

    • Add DNase I and RNase A to remove contaminating nucleic acids. Incubate at 37°C for 2-4 hours.[8][9]

    • Add trypsin or pronase to digest remaining proteins. Incubate at 37°C overnight.[1]

  • Final Washing and Storage: Pellet the purified sacculi by ultracentrifugation and wash several times with ultrapure water to remove digested proteins and enzymes. The purified sacculi can be lyophilized or stored as a suspension at -20°C.

Protocol 2: Enzymatic Digestion and Preparation of Muropeptides for Mass Spectrometry

This protocol details the enzymatic digestion of purified sacculi into soluble muropeptides and their subsequent preparation for LC-MS analysis.

Materials:

  • Purified peptidoglycan sacculi

  • Muramidase (e.g., mutanolysin or cellosyl)

  • 20 mM Ammonium acetate, pH 5.5

  • 0.5 M Borate buffer, pH 9.0

  • Sodium borohydride (NaBH₄)

  • Orthophosphoric acid

Procedure:

  • Enzymatic Digestion:

    • Resuspend the purified sacculi in 20 mM ammonium acetate, pH 5.5.[8]

    • Add a muramidase, such as mutanolysin, to a final concentration of approximately 100 µg/mL.[3]

    • Incubate the mixture overnight at 37°C with gentle shaking.[3][8]

    • Inactivate the enzyme by boiling the sample for 5-10 minutes.[1][7]

    • Centrifuge to pellet any undigested material and transfer the supernatant containing the soluble muropeptides to a new tube.[7]

  • Reduction of Muropeptides:

    • Add an equal volume of 0.5 M borate buffer, pH 9.0, to the muropeptide solution.[3]

    • Add freshly prepared sodium borohydride to a final concentration of ~10 mg/mL.[5][3]

    • Incubate at room temperature for 20-30 minutes. This step reduces the MurNAc residues to prevent anomeric separation during chromatography.[5][3]

  • Acidification:

    • Stop the reduction reaction by carefully adjusting the pH to <4.0 with orthophosphoric acid.[5][3]

    • Centrifuge the sample to remove any precipitate before transferring to an autosampler vial for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis of Muropeptides

This protocol provides a general framework for the analysis of muropeptides using UPLC-MS/MS. Specific parameters may need to be optimized based on the instrument and column used.

Materials:

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF)

  • C18 reverse-phase column (e.g., ACQUITY UPLC CSH C18)[6][10]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Chromatographic Separation:

    • Equilibrate the column with 1-2% mobile phase B.

    • Inject 5-10 µL of the prepared muropeptide sample.[3][6][10]

    • Separate the muropeptides using a linear gradient of acetonitrile. A typical gradient might be from 2% to 30% mobile phase B over 30-60 minutes.

    • Set the flow rate to an appropriate value for the column being used (e.g., 0.25-0.4 mL/min).[3][6][10]

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data using a data-dependent acquisition (DDA) method, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

    • Set the scan range to cover the expected m/z values of muropeptides (e.g., m/z 200-2000).

    • Use an appropriate fragmentation method, such as higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

Data Presentation and Analysis

A crucial step in peptidoglycan analysis is the identification and quantification of the different muropeptide species. This information provides insights into the overall structure of the peptidoglycan, including the degree of cross-linking and the presence of modifications.

Muropeptide Identification Logic

The identification of muropeptides from MS/MS data can be challenging due to their complex structures, which include non-canonical amino acids and sugar moieties.[11] Specialized software tools are often employed for this purpose.

Muropeptide_ID_Logic Raw_Data Raw MS/MS Data Deconvolution Deconvolution & Peak Picking Raw_Data->Deconvolution Database_Search Database Search (e.g., PGFinder, Byonic) Deconvolution->Database_Search Spectral_Matching Spectral Matching Database_Search->Spectral_Matching Theoretical_DB Theoretical Muropeptide Database Theoretical_DB->Database_Search Identified_Muropeptides Identified Muropeptides Spectral_Matching->Identified_Muropeptides Manual_Validation Manual Validation of Spectra Identified_Muropeptides->Manual_Validation

Caption: Logical flow for muropeptide identification.
Quantitative Data Summary

The relative abundance of each identified muropeptide can be determined by integrating the peak areas from the extracted ion chromatograms.[12] This quantitative data can be summarized in tables for easy comparison between different samples or conditions.

Table 1: Relative Abundance of Major Muropeptide Species in E. coli

Muropeptide SpeciesAbbreviationTheoretical Mass (Da)Relative Abundance (%) Sample ARelative Abundance (%) Sample B
MonomerM3921.435.240.1
Monomer with anhydro-MurNAcM3N903.45.14.8
Dimer (4-3 crosslink)D431824.825.622.3
Dimer (3-3 crosslink)D331824.82.32.5
TrimerT2728.28.97.6
Other--22.922.7

Note: The theoretical masses are for the reduced and protonated species. The relative abundance is calculated as the peak area of the individual muropeptide divided by the total peak area of all identified muropeptides.

Table 2: UPLC-MS/MS Parameters for Muropeptide Analysis

ParameterSetting
UPLC System Dionex UltiMate 3000 or equivalent
Column ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.25 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient 2-30% B over 40 min
MS System Q-Exactive Plus or equivalent
Ionization Mode Positive
Scan Range (MS1) 200-2000 m/z
Resolution (MS1) 70,000
Fragmentation HCD
Resolution (MS2) 17,500

Conclusion

The protocol outlined in these application notes provides a robust and comprehensive approach for the detailed analysis of bacterial peptidoglycan composition using mass spectrometry. This methodology is invaluable for researchers in microbiology, infectious disease, and drug discovery, enabling a deeper understanding of bacterial cell wall biology and facilitating the development of novel antimicrobial strategies. The use of high-resolution mass spectrometry and specialized data analysis software allows for the confident identification and quantification of a wide range of muropeptide species, providing critical insights into the structure and dynamics of this essential bacterial polymer.

References

Probing the Fortress: D-Alanyl-D-Alanine Analogs as Tools in Bacterial Cell Wall Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bacterial cell wall, a unique and essential structure, presents a primary target for antimicrobial agents. Its core component, peptidoglycan (PG), is a polymer of glycan strands cross-linked by short peptides. The terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) moiety of the PG precursor is a critical substrate for the transpeptidase enzymes (Penicillin-Binding Proteins or PBPs) that catalyze this cross-linking, making it a focal point for both antibiotic action and resistance mechanisms. This document provides detailed application notes and protocols on the use of D-Ala-D-Ala analogs in elucidating the intricacies of cell wall biosynthesis and in the development of novel antibacterial strategies.

Applications of this compound Analogs

D-Ala-D-Ala analogs are versatile tools with a broad range of applications in bacterial cell wall research:

  • Elucidating Antibiotic Mechanisms of Action: These analogs are instrumental in studying how antibiotics like β-lactams (e.g., penicillin) and glycopeptides (e.g., vancomycin) inhibit PG synthesis.[1][2][3] Penicillins act as structural analogs of D-Ala-D-Ala, acylating the active site of PBPs and inhibiting their cross-linking activity.[1][4] Vancomycin and other glycopeptide antibiotics bind directly to the D-Ala-D-Ala terminus of peptidoglycan precursors, sequestering them from the transpeptidation and transglycosylation machinery.[3][5][6]

  • Investigating Mechanisms of Antibiotic Resistance: The emergence of resistance, particularly to vancomycin, is often linked to alterations in the D-Ala-D-Ala terminus. In vancomycin-resistant enterococci (VRE), the terminal D-Ala is replaced by D-Lactate (D-Lac) or D-Serine (D-Ser), reducing the binding affinity of vancomycin by up to 1000-fold.[5][6] D-Ala-D-Ala analogs are crucial for studying the enzymes involved in these resistance pathways and for designing new antibiotics that can overcome them.[5]

  • Probing Peptidoglycan Biosynthesis and Dynamics: Fluorescent or isotopically labeled D-Ala-D-Ala analogs serve as powerful probes to visualize and quantify the synthesis and remodeling of the bacterial cell wall in real-time.[7][8] These analogs can be metabolically incorporated into the PG, allowing for the tracking of new cell wall synthesis during growth and division.[7][8] Dipeptide probes, in particular, can offer more specific labeling of the PG synthesis pathway by bypassing the D-alanine-D-alanine ligase (Ddl) enzyme.[7]

  • High-Throughput Screening for Novel Antibiotics: Assays based on the incorporation of labeled D-Ala-D-Ala analogs can be developed for high-throughput screening of chemical libraries to identify new compounds that inhibit cell wall biosynthesis.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of D-Ala-D-Ala and its analogs with antibiotics and their targets.

Table 1: Binding Affinity of Vancomycin and its Analog to Peptidoglycan Precursor Analogs

AntibioticLigandBinding Affinity (Ka, M⁻¹)Fold Change in AffinityReference
Vancomycin aglyconAc-D-Ala-D-Ala~1.5 x 10⁵-[5]
Vancomycin aglyconAc-D-Ala-D-Lac~1.5 x 10²1000-fold decrease[5][6]
[Φ[C(=NH)NH]Tpg⁴]vancomycin aglyconAc-D-Ala-D-Ala~7.5 x 10⁴2-fold decrease (vs. Vancomycin)[5]
[Φ[C(=NH)NH]Tpg⁴]vancomycin aglyconAc-D-Ala-D-Lac~9.0 x 10⁴600-fold increase (vs. Vancomycin)[5]

Table 2: Minimum Inhibitory Concentrations (MIC) of a Redesigned Vancomycin Analog

CompoundOrganismMIC (µg/mL)Reference
[Φ[C(=NH)NH]Tpg⁴]vancomycin aglyconVancomycin-Resistant Enterococci (VanA VRE)0.31[5]

Experimental Protocols

Protocol for Metabolic Labeling of Bacterial Peptidoglycan using a D-Ala-D-Ala Analog

This protocol describes the metabolic incorporation of a clickable D-Ala-D-Ala analog (e.g., ethynyl-D-alanyl-D-alanine, EDA-DA) into the bacterial cell wall, followed by fluorescent detection.[9]

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium

  • Clickable D-Ala-D-Ala analog (e.g., EDA-DA)

  • Fluorescent azide or alkyne probe (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge

  • Fluorescence microscope

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and grow to the mid-logarithmic phase.

  • Metabolic Labeling: Add the clickable D-Ala-D-Ala analog to the bacterial culture at a final concentration of 1-5 mM. The optimal concentration may vary depending on the bacterial species and analog used. Incubate the culture for a specific duration (e.g., one to two generations) to allow for incorporation of the analog into the peptidoglycan.

  • Cell Harvesting and Fixation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cell pellet twice with PBS. For fixation, resuspend the cells in 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature.

  • Permeabilization (for intracellular targets, if necessary): If the fluorescent probe needs to access intracellular components, permeabilize the cells by treating with a mild detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Click Chemistry Reaction: Prepare the click reaction cocktail. For a 100 µL reaction, mix:

    • 1 µL of 50 mM CuSO₄

    • 1 µL of 50 mM THPTA

    • 1 µL of 2.5 µM fluorescent azide/alkyne probe

    • 1 µL of 100 mM sodium ascorbate (freshly prepared)

    • 96 µL of cell suspension in PBS

  • Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS, mount on a microscope slide, and visualize using a fluorescence microscope with the appropriate filter set.

Protocol for Assessing Antibiotic Inhibition of Peptidoglycan Synthesis using a Radiolabeled Precursor

This protocol outlines a whole-cell assay to screen for inhibitors of peptidoglycan biosynthesis using a radiolabeled precursor.[10]

Materials:

  • Bacterial strain (e.g., E. coli)

  • Luria-Bertani (LB) broth

  • [¹⁴C]UDP-N-acetylglucosamine ([¹⁴C]UDP-GlcNAc)

  • Test compounds (potential inhibitors)

  • Known antibiotics (e.g., fosfomycin, penicillin G) as controls

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strain in LB broth overnight at 37°C.

  • Assay Preparation: In a microfuge tube, mix:

    • 50 µL of the overnight bacterial culture

    • 10 µL of the test compound at various concentrations (or a known antibiotic as a control)

    • A final concentration of 0.25 µM [¹⁴C]UDP-GlcNAc

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Precipitation of Peptidoglycan: Stop the reaction by adding an equal volume of 10% TCA. Incubate on ice for 30 minutes to precipitate the cross-linked peptidoglycan.

  • Filtration and Washing: Filter the contents of each tube through a glass fiber filter to capture the precipitated peptidoglycan. Wash the filter twice with 5% TCA to remove unincorporated radiolabel.

  • Scintillation Counting: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of newly synthesized peptidoglycan. Calculate the percentage of inhibition for each test compound concentration relative to the untreated control. Determine the IC₅₀ value for active compounds.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts in cell wall biosynthesis and the application of D-Ala-D-Ala analogs.

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc   UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide UDP_MurNAc->UDP_MurNAc_Tripeptide   UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide (Park's Nucleotide) UDP_MurNAc_Tripeptide->UDP_MurNAc_Pentapeptide   D_Ala D-Ala D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala   D_Ala_D_Ala->UDP_MurNAc_Pentapeptide   Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I   Lipid_II Lipid II Lipid_I->Lipid_II   Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG   Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG   MurA_B MurA/B MurA_B->UDP_MurNAc MurC_D_E MurC/D/E MurC_D_E->UDP_MurNAc_Tripeptide Ddl Ddl (D-Ala-D-Ala Ligase) Ddl->D_Ala_D_Ala MurF MurF MurF->UDP_MurNAc_Pentapeptide MraY MraY MraY->Lipid_I MurG MurG MurG->Lipid_II Transglycosylase Transglycosylase Transglycosylase->Nascent_PG Transpeptidase Transpeptidase (PBP) Transpeptidase->Crosslinked_PG

Caption: Overview of the bacterial peptidoglycan biosynthesis pathway.

Antibiotic_Inhibition cluster_inhibition Mechanisms of Antibiotic Action D_Ala_D_Ala_Terminus D-Ala-D-Ala Terminus of Peptidoglycan Precursor PBP Penicillin-Binding Protein (PBP) (Transpeptidase) D_Ala_D_Ala_Terminus->PBP Substrate for Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Catalyzes formation of Beta_Lactam β-Lactam Antibiotics (e.g., Penicillin) Beta_Lactam->PBP Inhibition1 Inhibition Vancomycin Vancomycin Vancomycin->D_Ala_D_Ala_Terminus Binds to Inhibition2 Inhibition

Caption: Mechanisms of action for β-lactam and glycopeptide antibiotics.

Metabolic_Labeling_Workflow Bacterial_Culture Bacterial Culture Add_Analog Add Clickable D-Ala-D-Ala Analog Bacterial_Culture->Add_Analog Incubate Incubate for Incorporation Add_Analog->Incubate Harvest_Fix Harvest and Fix Cells Incubate->Harvest_Fix Click_Reaction Perform Click Chemistry with Fluorescent Probe Harvest_Fix->Click_Reaction Wash Wash Cells Click_Reaction->Wash Visualize Visualize by Fluorescence Microscopy Wash->Visualize

References

Troubleshooting & Optimization

overcoming low yield in D-Alanyl-D-Alanine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and overcome low yields in the chemical synthesis of D-Alanyl-D-Alanine (D-Ala-D-Ala).

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of D-Ala-D-Ala, presented in a question-and-answer format.

Q1: My overall yield for D-Ala-D-Ala synthesis is very low. What are the most common causes?

A1: Low overall yield in D-Ala-D-Ala synthesis is a frequent issue that can stem from several stages of the process. The primary culprits are typically:

  • Incomplete Reactions: Either the peptide coupling step or the deprotection steps (both for the N-terminus and the C-terminus) may not have gone to completion.

  • Side Reactions: The formation of unwanted byproducts, such as N-acylurea or racemized peptides, can significantly reduce the yield of the desired product.[1]

  • Product Loss During Workup and Purification: Significant amounts of the target dipeptide can be lost during extraction, filtration, and chromatography steps.[2][3]

Q2: I suspect the peptide coupling reaction is inefficient. How can I improve the yield of the coupling step?

A2: To improve the efficiency of the coupling reaction, consider the following:

  • Choice of Coupling Reagent: For solution-phase synthesis, carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[1][4] Onium salts such as HATU or HBTU can also be effective, often leading to faster reactions.[4]

  • Use of Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended when using carbodiimides. These additives can accelerate the coupling reaction and, crucially, suppress side reactions like racemization.[5]

  • Reaction Conditions: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated ester intermediate. Running the reaction at 0°C initially and then allowing it to warm to room temperature can help to control the reaction rate and minimize side reactions.[1]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and additive to ensure the carboxylic acid is fully activated.[1][4]

Q3: How can I detect and minimize racemization of the D-alanine residues during synthesis?

A3: Racemization, the conversion of a D-amino acid to its L-isomer, is a critical issue that can lead to hard-to-separate diastereomeric impurities.

  • Detection: The most reliable way to detect racemization is through chiral chromatography or by using NMR spectroscopy with a chiral solvating agent.

  • Minimization Strategies:

    • Coupling Reagent and Additive Selection: Using a carbodiimide (DCC or EDC) in combination with an additive like HOBt is a well-established method for minimizing racemization.[6]

    • Base Selection: The choice of base for neutralizing the amino acid salt is important. A sterically hindered or weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, is generally preferred over stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6]

    • Temperature Control: Keeping the reaction temperature low (0°C) during the activation and initial coupling phase is crucial.[1]

Q4: I am using DCC as a coupling reagent and am having trouble removing the dicyclohexylurea (DCU) byproduct. What is the best way to do this?

A4: Dicyclohexylurea (DCU) is notoriously insoluble in many common solvents, which can make its removal challenging.[7] Here are several effective methods:

  • Filtration: The majority of DCU will precipitate out of the reaction mixture. It can be removed by filtration. For best results, cool the reaction mixture in an ice bath or refrigerate it to further decrease the solubility of DCU before filtering.[2][3]

  • Solvent Choice: Performing the reaction in a solvent where DCU has very low solubility, such as acetonitrile, can facilitate its removal by filtration.[2]

  • Workup Procedures: After filtration, any remaining dissolved DCU can be removed during the aqueous workup. Washing the organic layer with an acidic solution (e.g., 0.5 N HCl or citric acid solution), followed by a basic solution (e.g., saturated sodium bicarbonate), can help to remove residual DCU and other impurities.[2]

  • Crystallization: The final product can often be purified by crystallization, leaving the DCU behind in the mother liquor.

Q5: What are the optimal conditions for Boc deprotection without affecting the peptide bond or other protecting groups?

A5: The tert-Butyloxycarbonyl (Boc) group is acid-labile. Optimal deprotection is achieved by balancing efficient removal with the prevention of side reactions.

  • Reagents: A solution of 4M HCl in an anhydrous solvent like dioxane or ethyl acetate is a standard and effective reagent for Boc deprotection.[1] Trifluoroacetic acid (TFA) can also be used, typically as a 20-50% solution in dichloromethane (DCM).[8][]

  • Conditions: The reaction is typically fast and can be carried out at room temperature, often completing within 1-2 hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.

  • Workup: After deprotection, the product is typically precipitated as its hydrochloride salt by adding a non-polar solvent like cold diethyl ether. The salt is then collected by filtration.[1]

Quantitative Data on Synthesis Yields

The following tables provide an overview of expected yields for the key steps in a typical solution-phase synthesis of D-Ala-D-Ala. Actual yields may vary based on specific experimental conditions, scale, and purification efficiency.

Table 1: Expected Yields for Individual Synthesis Steps

StepReactionReagentsTypical Yield (%)
1C-Terminus Protection (Esterification)D-Alanine, Methanol, Thionyl Chloride90-95
2N-Terminus ProtectionD-Alanine, Boc Anhydride>95
3Peptide CouplingBoc-D-Ala-OH + H-D-Ala-OMe·HCl, DCC/HOBt85-95
4N-Terminus DeprotectionBoc-D-Ala-D-Ala-OMe, 4M HCl in Dioxane>98
5C-Terminus Deprotection (Saponification)H-D-Ala-D-Ala-OMe·HCl, LiOH80-90

Table 2: Comparison of Coupling Reagent Performance in a Model Dipeptide Synthesis

Coupling Reagent/AdditiveBaseTypical Yield (%)Racemization Risk
DCC / HOBtNMM85-95Low
EDC / HOBtNMM / DIPEA80-90Low
HATUDIPEA90-98Moderate
PyBOPDIPEA90-98Moderate

Experimental Protocols & Visualizations

This section provides a detailed, step-by-step protocol for a standard solution-phase synthesis of this compound, along with visual workflows.

Logical Workflow for D-Ala-D-Ala Synthesis

G cluster_0 Preparation of Protected Amino Acids cluster_1 Dipeptide Formation and Deprotection start_DAla1 D-Alanine (1) protect_N N-Terminus Protection (Boc-Anhydride) start_DAla1->protect_N start_DAla2 D-Alanine (2) protect_C C-Terminus Protection (Esterification) start_DAla2->protect_C Boc_D_Ala Boc-D-Ala-OH protect_N->Boc_D_Ala D_Ala_OMe H-D-Ala-OMe protect_C->D_Ala_OMe coupling Peptide Coupling (DCC/HOBt) Boc_D_Ala->coupling D_Ala_OMe->coupling protected_dipeptide Boc-D-Ala-D-Ala-OMe coupling->protected_dipeptide deprotect_N N-Terminus Deprotection (Acidolysis) protected_dipeptide->deprotect_N deprotect_C C-Terminus Deprotection (Saponification) deprotect_N->deprotect_C final_product H-D-Ala-D-Ala-OH deprotect_C->final_product

Caption: Solution-phase synthesis workflow for this compound.

Detailed Protocol: Solution-Phase Synthesis of this compound

This protocol outlines the synthesis starting from D-alanine, using Boc for N-terminal protection and a methyl ester for C-terminal protection.

Step 1: Preparation of D-Alanine Methyl Ester Hydrochloride (H-D-Ala-OMe·HCl)

  • Suspend D-alanine (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for completion using TLC.

  • Remove the solvent under reduced pressure to obtain the crude H-D-Ala-OMe·HCl as a white solid. This can be used in the next step without further purification.

Step 2: Coupling of Boc-D-Ala-OH with H-D-Ala-OMe·HCl

  • Dissolve H-D-Ala-OMe·HCl (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add N-methylmorpholine (NMM) (1.0 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

  • In a separate flask, dissolve Boc-D-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.

  • To the Boc-D-Ala-OH/HOBt solution, add a solution of DCC (1.1 eq) in DCM. Stir at 0°C for 10 minutes.

  • Add the neutralized D-alanine methyl ester solution from step 3 to the activated Boc-D-Ala-OH solution.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to precipitate the DCU byproduct and filter it off.

  • Wash the filtrate with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-D-Ala-D-Ala-OMe.

Chemical Synthesis Pathway

G cluster_coupling cluster_deprotection_N cluster_deprotection_C Boc-D-Ala-OH Boc-D-Ala-OH DCC_HOBt + DCC/HOBt H-D-Ala-OMe H-D-Ala-OMe Boc-D-Ala-D-Ala-OMe Boc-D-Ala-D-Ala-OMe DCC_HOBt->Boc-D-Ala-D-Ala-OMe HCl_Dioxane + 4M HCl/Dioxane H-D-Ala-D-Ala-OMe H-D-Ala-D-Ala-OMe HCl_Dioxane->H-D-Ala-D-Ala-OMe LiOH + LiOH, H₂O Final_Product H-D-Ala-D-Ala-OH LiOH->Final_Product

References

troubleshooting D-alanine--D-alanine ligase expression and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of D-alanine--D-alanine ligase (Ddl).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Expression

1. Why am I getting low or no expression of my D-alanine--D-alanine ligase?

Several factors can contribute to low or no protein expression. Here are some common causes and troubleshooting steps:

  • Codon Usage: The codon usage of the Ddl gene from your source organism may not be optimal for your expression host (e.g., E. coli).

    • Solution: Synthesize a codon-optimized version of your gene for the expression host.

  • Promoter Strength and Induction: The promoter controlling gene expression might be weak, or the induction conditions may be suboptimal.

    • Solution: Ensure you are using a strong, inducible promoter like the T7 promoter in a pET vector system.[1] Optimize the concentration of the inducer (e.g., IPTG) and the induction time and temperature. Lowering the induction temperature (e.g., 16-20°C) and extending the induction time can sometimes improve the yield of soluble protein.[2]

  • Plasmid Integrity: The plasmid carrying your Ddl gene may have mutations or may not have been correctly constructed.

    • Solution: Sequence your plasmid to verify the integrity of the gene and the surrounding regulatory elements.

  • Toxicity of the Protein: Overexpression of some Ddl enzymes can be toxic to the host cells, leading to poor growth and low protein yield.

    • Solution: Use a tightly regulated expression system and consider a lower induction level. You can also try co-expressing the protein with chaperones to aid in proper folding and reduce toxicity.

2. My D-alanine--D-alanine ligase is expressed, but it's insoluble and forming inclusion bodies. What should I do?

Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli.[3][4] Here's how to address it:

  • Optimize Expression Conditions:

    • Lower Temperature: Inducing expression at a lower temperature (e.g., 16-25°C) can slow down protein synthesis, allowing more time for proper folding.[2]

    • Reduce Inducer Concentration: Using a lower concentration of IPTG can reduce the rate of protein expression and may favor the production of soluble protein.

    • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your Ddl enzyme.

  • Inclusion Body Solubilization and Refolding: If optimizing expression conditions doesn't resolve the issue, you will need to purify the inclusion bodies and then solubilize and refold the protein.[3][5][6]

Workflow for Inclusion Body Purification and Refolding

InclusionBodyWorkflow start Cell Pellet with Inclusion Bodies lysis Cell Lysis (e.g., Sonication, French Press) start->lysis centrifuge1 Centrifugation lysis->centrifuge1 wash Wash Inclusion Bodies (with Triton X-100 and/or Urea) centrifuge1->wash Collect Pellet centrifuge2 Centrifugation wash->centrifuge2 solubilize Solubilize Inclusion Bodies (6M Guanidine-HCl or 8M Urea) centrifuge2->solubilize Collect Pellet refold Refold Protein (e.g., Dialysis, Rapid Dilution) solubilize->refold purify Purify Refolded Protein (e.g., Chromatography) refold->purify end Soluble, Active Ddl purify->end

Caption: Workflow for purifying and refolding Ddl from inclusion bodies.

Purification

3. I am using a His-tag for purification, but the protein is not binding to the Ni-NTA column. Why?

  • Inaccessible His-tag: The His-tag may be buried within the folded protein and inaccessible to the Ni-NTA resin.

    • Solution: Consider adding a denaturant (e.g., low concentration of urea or guanidine-HCl) to your lysis buffer to partially unfold the protein and expose the tag. Alternatively, you can move the tag to the other terminus of the protein.

  • Presence of Chelating Agents: EDTA in your lysis buffer will strip the nickel ions from the column.

    • Solution: Ensure your lysis and wash buffers are free of EDTA.

  • High Imidazole Concentration: If you have imidazole in your lysis buffer to reduce non-specific binding, the concentration might be too high.

    • Solution: Reduce the concentration of imidazole in your lysis and wash buffers (typically 10-20 mM is sufficient).

  • Incorrect pH: The binding of the His-tag to the Ni-NTA resin is pH-dependent.

    • Solution: Ensure the pH of your buffers is between 7.0 and 8.0.

4. My purified D-alanine--D-alanine ligase has low or no activity. What could be the problem?

  • Improper Folding: The protein may not be correctly folded, especially if purified from inclusion bodies.

    • Solution: Optimize your refolding protocol. This may involve screening different refolding buffers, additives (e.g., L-arginine), and refolding methods (e.g., dialysis, rapid dilution).

  • Absence of Essential Cofactors: Ddl activity is dependent on ATP and divalent cations like Mg²⁺.[7] Additionally, monovalent cations like K⁺ can enhance activity.[2]

    • Solution: Ensure your assay buffer contains adequate concentrations of ATP, MgCl₂, and KCl.

  • Enzyme Instability: The purified enzyme may be unstable and lose activity over time.

    • Solution: Add stabilizing agents like glycerol (10-20%) to your storage buffer and store the enzyme at -80°C in small aliquots to avoid freeze-thaw cycles.

  • Inhibitors: Contaminants from the purification process could be inhibiting the enzyme.

    • Solution: Perform an additional purification step, such as gel filtration, to remove any potential inhibitors.

General Troubleshooting Workflow for Ddl Expression and Purification

TroubleshootingWorkflow start Start: Ddl Expression check_expression Check Expression (SDS-PAGE) start->check_expression no_expression No/Low Expression check_expression->no_expression No expression_ok Expression OK check_expression->expression_ok Yes optimize_expression Optimize Expression: - Codon Usage - Promoter/Induction - Check Plasmid no_expression->optimize_expression optimize_expression->start Retry check_solubility Check Solubility expression_ok->check_solubility insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble No soluble Soluble check_solubility->soluble Yes solubilize_refold Solubilize & Refold Inclusion Bodies insoluble->solubilize_refold purification Purification (e.g., Ni-NTA) solubilize_refold->purification soluble->purification check_activity Check Activity purification->check_activity no_activity No/Low Activity check_activity->no_activity No activity_ok Active Enzyme check_activity->activity_ok Yes optimize_activity Optimize Activity: - Refolding - Cofactors - Stability no_activity->optimize_activity optimize_activity->check_activity Retry end End: Purified, Active Ddl activity_ok->end

Caption: A logical workflow for troubleshooting Ddl expression and purification.

Data Presentation

Table 1: Comparison of Expression Systems and Conditions for D-alanine--D-alanine Ligase

Ddl Source OrganismExpression HostVectorPromoterInduction ConditionsReference
Escherichia coliE. coli M72pDOC89 / pDOC87lac / lambda PLNot specified[8][9]
Bacillus megateriumE. coli BL21(DE3)pLysSpET-29a(+)T71 mM IPTG[1]
Thermus thermophilusE. coli BL21(DE3)pET16bT71 mM IPTG, 16°C for 16h[2]
Mycobacterium tuberculosisE. coliNot specifiedNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Expression of His-tagged D-alanine--D-alanine Ligase in E. coli
  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your Ddl expression plasmid.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.[2]

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.[2] For potentially problematic proteins, consider lower concentrations (0.1-0.5 mM) and lower induction temperatures (16-25°C).

  • Continue to grow the culture for an additional 4-16 hours.[2]

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[2]

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of D-alanine--D-alanine Ligase from Inclusion Bodies
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication or using a French press. Ensure the sample is kept on ice to prevent heating.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.[3]

  • Wash the inclusion body pellet with a buffer containing a mild denaturant or detergent (e.g., 1-2% Triton X-100 or 1 M urea) to remove contaminating proteins.[3][5] Repeat the centrifugation step.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine-HCl or 8 M urea) and a reducing agent (e.g., 5-20 mM DTT or β-mercaptoethanol).[3]

  • Incubate with gentle agitation until the inclusion bodies are fully dissolved.

  • Remove any remaining insoluble material by centrifugation at high speed.

  • The solubilized protein is now ready for refolding.

Protocol 3: D-alanine--D-alanine Ligase Activity Assay

The activity of Ddl can be measured by detecting the inorganic phosphate (Pi) released from the hydrolysis of ATP.[11]

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 20 mM MgCl₂

    • 100 mM KCl

    • 5 mM ATP

    • 50 mM D-alanine

  • Add a known amount of purified Ddl enzyme to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a solution that will also be used for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).

  • Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 650 nm for malachite green-based assays).[11]

  • Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in your reaction.

  • Calculate the specific activity of your enzyme (μmol of product formed per minute per mg of enzyme).

D-alanine--D-alanine Ligase Catalytic Pathway

DdlPathway cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Ligation D_Ala1 D-Alanine (1) Ddl_enzyme Ddl Enzyme D_Ala1->Ddl_enzyme ATP ATP ATP->Ddl_enzyme intermediate D-alanyl-phosphate intermediate Ddl_enzyme->intermediate Forms dipeptide D-alanyl-D-alanine Ddl_enzyme->dipeptide Produces intermediate->Ddl_enzyme Remains bound to ADP ADP intermediate->ADP Releases D_Ala2 D-Alanine (2) D_Ala2->Ddl_enzyme Pi Pi dipeptide->Pi Releases

Caption: Simplified pathway of the D-alanine--D-alanine ligase reaction.

References

optimizing buffer conditions for D-Ala-D-Ala ligase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of buffer conditions for D-Ala-D-Ala ligase assays.

Troubleshooting Guide

Issue: Low or No Enzyme Activity Detected

Possible Cause 1: Suboptimal pH of the reaction buffer.

  • Recommendation: The optimal pH for D-Ala-D-Ala ligase activity is typically around 8.5. Verify the pH of your buffer and adjust if necessary. It is recommended to perform a pH titration experiment to determine the precise optimum for your specific enzyme and substrate combination.

Possible Cause 2: Incorrect concentration of essential ions.

  • Recommendation: D-Ala-D-Ala ligase requires divalent cations, most notably Mg2+, for its activity. The optimal concentration of Mg2+ is generally in the range of 10-20 mM. Additionally, the presence of K+ ions has been shown to enhance enzyme activity. Ensure these ions are present in your buffer at the appropriate concentrations.

Possible Cause 3: Inappropriate buffer composition.

  • Recommendation: Tris-HCl is a commonly used buffer for D-Ala-D-Ala ligase assays. If you are using a different buffer system, it may be interfering with enzyme activity. Consider switching to a Tris-HCl buffer and re-evaluating your results.

Possible Cause 4: Enzyme instability.

  • Recommendation: Ensure proper storage and handling of the enzyme. D-Ala-D-Ala ligase should be stored at appropriate temperatures (e.g., -20°C or -80°C) in a suitable buffer containing stabilizing agents like glycerol. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the D-Ala-D-Ala ligase reaction?

A1: The optimal pH for D-Ala-D-Ala ligase activity is generally around 8.5. However, this can vary slightly depending on the specific isoform of the enzyme and the experimental conditions. We recommend performing a pH optimization experiment (see Experimental Protocols) to determine the ideal pH for your setup.

Q2: What are the essential cofactors for D-Ala-D-Ala ligase activity?

A2: D-Ala-D-Ala ligase is an ATP-dependent enzyme that requires the presence of divalent cations. Magnesium ions (Mg2+) are crucial for its function, with optimal concentrations typically between 10-20 mM. Potassium ions (K+) can also stimulate the activity of the enzyme.

Q3: Which buffer system is recommended for D-Ala-D-Ala ligase assays?

A3: A common and effective buffer system for D-Ala-D-Ala ligase assays is Tris-HCl. A typical buffer composition would be 50 mM Tris-HCl at pH 8.5.

Q4: How can I determine the optimal buffer conditions for my specific D-Ala-D-Ala ligase?

A4: A systematic approach involving the individual optimization of each buffer component is recommended. This involves varying the pH, and the concentrations of Mg2+ and K+ to identify the conditions that yield the highest enzyme activity. See the detailed protocol below for a suggested workflow.

Quantitative Data Summary

ParameterRecommended RangeOptimal ValueReference
pH7.5 - 9.5~8.5
Mg2+ Concentration5 - 25 mM10 - 20 mM
K+ Concentration10 - 100 mMVaries
ATP Concentration1 - 10 mM~5 mM
D-Alanine Concentration10 - 100 mM~50 mM

Experimental Protocols

Protocol: Optimization of Buffer pH for D-Ala-D-Ala Ligase Activity

  • Prepare a series of reaction buffers: Prepare a 100 mM Tris-HCl buffer and adjust the pH of individual aliquots to a range of values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0, 9.5).

  • Set up the reactions: In separate microcentrifuge tubes or a 96-well plate, combine the following components for each pH value to be tested:

    • D-Ala-D-Ala ligase enzyme (at a fixed concentration)

    • D-Alanine (saturating concentration, e.g., 50 mM)

    • ATP (saturating concentration, e.g., 5 mM)

    • MgCl2 (optimal concentration, e.g., 10 mM)

    • The respective pH-adjusted Tris-HCl buffer to bring the final reaction volume to a fixed amount (e.g., 100 µL).

  • Initiate the reaction: Add the enzyme to the reaction mixture to start the reaction.

  • Incubate: Incubate the reactions at a constant, optimal temperature (e.g., 37°C) for a fixed period (e.g., 30 minutes).

  • Stop the reaction: Terminate the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

  • Measure product formation: Quantify the amount of D-Ala-D-Ala produced using a suitable detection method, such as a coupled enzymatic assay or HPLC.

  • Determine the optimal pH: Plot the enzyme activity (rate of product formation) against the different pH values. The pH that corresponds to the highest activity is the optimum.

Visualizations

Buffer_Optimization_Workflow A Prepare Buffer Stock Solutions (Tris-HCl, MgCl2, KCl, ATP, D-Ala) C pH Optimization (Vary pH, keep others constant) A->C B Prepare D-Ala-D-Ala Ligase Stock B->C F Measure Enzyme Activity (e.g., Coupled Assay, HPLC) C->F D [Mg2+] Optimization (Vary [Mg2+], use optimal pH) D->F E [K+] Optimization (Vary [K+], use optimal pH & [Mg2+]) E->F G Plot Activity vs. Condition F->G F->G F->G G->D G->E H Determine Optimal Buffer Conditions G->H

Caption: Workflow for the systematic optimization of buffer conditions for D-Ala-D-Ala ligase assays.

Technical Support Center: HPLC Analysis of D-Alanyl-D-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of D-Alanyl-D-Alanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for successful chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the HPLC analysis of this compound?

A1: The primary challenges in the HPLC analysis of this compound revolve around achieving adequate retention, good peak shape, and resolving its stereoisomers. As a small, polar dipeptide, it can exhibit poor retention on traditional reversed-phase columns. Furthermore, issues like peak tailing and low sensitivity are frequently encountered. For stereoisomeric analysis (this compound vs. L-Alanyl-L-Alanine, etc.), a chiral separation method is required, which adds another layer of complexity.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: For non-chiral analysis, a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms can be effective for retaining and separating polar compounds like this compound.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) columns are also a viable option. For chiral separations, a specialized chiral stationary phase (CSP) is necessary.[2] Common choices include columns based on macrocyclic glycopeptides (e.g., teicoplanin-based columns like Astec® CHIROBIOTIC® T) or ligand-exchange chromatography.[2][3][4]

Q3: What mobile phase conditions are typically used for this compound analysis?

A3: For reversed-phase or mixed-mode chromatography, the mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[5][6] The pH of the aqueous phase is critical and should be controlled to ensure consistent ionization of the analyte. For chiral separations using ligand-exchange chromatography, the mobile phase often contains a chiral selector, such as an L-amino acid (e.g., L-proline or L-alanine) and a metal salt (e.g., copper sulfate).[3][4]

Q4: How can I improve the sensitivity of my this compound analysis?

A4: To improve sensitivity, consider the following:

  • Increase sample concentration: If possible, concentrate the sample before injection.[7]

  • Optimize detector settings: Ensure the detector wavelength is set to the absorbance maximum of this compound (typically in the low UV range, ~200-210 nm).[5][6]

  • Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.

  • Use a more sensitive detector: A mass spectrometer (MS) detector will offer higher sensitivity and selectivity compared to a standard UV detector.[5][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Asymmetrical peaks with a "front" extending from the front of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions Interactions between the analyte and active sites (e.g., residual silanols) on the column packing material can cause peak tailing.[8][9] Operate at a lower pH to suppress silanol activity, or use an end-capped column.[8][9]
Column Overload Injecting too much sample can lead to peak distortion.[10] Reduce the injection volume or dilute the sample.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Prepare your sample in the mobile phase or a weaker solvent.[11]
Column Contamination/Void A blocked column frit or a void at the head of the column can distort peak shape.[9][12] Try back-flushing the column. If the problem persists, the column may need to be replaced.[12]

Troubleshooting Workflow for Poor Peak Shape:

G start Poor Peak Shape (Tailing/Fronting) check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_solvent Prepare Sample in Mobile Phase check_overload->check_solvent No Improvement end_good Peak Shape Improved check_overload->end_good Improvement check_column Back-flush or Replace Column check_solvent->check_column No Improvement check_solvent->end_good Improvement check_mobile_phase Adjust Mobile Phase pH or Buffer Strength check_column->check_mobile_phase No Improvement check_column->end_good Improvement check_mobile_phase->end_good Improvement end_bad Issue Persists check_mobile_phase->end_bad No Improvement

Caption: A stepwise workflow for troubleshooting poor peak shape.

Issue 2: Poor Resolution of Stereoisomers

Symptoms:

  • Co-eluting or partially overlapping peaks for this compound and its other stereoisomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not be suitable for resolving the enantiomers of this compound. Consult column manufacturer's literature for appropriate applications or test different types of CSPs.
Suboptimal Mobile Phase Composition The mobile phase composition is critical for chiral recognition.[13] Systematically vary the organic modifier percentage, buffer concentration, and pH. For ligand-exchange chromatography, optimize the concentration of the chiral selector and the metal ion.[3]
Temperature Effects Column temperature can influence chiral separations.[14] Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.
Low Column Efficiency An old or poorly packed column will have lower efficiency, leading to broader peaks and reduced resolution.[15] Replace the column with a new, high-efficiency one. Using columns with smaller particle sizes can also enhance efficiency.[15]

Logical Relationship for Improving Chiral Resolution:

G resolution Improved Chiral Resolution csp Appropriate Chiral Stationary Phase csp->resolution mobile_phase Optimized Mobile Phase Composition mobile_phase->resolution temperature Optimal Column Temperature temperature->resolution efficiency High Column Efficiency efficiency->resolution

Caption: Key factors influencing chiral resolution in HPLC.

Issue 3: Retention Time Variability

Symptoms:

  • The retention time of the this compound peak shifts between injections or runs.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase before injection.[7] Increase the equilibration time between runs.
Mobile Phase Instability The mobile phase composition may be changing over time due to evaporation of the organic component or degradation.[7] Prepare fresh mobile phase daily and keep the reservoir covered.
Pump Issues Fluctuations in pump performance can lead to inconsistent flow rates and retention time shifts.[11][16] Check for leaks, air bubbles in the pump head, and worn pump seals.[16]
Temperature Fluctuations Changes in ambient or column temperature can affect retention times.[7] Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Chiral Separation of Alanine Enantiomers using a Teicoplanin-Based CSP

This protocol is a general guideline and may require optimization for your specific instrument and sample.

1. Materials:

  • D-Alanine and L-Alanine standards

  • HPLC-grade water, methanol, and formic acid

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.)[2]

2. Sample Preparation:

  • Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 50 mmol/L.[2]

  • Prepare individual solutions of the D- and L-alanine standards and a mixture of both for system suitability testing.[2]

3. HPLC Conditions:

ParameterSetting
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.[2]
Mobile Phase Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized.[2]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

4. System Suitability:

  • Inject the mixture of D- and L-alanine standards.

  • The resolution between the two peaks should be greater than 1.5.

Protocol 2: Reversed-Phase Analysis of Alanine

This protocol is suitable for the non-chiral analysis of alanine.

1. Materials:

  • DL-Alanine standard

  • HPLC-grade acetonitrile, water, and phosphoric acid[5]

2. Sample Preparation:

  • Dissolve the sample in the mobile phase.

3. HPLC Conditions:

ParameterSetting
Column Primesep 100 mixed-mode column (or similar)[5]
Mobile Phase Acetonitrile:Water (20:80, v/v) with 0.1% Phosphoric Acid[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 200 nm[5]
Injection Volume 5-20 µL

Note: For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[5][6]

References

strategies to minimize background in D-Ala-D-Ala ligase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ala-D-Ala ligase (Ddl) inhibition assays. This resource provides troubleshooting guides and answers to frequently asked questions to help you minimize background signals and ensure the integrity of your experimental data. D-Ala-D-Ala ligase is a crucial enzyme in bacterial cell wall biosynthesis, making it a key target for novel antibiotic development.[1][2][3] However, biochemical assays for this enzyme can be prone to high background, complicating inhibitor screening and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background in Ddl assays?

High background signals can originate from several sources, broadly categorized as:

  • Reagent-related issues: This includes the non-enzymatic hydrolysis of ATP, contamination of substrates (like D-alanine), and instability of coupling enzymes.

  • Assay condition issues: Suboptimal pH, temperature, or buffer components can increase non-specific signals.

  • Enzyme-related issues: Impure or unstable Ddl enzyme preparations can have contaminating ATPase activity.

Q2: My "no-enzyme" control wells show a high signal. What is the likely cause?

A high signal in the absence of Ddl strongly suggests an issue with the assay components themselves. The most common culprit is the spontaneous, non-enzymatic hydrolysis of ATP into ADP and inorganic phosphate (Pi).[4][5][6][7] This is particularly problematic in assays that detect ADP or Pi. The rate of hydrolysis is sensitive to temperature and pH.[4][5][7][8] Another possibility, especially in coupled assays, is contamination of your D-alanine substrate with pyruvate.[9]

Q3: How does D-alanine substrate quality affect the assay background?

In the widely used PK/LDH coupled assay, Ddl activity is measured by the production of ADP, which is then used to convert phosphoenolpyruvate (PEP) to pyruvate. This pyruvate is then reduced by lactate dehydrogenase (LDH), oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored. If your D-alanine reagent is contaminated with pyruvate, LDH will immediately begin to consume NADH, resulting in a high background signal independent of Ddl activity.[9][10] Always use high-purity D-alanine and consider testing new batches for pyruvate contamination.

Q4: Can high concentrations of D-alanine cause problems?

Yes, some studies have reported substrate inhibition by high concentrations of D-alanine.[10][11] This occurs when the product, D-Ala-D-Ala, binds to the enzyme-ATP complex, forming a non-productive intermediate and inhibiting the reaction.[10] It is crucial to determine the optimal D-alanine concentration for your specific enzyme and assay conditions.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating High Background

This guide provides a systematic workflow to identify and resolve the source of high background noise in your Ddl assay.

Troubleshooting Workflow Diagram

G cluster_0 start High Background Detected c1 Check Controls: 1. No-Enzyme Control 2. No-Substrate Control start->c1 c2 Is No-Enzyme Control High? c1->c2 c3 Is No-Substrate Control High? c2->c3 No c4 Issue is likely ATP Hydrolysis or Substrate Contamination c2->c4 Yes c5 Issue is likely Enzyme Contamination (e.g., ATPase activity) c3->c5 Yes end Optimized Assay c3->end No (Other Issue) c6 Proceed to Reagent Validation c4->c6 c7 Purify Enzyme or Test New Batch c5->c7 c6->end c7->end

Caption: Systematic workflow for troubleshooting high background signals.

Guide 2: Optimizing Assay Buffer Conditions

The composition of your reaction buffer is critical for minimizing non-specific signals while ensuring optimal enzyme activity. Monovalent cations like potassium (K+) have been shown to activate Ddl, primarily by decreasing the Km for D-alanine.[11][12]

ParameterRecommended RangeRationale & Troubleshooting Notes
Buffer 50-100 mM HEPES or Tris-HClMaintain a stable pH. Tris buffer pH is temperature-sensitive; ensure pH is set at the reaction temperature.
pH 7.5 - 9.0Optimal pH can vary by bacterial species.[13] Lower pH can increase the rate of non-enzymatic ATP hydrolysis.
MgCl₂ 5 - 10 mMEssential cofactor for ATP binding. Use a consistent concentration.
KCl 50 - 100 mMActivates the enzyme, increasing efficiency.[11][12] Omission can lead to lower activity.
Detergent 0.005% Triton X-100 or Tween-20Can help prevent protein aggregation and improve inhibitor solubility. Test for interference with your detection method.
Reducing Agent 1 mM DTT or TCEPRecommended if enzyme stability is an issue. TCEP is more stable than DTT.[14]

Experimental Protocols & Methodologies

Protocol 1: PK/LDH Coupled Inhibition Assay

This method continuously monitors ADP production by coupling it to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.[10]

Reaction Principle

G cluster_0 D-Ala-D-Ala Ligase (Ddl) Reaction cluster_1 Coupling Reactions cluster_2 Potential Interference Ddl Ddl ADP D-Ala-D-Ala + ADP + Pi Ddl->ADP ATP 2 D-Ala + ATP ATP->Ddl PK Pyruvate Kinase (PK) ADP->PK ADP Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase (LDH) NAD Lactate + NAD+ LDH->NAD PEP PEP PEP->PK Pyruvate->LDH NADH NADH + H+ NADH->LDH Pyr_Contam Pyruvate Contamination in D-Ala Reagent Pyr_Contam->LDH

Caption: Workflow of the PK/LDH coupled assay for Ddl activity.

Reagents:

  • Assay Buffer: 50 mM HEPES pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

  • Ddl Enzyme: Titrate to determine a concentration that gives a linear reaction rate for at least 20 minutes.

  • Substrates: ATP and D-Alanine.

  • Coupling Reagents: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH).

Procedure:

  • Prepare a master mix in assay buffer containing PEP (e.g., 2.0 mM), NADH (e.g., 0.2 mM), PK (e.g., 25 units/mL), and LDH (e.g., 25 units/mL).[10]

  • In a microplate, add test compounds (inhibitors) dissolved in DMSO and an equal volume of DMSO to control wells.

  • Add the Ddl enzyme to all wells except the "no-enzyme" controls.

  • Add D-alanine to all wells except the "no-substrate" controls.

  • Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10 minutes.

  • Initiate the reaction by adding ATP.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Calculate the reaction rate from the linear portion of the curve. The background rate (from "no-enzyme" or "inhibitor" wells) should be subtracted from the rate of the uninhibited reaction.

Protocol 2: Malachite Green Phosphate Detection Assay

This is an endpoint assay that measures the inorganic phosphate (Pi) generated by the Ddl reaction.[15][16][17] It is a direct method but can be sensitive to phosphate contamination in reagents.

Reagents:

  • Assay Buffer: 50 mM HEPES pH 8.0, 10 mM KCl, 5 mM MgCl₂, 0.005% Triton X-114.[17]

  • Ddl Enzyme & Substrates: As described in Protocol 1.

  • Detection Reagent: Malachite Green reagent (commercially available or prepared from malachite green, ammonium molybdate, and sulfuric acid).

Procedure:

  • Set up the enzymatic reaction in a microplate by adding buffer, test compounds, D-alanine, and Ddl enzyme.

  • Pre-incubate the plate at the reaction temperature for 10 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate for a fixed time (e.g., 20-60 minutes) during which the reaction remains linear.

  • Stop the reaction by adding the Malachite Green reagent. This reagent is acidic and will denature the enzyme.

  • Allow 5-15 minutes for color development.

  • Measure the absorbance at ~650 nm.[15][17][18]

  • Create a standard curve using known concentrations of phosphate (KH₂PO₄) to quantify the Pi produced. Subtract the signal from "no-enzyme" controls.

Ddl Reaction Pathway

The reaction catalyzed by D-Ala-D-Ala ligase is a two-step process involving a phosphorylated intermediate.[10][11][19]

G cluster_step1 Step 1: Acylphosphate Intermediate Formation cluster_step2 Step 2: Ligation and Product Release s1_start D-Ala(1) + ATP s1_enzyme Ddl + Mg2+ s1_start->s1_enzyme s1_intermediate [D-Ala(1)-phosphate] + ADP s1_enzyme->s1_intermediate s2_enzyme Ddl + Mg2+ s1_intermediate->s2_enzyme Intermediate reacts with second D-Ala s2_start D-Ala(2) s2_start->s2_enzyme s2_product D-Ala-D-Ala + Pi s2_enzyme->s2_product

Caption: The two-step catalytic mechanism of D-Ala-D-Ala ligase.

References

Technical Support Center: Refining Protocols for Peptidoglycan Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptidoglycan (PG) extraction and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures.

Issue 1: Low or No Peptidoglycan Yield After Extraction

  • Question: I have completed the peptidoglycan extraction protocol, but my final yield is very low, or I cannot detect any peptidoglycan. What could have gone wrong?

  • Answer: Several factors can contribute to low peptidoglycan yield. Consider the following possibilities:

    • Incomplete Cell Lysis: Ensure that the initial cell lysis step, often involving boiling in sodium dodecyl sulfate (SDS), was complete.[1][2] Incomplete lysis will result in fewer sacculi being released. For some bacteria, mechanical disruption using a bead beater may be necessary to break the exoskeletal network.[1]

    • Loss of Material During Washing Steps: The washing steps are critical for removing contaminants like SDS.[2] However, excessive or harsh centrifugation can lead to the loss of the peptidoglycan pellet. Ensure you are using the recommended centrifugation speeds and carefully decanting the supernatant.

    • Precipitation of Sacculi: Peptidoglycan can precipitate out of solution if the pH is too low or if the sample is overconcentrated.[3] Ensure that all buffers are at the correct pH and that the final resuspension volume is appropriate for the expected amount of peptidoglycan.[3]

    • Degradation of Peptidoglycan: Storing samples at -20°C is not recommended as freeze/thaw cycles can break the sacculi.[2] Washed sacculi should be stored at 4°C to avoid degradation and contamination.[2]

Issue 2: Poor Resolution or No Peaks in HPLC/UPLC Analysis

  • Question: My HPLC/UPLC chromatogram shows no peaks, or the peaks are broad and poorly resolved. How can I troubleshoot this?

  • Answer: Problems with HPLC/UPLC analysis are common and can stem from the sample preparation, the column, or the system itself.

    • Incomplete Muramidase Digestion: The enzymatic digestion step is crucial for breaking down the peptidoglycan sacculi into soluble muropeptides for analysis.[2] Ensure the muramidase is active and that the incubation time and temperature are optimal.

    • Presence of Contaminants: Residual SDS from the extraction process can interfere with chromatographic separation and result in changes in retention time.[2] Thorough washing of the sacculi is essential.

    • Improper Sample pH: The pH of the sample injected into the HPLC/UPLC system can affect peak shape and retention time.[2][4] Ensure the final sample is adjusted to the appropriate pH for the column and mobile phase being used.

    • Column Issues: The column itself may be the source of the problem. It could be clogged, or the stationary phase may have degraded. Consider cleaning or replacing the column.[2] Running a blank sample can help establish a baseline and check for column contamination.[4]

    • System Leaks or Blockages: Check the HPLC/UPLC system for any loose fittings or leaks, which can cause pressure fluctuations and affect chromatography.

Table 1: Troubleshooting Common HPLC/UPLC Issues

Problem Possible Cause Recommended Solution
No Peaks or Low Signal Insufficient sample concentrationConcentrate the sample using a Speedvac concentrator or resuspend the sacculi in a smaller volume before digestion.[2]
Injection failureEnsure the autosampler is functioning correctly and the injection volume is appropriate.[5]
Detector issueCheck that the detector lamp is on and functioning correctly.
Broad Peaks Mobile phase flow rate too lowAdjust the flow rate to the optimal level for the column.[6]
Leak between column and detectorCheck for and tighten any loose fittings.[6]
Sample solvent incompatible with mobile phaseWhenever possible, dissolve the sample in the mobile phase.
Changes in Retention Time Improper sample pHEnsure the sample pH is within the optimal range for the column and mobile phase.[2]
Presence of residual detergent (SDS)Thoroughly wash the sacculi to remove all traces of SDS.[2]
Inconsistent column temperatureUse a column incubator to maintain a consistent temperature.[4]
Mobile phase composition has changedPrepare fresh mobile phase and ensure proper degassing.[6]
High Backpressure Clogged column frit or in-line filterReplace the filter or reverse-flush the column according to the manufacturer's instructions.[7]
Precipitated protein in the columnClean the column using the recommended procedures.[7]
Sample not filtered properlyFilter the sample through a low protein binding filter before injection.[7]

Issue 3: Difficulties in Mass Spectrometry Data Analysis

  • Question: I have acquired mass spectrometry data of my muropeptide sample, but I am struggling with the analysis and identification of the different species. What should I do?

  • Answer: The complexity of muropeptide structures can make mass spectrometry data analysis challenging.

    • Use of Specialized Software: Standard proteomics or metabolomics software is often not suitable for analyzing the unique sugar/peptide structure of peptidoglycan.[8] Consider using dedicated peptidoglycomics software such as PGFinder or Byonic, which are designed to compare experimental data against muropeptide libraries.[8][9][10]

    • Manual Verification: While software can automate much of the analysis, manual verification of the identified structures is still important, especially for disambiguating between 3-3 and 4-3 cross-links.[9]

    • High-Resolution Mass Spectrometry: Using high-resolution mass spectrometry can significantly improve the accuracy of mass measurements, aiding in the confident identification of muropeptide structures, even for low-abundance species.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting peptidoglycan from Gram-positive bacteria?

A1: A common and effective method for Gram-positive bacteria involves treating the cells with hot SDS to solubilize the cell membrane and other components, leaving the insoluble peptidoglycan sacculi.[1][11] This is often followed by enzymatic treatments with nucleases and proteases (like trypsin or pronase) to remove contaminating DNA, RNA, and proteins.[1][9] For some Gram-positive species with covalently bound polymers, an additional step with hydrofluoric acid may be required to release these polymers.[1][11]

Q2: How can I remove Braun's lipoprotein from my Gram-negative peptidoglycan preparation?

A2: Braun's lipoprotein is covalently attached to the peptidoglycan in many Gram-negative bacteria. To remove it, a protease treatment, such as with Proteinase K, is recommended.[2] Proteinase K is effective even in the presence of 1% SDS.[2]

Q3: Is the sample reduction step with sodium borohydride always necessary before HPLC analysis?

A3: The reduction step with sodium borohydride is optional but highly recommended.[2] This step reduces the sugar anomers, ensuring that each muropeptide elutes as a single, sharp peak in the chromatogram, which simplifies analysis and improves quantification.[4] If this step is skipped, you will need to adjust the sample pH to 2.0-4.0 with diluted orthophosphoric acid before injection.[2]

Q4: What are the advantages of using UPLC over traditional HPLC for muropeptide analysis?

A4: UPLC offers several advantages for peptidoglycan analysis, including a significant reduction in sample volume and analysis time.[2][3] This allows for higher throughput and is particularly beneficial when working with limited sample amounts.[2] Furthermore, UPLC systems can be easily coupled with mass spectrometers for online analysis, facilitating faster and more detailed identification of muropeptides.[2][3]

Q5: How can I determine the average length of the glycan strands in my peptidoglycan sample?

A5: The average glycan chain length can be estimated from the UPLC or HPLC chromatogram by calculating the ratio of the total amount of muropeptides to the amount of anhydro-muropeptides (which are the terminal subunits of the glycan chains).

Experimental Protocols

Protocol 1: Peptidoglycan Extraction from Gram-Negative Bacteria

This protocol is adapted from methods described for E. coli.[2]

  • Cell Lysis:

    • Harvest bacterial cells from culture by centrifugation.

    • Resuspend the cell pellet in boiling 4% SDS solution and stir for 30 minutes at 100°C.

  • Washing:

    • Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation at 150,000 x g for 10 minutes at 20°C.

    • Wash the pellet repeatedly with Milli-Q water to completely remove the SDS. This typically requires at least three washes.

  • Protease Treatment (Optional but Recommended):

    • Resuspend the washed sacculi in a buffer containing Tris-HCl (pH 8.0).

    • Add Proteinase K to a final concentration of 20 µg/mL and incubate at 37°C for 1 hour.

    • Stop the reaction by adding 10% SDS and boiling for 5 minutes.

    • Wash the sacculi again with Milli-Q water as described in step 2.

  • Final Preparation:

    • Resuspend the final washed pellet in 50-100 µL of digestion buffer. The washed sacculi can be stored at 4°C.

Table 2: Reagent Concentrations for Peptidoglycan Extraction

Reagent Gram-Negative Protocol Gram-Positive Protocol
SDS (for lysis) 4%4-8%[9]
Tris-HCl (for protease treatment) 100 mM, pH 8.0[2]100 mM, pH 7.5 or 8.0[1]
Proteinase K 20 µg/mL[2]Not specified, Trypsin used
Trypsin Not typically used10 mg/mL solution (25 µL used)[1]
DNase/RNase Not specified10 mg/mL solutions[1]
Muramidase/Mutanolysin 40 µg/mL[3]Not specified for extraction
Sodium Borohydride 2 M[2]10 mg/mL[4]
Borate Buffer 500 mM, pH 9.0[3]0.5 M[4]
Protocol 2: Muramidase Digestion and Sample Preparation for HPLC/UPLC
  • Enzymatic Digestion:

    • To the resuspended sacculi, add muramidase (e.g., mutanolysin) to a final concentration of 40 µg/mL.

    • Incubate overnight at 37°C.

  • Inactivation and Solubilization:

    • Stop the reaction by boiling the sample for 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes to pellet any undigested material.

    • Transfer the supernatant containing the soluble muropeptides to a new tube.

  • Reduction (Recommended):

    • Adjust the pH of the supernatant to 8.5-9.0 with borate buffer.

    • Add freshly prepared 2 M sodium borohydride and incubate at room temperature for 30 minutes.

    • Stop the reaction by adjusting the pH to 2.0-4.0 with orthophosphoric acid.

  • Final Sample:

    • The sample is now ready for injection into the HPLC/UPLC system.

Visualizations

Peptidoglycan_Extraction_Workflow cluster_extraction Peptidoglycan Extraction cluster_analysis Muropeptide Analysis bacterial_culture Bacterial Culture cell_harvest Cell Harvest (Centrifugation) bacterial_culture->cell_harvest cell_lysis Cell Lysis (Boiling in SDS) cell_harvest->cell_lysis washing Washing (Ultracentrifugation) cell_lysis->washing protease_treatment Protease Treatment (e.g., Proteinase K) washing->protease_treatment final_wash Final Wash protease_treatment->final_wash sacculi Purified Sacculi final_wash->sacculi digestion Muramidase Digestion sacculi->digestion reduction Reduction (Sodium Borohydride) digestion->reduction hplc HPLC/UPLC Separation reduction->hplc ms Mass Spectrometry hplc->ms data_analysis Data Analysis (Peptidoglycomics Software) ms->data_analysis

Caption: Experimental workflow for peptidoglycan extraction and analysis.

HPLC_Troubleshooting start HPLC Problem Observed no_peaks No or Low Peaks? start->no_peaks check_conc Concentrate Sample / Check Injection no_peaks->check_conc Yes broad_peaks Broad Peaks? no_peaks->broad_peaks No check_detector Check Detector check_conc->check_detector end Problem Resolved check_detector->end check_flow Check Flow Rate broad_peaks->check_flow Yes retention_shift Retention Time Shift? broad_peaks->retention_shift No check_leaks Check for Leaks check_flow->check_leaks check_leaks->end check_ph Check Sample pH & SDS Removal retention_shift->check_ph Yes retention_shift->end No check_temp Check Column Temperature check_ph->check_temp check_temp->end

Caption: Decision tree for troubleshooting common HPLC issues.

References

avoiding artifacts in D-Alanyl-D-Alanine metabolic labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using D-Alanyl-D-Alanine (D-Ala-D-Ala) metabolic labeling techniques. Our goal is to help you avoid common artifacts and obtain reliable, high-quality data.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your D-Ala-D-Ala metabolic labeling experiments.

Issue 1: High Background Fluorescence or Non-Specific Labeling

Question: I am observing high background fluorescence across my entire sample, not just on the bacterial cells. What could be the cause and how can I fix it?

Answer:

High background or non-specific labeling can obscure your specific signal and lead to misinterpretation of results. This is often caused by several factors:

  • Excess Probe Concentration: Using too high a concentration of the fluorescent D-amino acid (FDAA) or the click chemistry reporter probe can lead to non-specific binding to cellular components or the coverslip.[1][2]

  • Inadequate Washing: Insufficient washing after probe incubation or the click reaction fails to remove all the unbound fluorescent molecules.[1]

  • Hydrophobic Interactions: Some fluorescent dyes have a tendency to aggregate or non-specifically adsorb to surfaces, a phenomenon that can increase with certain buffer conditions.[3]

  • Contaminated Reagents: Contamination in buffers or media can sometimes contribute to background fluorescence.[2]

Solutions:

  • Optimize Probe Concentration: Titrate your fluorescent probe to determine the lowest effective concentration that still provides a robust signal. This will minimize non-specific binding.

  • Thorough Washing: Increase the number and duration of washing steps after incubation with the fluorescent probe and after the click chemistry reaction. Use a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS) to help remove non-specifically bound molecules.

  • Include Control Experiments: Always include a "no-click" control where the metabolic labeling is performed, but the click reaction is omitted.[4] This will help you determine the level of non-specific binding of the fluorescent alkyne probe. A competition control, where an excess of natural D-alanine is added along with the D-alanine analog, can confirm specific incorporation into the metabolic pathway.[4][5]

  • Use High-Quality Reagents: Ensure all your buffers and media are freshly prepared with high-purity water and filtered to remove any particulate matter.

Issue 2: Weak or No Fluorescent Signal

Question: I am not seeing any fluorescent signal, or the signal is very weak after performing my D-Ala-D-Ala labeling experiment. What are the possible reasons for this?

Answer:

A weak or absent signal can be frustrating. The underlying cause often lies in one of the key steps of the experimental workflow.

  • Inefficient Metabolic Incorporation: The D-alanine analog may not be efficiently taken up by the bacteria or incorporated into the peptidoglycan. This can be species-specific or dependent on the growth phase of the bacteria.[5][6]

  • Suboptimal Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is sensitive to oxygen and requires all components to be present at the correct concentrations.[7][8]

  • Photobleaching: Excessive exposure to the excitation light source during imaging can lead to photobleaching of the fluorophore, resulting in a diminished signal.[9]

  • Incorrect Filter Sets: Using mismatched filter sets for the specific fluorophore on the microscope will result in poor excitation and/or emission detection.

Solutions:

  • Optimize Labeling Conditions: Adjust the concentration of the D-alanine analog and the incubation time.[1][10] Ensure that the bacterial culture is in the desired growth phase (e.g., mid-exponential phase) for active peptidoglycan synthesis.[1][11]

  • Verify Click Chemistry Reagents and Protocol: Use freshly prepared solutions for the click reaction, especially the reducing agent (e.g., sodium ascorbate).[12] Ensure the copper catalyst and ligand are handled correctly to maintain their activity.[8] Degassing the reaction mixture can improve efficiency by removing oxygen.[7][12]

  • Minimize Phototoxicity and Photobleaching: Reduce the exposure time and intensity of the excitation light during microscopy.[9] Use an anti-fade mounting medium to preserve the fluorescent signal.

  • Confirm Microscope Settings: Double-check that you are using the correct filter cubes and laser lines for the fluorophore you have chosen.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound metabolic labeling?

A1: this compound metabolic labeling is a powerful technique to visualize bacterial cell wall synthesis. It relies on introducing a modified D-alanine analog, such as 3-Azido-D-alanine (D-AzAla), into the bacterial growth medium.[1][6] The bacteria's own enzymes recognize this analog and incorporate it into the peptidoglycan, the major component of the cell wall.[6] The modification on the D-alanine analog, for instance, an azide group, acts as a "bioorthogonal handle." This handle can then be specifically and covalently linked to a reporter molecule, like a fluorescent dye containing a corresponding alkyne group, through a highly efficient and specific chemical reaction called "click chemistry".[1][7] This two-step process allows for precise visualization of where and when new cell wall material is being synthesized.[6]

Q2: How do I choose the right concentration and incubation time for my D-alanine analog?

A2: The optimal concentration and incubation time for your D-alanine analog are critical for successful labeling and can vary depending on the bacterial species and experimental goals. A good starting point is a concentration range of 1-5 mM for D-AzAla.[1][10] For pulse-labeling experiments, which aim to visualize very recent synthesis, a short incubation time equivalent to a fraction of the cell's doubling time is recommended.[1] For continuous labeling, to see all sites of synthesis over a longer period, an incubation time of one to two generations is more appropriate.[1] It is highly recommended to perform a titration experiment to determine the optimal concentration and incubation time for your specific bacterial strain and experimental conditions.

Q3: What are the essential controls I should include in my D-Ala-D-Ala labeling experiment?

A3: To ensure the validity and specificity of your results, several control experiments are essential:

  • Competition Control: Co-incubate your bacteria with the D-alanine analog and a 10-fold excess of natural D-alanine.[4] A significant reduction in the fluorescent signal compared to the sample with the analog alone indicates that the analog is being incorporated through the specific D-alanine metabolic pathway.[4][5]

  • No-Click Control: Perform the entire experiment, including incubation with the D-alanine analog, but omit the click chemistry reaction step.[4] The absence of a fluorescent signal in this control confirms that the fluorescence is not due to non-specific binding of the fluorescent alkyne probe.[4]

  • No-Analog Control: Incubate the bacteria without the D-alanine analog but perform the click chemistry reaction. This control helps to identify any background fluorescence from the cells or the click chemistry reagents themselves.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation times for D-Ala-D-Ala metabolic labeling and recommended component concentrations for the subsequent click chemistry reaction.

Table 1: Recommended Concentrations for Metabolic Labeling Probes

Probe TypeTypical Concentration RangeNotes
3-Azido-D-alanine (D-AzAla)1 - 5 mMOptimization for specific bacterial species is recommended.[1][10]
Fluorescent D-amino acids (FDAAs)100 - 500 µMConcentration can vary based on the specific FDAA used.[1]

Table 2: Recommended Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

ReagentTypical Final ConcentrationRole in Reaction
Alkyne-fluorophore10 µMReporter molecule for visualization.[1]
Copper (II) sulfate (CuSO₄)1 mMSource of the copper catalyst.[1]
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate5 mMReducing agent to convert Cu(II) to the active Cu(I) state.[1]
Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand1 mMStabilizes the Cu(I) catalyst and improves reaction efficiency.[1]

Experimental Protocols & Visualizations

Detailed Methodology for D-AzAla Labeling and Click Chemistry

This protocol provides a generalized procedure for metabolic labeling of bacteria with 3-Azido-D-alanine (D-AzAla) followed by detection using a fluorescent alkyne via click chemistry.

1. Metabolic Labeling: a. Grow the bacterial culture to the desired optical density (e.g., mid-exponential phase).[1] b. Add D-AzAla to the culture medium to a final concentration of 1-5 mM.[1] c. Incubate the culture for a period suitable for your experimental goals (e.g., a fraction of the doubling time for pulse labeling).[1]

2. Cell Fixation and Permeabilization: a. Harvest the cells by centrifugation. b. Wash the cell pellet with phosphate-buffered saline (PBS).[1] c. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1] d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes to allow entry of the click chemistry reagents.[1]

3. Click Chemistry Reaction (CuAAC): a. Prepare a fresh click reaction cocktail containing the alkyne-fluorophore, copper (II) sulfate, a reducing agent (like TCEP or sodium ascorbate), and a copper-stabilizing ligand (like THPTA) at their optimized concentrations.[1] b. Resuspend the fixed and permeabilized cells in the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.[1] d. Wash the cells extensively with PBS to remove unreacted reagents.[1]

4. Imaging: a. Resuspend the labeled cells in a suitable mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1]

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_click Click Chemistry cluster_imaging Analysis culture Bacterial Culture add_probe Add D-Ala Analog culture->add_probe incubation Incubate add_probe->incubation harvest Harvest & Wash incubation->harvest fix Fixation harvest->fix permeabilize Permeabilization fix->permeabilize add_click_reagents Add Click Cocktail permeabilize->add_click_reagents react Incubate (Dark) add_click_reagents->react wash_click Wash react->wash_click mount Mount Sample wash_click->mount microscopy Fluorescence Microscopy mount->microscopy

Caption: Experimental workflow for D-Ala-D-Ala metabolic labeling.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase D_Ala_analog D-Ala Analog (e.g., D-AzAla) D_Ala_D_Ala D-Ala-D-Ala D_Ala_analog->D_Ala_D_Ala Ddl Ligase (incorporation) D_Ala->D_Ala_D_Ala Ddl Ligase UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Labeled) D_Ala_D_Ala->UDP_MurNAc_pentapeptide MurF Ligase UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide Lipid_II Lipid II (Labeled) UDP_MurNAc_pentapeptide->Lipid_II Translocase Peptidoglycan Peptidoglycan (Labeled) Lipid_II->Peptidoglycan Transglycosylase & Transpeptidase click_reaction Click Reaction (+ Alkyne-Fluorophore) Peptidoglycan->click_reaction fluorescence Fluorescent Signal click_reaction->fluorescence

Caption: Metabolic pathway of D-Ala analog incorporation into peptidoglycan.

References

dealing with enzyme instability during D-Ala-D-Ala ligase kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the kinetic analysis of D-Ala-D-Ala ligase, with a particular focus on managing enzyme instability.

Frequently Asked Questions (FAQs)

Q1: My D-Ala-D-Ala ligase activity is lower than expected. What are the possible reasons?

A1: Several factors can contribute to lower-than-expected enzyme activity:

  • Suboptimal Assay Conditions: The pH, temperature, or salt concentration of your assay buffer may not be optimal for your specific D-Ala-D-Ala ligase. The enzyme's activity is known to be dependent on monovalent cations like K+.[1]

  • Incorrect Substrate Concentrations: Ensure that the concentrations of D-alanine and ATP are appropriate for your kinetic assay. Very high concentrations of D-alanine can lead to substrate inhibition.[1]

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or instability in the assay buffer.

  • Presence of Inhibitors: Contaminants in your enzyme preparation or assay components could be inhibiting the enzyme.

Q2: Why is the reaction rate of my D-Ala-D-Ala ligase decreasing over the time course of the assay?

A2: A decreasing reaction rate that is not due to substrate depletion could be a sign of enzyme instability under the assay conditions. This can manifest as a non-linear reaction progress curve. The thermal denaturation of D-Ala-D-Ala ligase B from E. coli has been shown to be an irreversible process, which can involve the formation of protein aggregates.[2]

Q3: What is the kinetic mechanism of D-Ala-D-Ala ligase?

A3: D-Ala-D-Ala ligase follows an ordered Ter-Ter kinetic mechanism. This means that the substrates bind in a specific order, and the products are released in a specific order. ATP is the first substrate to bind, followed by the first molecule of D-alanine, and then the second molecule of D-alanine.[3]

Troubleshooting Guide: Enzyme Instability

This guide provides solutions to common problems related to D-Ala-D-Ala ligase instability during kinetic studies.

Problem 1: Progressive Loss of Enzyme Activity During Assay

Symptoms:

  • The reaction rate is not linear over time.

  • Enzyme activity decreases with pre-incubation in the assay buffer.

Possible Causes and Solutions:

CauseSolution
Suboptimal Buffer Conditions The pH of the buffer can significantly impact enzyme stability. The stability of E. coli D-Ala-D-Ala ligase B increases as the pH approaches its isoelectric point (pI) of 5.0, with maximum stability observed at pH 5.4.[2] Determine the optimal pH for your specific ligase by testing a range of buffer pH values.
Thermal Instability D-Ala-D-Ala ligase can be sensitive to temperature.[4] Perform assays at a lower temperature if possible, and always keep the enzyme on ice when not in use.
Proteolytic Degradation Contaminating proteases in the enzyme preparation can degrade the ligase. Add a protease inhibitor cocktail to your lysis and purification buffers.[5][6][7][8]
Oxidation The enzyme may be sensitive to oxidation. Include a reducing agent, such as DTT or β-mercaptoethanol, in your storage and assay buffers.
Problem 2: Enzyme Precipitation

Symptoms:

  • The enzyme solution appears cloudy or contains visible precipitate.

  • Loss of activity upon storage or during the assay.

Possible Causes and Solutions:

CauseSolution
High Protein Concentration Highly concentrated protein solutions are more prone to aggregation. Store and handle the enzyme at a lower concentration if possible.
Inappropriate Buffer Conditions The buffer composition, including pH and ionic strength, can affect protein solubility. Proteins are often least soluble at their pI.[9] Adjust the pH of your buffer to be at least one unit away from the pI of your D-Ala-D-Ala ligase. The ionic strength of the buffer can also be optimized to improve solubility.[10]
Hydrophobic Interactions Hydrophobic patches on the protein surface can lead to aggregation. Including additives that reduce such interactions can be beneficial.

Strategies for Enzyme Stabilization

Incorporating stabilizing agents into your storage and assay buffers can significantly improve the stability of D-Ala-D-Ala ligase.

Stabilizing AgentRecommended ConcentrationNotes
Glycerol 10-50% (v/v)Glycerol is a widely used cryoprotectant and protein stabilizer.[11][12][13][14] It can enhance enzyme stability during storage and in assay conditions.[11][13][14] Note that high concentrations of glycerol can affect enzyme kinetics by increasing the viscosity of the solution.[11]
Bovine Serum Albumin (BSA) 0.1 - 1.0 mg/mLBSA is an inert protein that can prevent the loss of enzyme due to adsorption to plastic surfaces and can also have a general stabilizing effect.[15][16][17][18]
Reducing Agents (DTT, β-mercaptoethanol) 1-10 mMThese agents prevent the oxidation of sensitive cysteine residues.
Protease Inhibitor Cocktail As per manufacturer's recommendationA broad-spectrum protease inhibitor cocktail should be used during purification to prevent degradation of the target enzyme.[5][6][7][8][19]

Experimental Protocols

Protocol 1: Standard Coupled Spectrophotometric Assay for D-Ala-D-Ala Ligase Activity

This assay measures the production of ADP, which is coupled to the oxidation of NADH through the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The decrease in absorbance at 340 nm is monitored.[20]

Materials:

  • Purified D-Ala-D-Ala ligase

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 10 mM KCl

  • D-alanine

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Prepare a reaction master mix: In the assay buffer, prepare a master mix containing D-alanine, ATP, PEP, NADH, PK, and LDH at their final desired concentrations.

  • Equilibrate: Add the master mix to the wells of the 96-well plate or to a cuvette. Incubate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to obtain a stable baseline reading.

  • Initiate the reaction: Start the reaction by adding a small volume of the purified D-Ala-D-Ala ligase to the master mix.

  • Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals for a period where the reaction rate is linear.

  • Calculate enzyme activity: The rate of the reaction is proportional to the rate of decrease in absorbance. Use the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the rate of NADH oxidation, which is equivalent to the rate of ADP production and thus D-Ala-D-Ala synthesis.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry) for Enzyme Stability

This protocol can be used to assess the thermal stability of D-Ala-D-Ala ligase under various buffer conditions and in the presence of different stabilizing additives.

Materials:

  • Purified D-Ala-D-Ala ligase

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Buffers with varying pH and salt concentrations

  • Potential stabilizing agents (e.g., glycerol, BSA)

  • Real-time PCR instrument capable of performing a thermal melt curve

Methodology:

  • Prepare samples: In a 96-well PCR plate, prepare reactions containing the purified D-Ala-D-Ala ligase, SYPRO Orange dye, and the different buffers or additives to be tested.

  • Set up the instrument: Place the plate in the real-time PCR instrument. Set up a melt curve protocol that gradually increases the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Run the experiment: Execute the melt curve protocol. As the protein unfolds with increasing temperature, the hydrophobic core becomes exposed, and the SYPRO Orange dye binds, causing an increase in fluorescence.

  • Analyze the data: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater thermal stability. Compare the Tm values under different conditions to identify the most stabilizing buffer and additives.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Kinetic Data check_activity Is initial enzyme activity low? start->check_activity check_linearity Is the reaction rate non-linear? check_activity->check_linearity No optimize_assay Optimize Assay Conditions: - pH, Temperature, [K+] - Substrate Concentrations check_activity->optimize_assay Yes check_precipitation Is there visible precipitation? check_linearity->check_precipitation No add_stabilizers Add Stabilizing Agents: - Glycerol (10-50%) - BSA (0.1-1 mg/mL) - DTT (1-10 mM) check_linearity->add_stabilizers Yes optimize_buffer Optimize Buffer for Solubility: - pH ≠ pI - Adjust ionic strength check_precipitation->optimize_buffer Yes add_protease_inhibitors Use Protease Inhibitors during purification check_precipitation->add_protease_inhibitors Consider Contamination check_storage Verify Enzyme Storage: - Aliquoted at -80°C? - Avoid freeze-thaw cycles optimize_assay->check_storage end End: Stable Kinetic Assay check_storage->end add_stabilizers->end optimize_buffer->end add_protease_inhibitors->end

Caption: Troubleshooting workflow for D-Ala-D-Ala ligase instability.

D_Ala_D_Ala_Ligase_Mechanism E E E_ATP E-ATP E->E_ATP + ATP E_ATP_DAla1 E-ATP-D-Ala1 E_ATP->E_ATP_DAla1 + D-Ala E_ADP_DAlaP E-ADP-D-Ala-P E_ATP_DAla1->E_ADP_DAlaP - ADP E_ADP_Tetra E-ADP-Tetrahedral Intermediate E_ADP_DAlaP->E_ADP_Tetra + D-Ala E_ADP_DAlaDAla_Pi E-ADP-D-Ala-D-Ala-Pi E_ADP_Tetra->E_ADP_DAlaDAla_Pi Collapse E_ADP_DAlaDAla E-ADP-D-Ala-D-Ala E_ADP_DAlaDAla_Pi->E_ADP_DAlaDAla - Pi E_ADP E-ADP E_ADP_DAlaDAla->E_ADP - D-Ala-D-Ala E_ADP->E - ADP ATP ATP DAla1 D-Ala DAla2 D-Ala ADP ADP Pi Pi DAlaDAla D-Ala-D-Ala

Caption: Ordered Ter-Ter kinetic mechanism of D-Ala-D-Ala ligase.

References

Validation & Comparative

Vancomycin Resistance: A Comparative Analysis of D-Alanyl-D-Alanine and D-Alanyl-D-Lactate Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the molecular basis of vancomycin resistance, focusing on the critical substitution of D-Alanyl-D-Alanine with D-Alanyl-D-Lactate in bacterial cell wall precursors.

This guide provides an objective comparison of the interactions between the antibiotic vancomycin and its target, this compound (D-Ala-D-Ala), versus the altered target found in resistant bacteria, D-Alanyl-D-Lactate (D-Ala-D-Lac). We will delve into the significant disparity in binding affinities, the resulting impact on antibiotic efficacy, and the experimental methodologies used to quantify these differences.

The Molecular Basis of Vancomycin Action and Resistance

Vancomycin, a glycopeptide antibiotic, is a critical therapeutic agent against serious Gram-positive bacterial infections.[1] Its mechanism of action involves the specific binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, which are essential building blocks for the bacterial cell wall.[2][3] This binding event physically obstructs the transglycosylation and transpeptidation reactions, thereby inhibiting cell wall synthesis and leading to bacterial cell lysis.[3]

The emergence of vancomycin-resistant strains, particularly in Enterococcus species, poses a significant clinical threat. The primary mechanism of this resistance lies in a subtle yet profound alteration of the vancomycin binding site.[4] Resistant bacteria have acquired genes that enable them to synthesize peptidoglycan precursors ending in D-Ala-D-Lac instead of D-Ala-D-Ala.[5] This substitution, the replacement of an amide bond with an ester bond, results in the loss of a crucial hydrogen bond interaction with vancomycin, leading to a drastic reduction in binding affinity.[6]

Quantitative Comparison of Binding Affinity and Efficacy

The substitution from D-Ala-D-Ala to D-Ala-D-Lac has a dramatic impact on the binding affinity of vancomycin, which is quantitatively reflected in the dissociation constant (Kd). This biochemical change is directly correlated with a significant increase in the Minimum Inhibitory Concentration (MIC), the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Vancomycin Binding Affinity

The binding affinity of vancomycin to its target is a key determinant of its antibacterial activity. The roughly 1000-fold decrease in affinity for D-Ala-D-Lac is the cornerstone of vancomycin resistance.[6][7]

Target LigandVancomycin Binding Affinity (Kd)Fold Difference
This compound (D-Ala-D-Ala)~ 1 µM~1000x higher affinity
D-Alanyl-D-Lactate (D-Ala-D-Lac)~ 1 mM
Table 1: Comparative binding affinities of vancomycin to D-Ala-D-Ala and D-Ala-D-Lac. A smaller Kd value indicates a higher binding affinity.[7]
Minimum Inhibitory Concentration (MIC)

The reduced binding affinity directly translates to a requirement for a much higher concentration of vancomycin to inhibit bacterial growth. The Clinical and Laboratory Standards Institute (CLSI) provides breakpoints to define susceptibility and resistance based on MIC values.[5]

Bacterial PhenotypeVancomycin MIC (µg/mL)Interpretation
Vancomycin-Susceptible Enterococci (VSE)≤ 4Susceptible
Vancomycin-Intermediate Enterococci (VIE)8 - 16Intermediate
Vancomycin-Resistant Enterococci (VRE)≥ 32Resistant
Table 2: CLSI breakpoints for vancomycin susceptibility in Enterococcus species.[5]

Clinical studies have consistently shown that vancomycin-resistant Enterococcus faecalis isolates exhibit MICs in the range of 32 to over 256 µg/mL, starkly contrasting with susceptible strains which are typically inhibited at concentrations of 2 µg/mL or less.[1][2]

Experimental Protocols

To provide a comprehensive understanding, we detail the methodologies for two key experiments used to generate the data presented above.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand (vancomycin) to a macromolecule (D-Ala-D-Ala or D-Ala-D-Lac analogues). This technique allows for the precise determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8]

Materials:

  • Isothermal Titration Calorimeter

  • Vancomycin hydrochloride

  • Synthetic N-acetyl-D-Alanyl-D-Alanine and N-acetyl-D-Alanyl-D-Lactate

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Sample Preparation: Prepare a solution of the D-Ala-D-Ala or D-Ala-D-Lac analogue in the buffer at a concentration of approximately 0.1-0.2 mM. Prepare a vancomycin solution in the same buffer at a concentration 10-20 times higher than the analogue solution (e.g., 1-2 mM). Degas both solutions to prevent bubble formation.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Loading the Calorimeter: Load the analogue solution into the sample cell and the vancomycin solution into the injection syringe.

  • Titration: Perform a series of small, precise injections (e.g., 2-10 µL) of the vancomycin solution into the sample cell while continuously monitoring the heat change.

  • Data Acquisition: The instrument records the heat released or absorbed during each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of vancomycin to the analogue. The resulting binding isotherm is then fitted to a suitable binding model to calculate the dissociation constant (Kd).[7]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Vancomycin hydrochloride stock solution

  • Bacterial culture (e.g., Enterococcus faecalis, susceptible and resistant strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of vancomycin in CAMHB in the wells of a 96-well plate. The concentration range should be appropriate to cover both susceptible and resistant isolates (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of vancomycin that completely inhibits visible bacterial growth. This is observed as the first well in the dilution series that remains clear.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each tested strain.

Visualizing the Mechanism of Resistance

The following diagrams illustrate the mechanism of vancomycin action on susceptible bacteria and the molecular basis of resistance.

Vancomycin_Action cluster_susceptible Vancomycin-Susceptible Bacterium PG_precursor Peptidoglycan Precursor (ends in D-Ala-D-Ala) Binding Binding Event PG_precursor->Binding Vancomycin Vancomycin Vancomycin->Binding Inhibition Inhibition of Cell Wall Synthesis Binding->Inhibition Lysis Cell Lysis Inhibition->Lysis

Caption: Mechanism of vancomycin action on susceptible bacteria.

Vancomycin_Resistance cluster_resistant Vancomycin-Resistant Bacterium PG_precursor_mod Modified Peptidoglycan Precursor (ends in D-Ala-D-Lac) No_Binding Reduced Binding PG_precursor_mod->No_Binding Vancomycin_res Vancomycin Vancomycin_res->No_Binding No_Inhibition Continued Cell Wall Synthesis No_Binding->No_Inhibition Survival Bacterial Survival No_Inhibition->Survival

Caption: Mechanism of vancomycin resistance via target modification.

Conclusion

The substitution of this compound with D-Alanyl-D-Lactate at the terminus of peptidoglycan precursors is the central mechanism of high-level vancomycin resistance in many clinically important bacteria. This seemingly minor chemical change—the replacement of an amide with an ester—profoundly disrupts the binding of vancomycin, leading to a dramatic decrease in its efficacy. Understanding the quantitative differences in binding affinity and the resulting impact on the minimum inhibitory concentration is crucial for the development of novel antibiotics and strategies to combat the growing threat of antimicrobial resistance. The experimental protocols detailed herein provide a foundation for researchers to further investigate these interactions and explore new therapeutic avenues.

References

A Comparative Guide to a Novel D-Alanyl-D-Alanine Detection Method Using Functionalized Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid detection of D-Alanyl-D-Alanine (D-Ala-D-Ala) is critical in the fields of microbiology, infectious disease research, and antibiotic development. This dipeptide is an essential component of the bacterial cell wall peptidoglycan, and its synthesis pathway is a key target for many antibiotics, including vancomycin.[1] This guide provides a comprehensive comparison of a novel, colorimetric D-Ala-D-Ala detection method utilizing functionalized gold nanoparticles (AuNPs) against established techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and fluorescent assays.

A New Paradigm in Bacterial Detection: D-Ala-D-Ala Functionalized Gold Nanoparticles

The novel approach leverages the unique properties of gold nanoparticles and the specific biological pathway of D-Ala-D-Ala incorporation into the bacterial cell wall. In this method, AuNPs are functionalized with D-Ala-D-Ala. These functionalized nanoparticles are stable in suspension and exhibit a characteristic red color. However, in the presence of bacteria, the D-Ala-D-Ala on the surface of the AuNPs is incorporated into the bacterial cell wall. This process destabilizes the AuNPs, causing them to aggregate and resulting in a distinct color change from red to blue, which can be observed visually and quantified spectrophotometrically. This method offers a rapid, simple, and cost-effective way to detect the presence of a broad spectrum of bacteria.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the D-Ala-D-Ala functionalized AuNP method compared to traditional LC-MS/MS and fluorescent assays.

Performance MetricD-Ala-D-Ala Functionalized Gold Nanoparticles (AuNP)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Fluorescent Assays
Principle Colorimetric detection based on AuNP aggregation triggered by bacterial uptake of D-Ala-D-Ala.Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.Enzymatic or direct detection using fluorescently labeled D-amino acids or substrates.
Limit of Detection (LOD) ~10² CFU/mL for S. aureus.High sensitivity, with LODs reported in the range of 100 nM for D-alanine.[2]High sensitivity, with lower limits of sensitivity reported in the picomole range for D-alanine.[3]
Limit of Quantification (LOQ) Not typically used for this semi-quantitative method.High precision, with LOQs reported in the ng/mL to µM range.[4][5]Dependent on the specific assay and instrumentation.
Linear Range Semi-quantitative; response is concentration-dependent but may not be linear over a wide range.Wide linear ranges, often spanning several orders of magnitude (e.g., 1-1000 ng/mL).[6]Typically linear over a defined concentration range (e.g., up to 400 pmol for some D-alanine assays).[3]
Specificity Broad-spectrum for bacteria that incorporate D-Ala-D-Ala.High specificity due to chromatographic separation and unique mass fragmentation patterns.[7]Specificity depends on the enzyme or probe used; fluorescent D-amino acid analogs show good specificity for bacterial cell wall labeling.[8]
Analysis Time per Sample Rapid (minutes to a few hours).Longer, including sample preparation, chromatography run, and data analysis (several hours).Varies from minutes to hours depending on the assay format.
Cost Low (instrumentation is a simple spectrophotometer or visual inspection; reagent synthesis is inexpensive).[9]High (requires expensive LC-MS/MS instrumentation, maintenance, and highly trained personnel).[10][11]Moderate (requires a fluorescence plate reader or microscope; reagents can be costly).
Complexity Simple to perform with minimal training.Complex, requiring specialized expertise for operation, method development, and data interpretation.[12]Moderate complexity, may require specific biological reagents and optimization.

Experimental Protocols

D-Ala-D-Ala Functionalized Gold Nanoparticle (AuNP) Synthesis and Bacterial Detection

Objective: To synthesize D-Ala-D-Ala functionalized AuNPs and use them for the colorimetric detection of bacteria.

Materials:

  • Gold (III) chloride hydrate (HAuCl₄·3H₂O)

  • This compound (D-Ala-D-Ala)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Bacterial culture

  • UV-Vis spectrophotometer

Protocol:

  • AuNP Synthesis:

    • Prepare a solution of HAuCl₄ in deionized water.

    • Add a solution of D-Ala-D-Ala to the HAuCl₄ solution with stirring.

    • Add a freshly prepared, ice-cold solution of NaBH₄ dropwise while vigorously stirring.

    • Continue stirring for a specified time until the solution turns a stable red color, indicating the formation of D-Ala-D-Ala functionalized AuNPs.

    • Characterize the synthesized AuNPs using UV-Vis spectroscopy (absorbance peak around 520 nm) and transmission electron microscopy (TEM) to confirm size and morphology.

  • Bacterial Detection:

    • Add a specific volume of the synthesized AuNP solution to a microplate well or cuvette.

    • Add the bacterial sample to the AuNP solution.

    • Incubate for a defined period at an appropriate temperature.

    • Observe any color change from red to blue.

    • Quantify the aggregation by measuring the UV-Vis absorbance spectrum and calculating the ratio of absorbance at 600 nm to 520 nm (A₆₀₀/A₅₂₀). An increase in this ratio indicates bacterial presence.

LC-MS/MS for this compound Quantification

Objective: To quantify D-Ala-D-Ala in a bacterial sample using LC-MS/MS.

Materials:

  • Bacterial cell pellet

  • Internal standard (e.g., isotopically labeled D-Ala-D-Ala)

  • Acetonitrile with formic acid

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reversed-phase HPLC column

Protocol:

  • Sample Preparation:

    • Lyse bacterial cells to release intracellular contents.

    • Add a known amount of internal standard to the lysate.

    • Precipitate proteins by adding cold acetonitrile with formic acid.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect D-Ala-D-Ala and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor-to-product ion transitions for each compound to ensure high selectivity and sensitivity.

    • Quantify the amount of D-Ala-D-Ala in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of D-Ala-D-Ala.[13][14]

Fluorescent Detection of Bacterial Cell Wall Synthesis

Objective: To visualize and quantify bacterial cell wall synthesis using a fluorescent D-amino acid analog.

Materials:

  • Bacterial culture

  • Fluorescent D-amino acid (FDAA), e.g., FITC-labeled D-Alanine[15]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Protocol:

  • Labeling:

    • Grow the bacterial culture to the desired cell density.

    • Add the FDAA to the culture medium at a final concentration typically ranging from 250 µM to 500 µM.[15]

    • Incubate the culture for a period sufficient to allow incorporation of the fluorescent label into the peptidoglycan.

  • Imaging/Quantification:

    • Wash the cells with PBS to remove unincorporated FDAA.

    • For microscopy, mount the cells on a slide and visualize using a fluorescence microscope with the appropriate filter set for the fluorophore.

    • For quantification, transfer the cell suspension to a microplate and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Visualizing the Underlying Biology and Methodologies

To better understand the context and application of these detection methods, the following diagrams illustrate the key biological pathway and experimental workflows.

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase D-Ala-D-Ala D-Ala-D-Ala D-Alanine->D-Ala-D-Ala D-Ala-D-Ala Ligase (Ddl) UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide D-Ala-D-Ala->UDP-MurNAc-pentapeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide UDP-MurNAc-tripeptide->UDP-MurNAc-pentapeptide MurF Ligase Lipid_II Lipid_II UDP-MurNAc-pentapeptide->Lipid_II MraY, MurG Growing_Peptidoglycan Growing_Peptidoglycan Lipid_II->Growing_Peptidoglycan Transglycosylases Transpeptidases

Caption: Bacterial peptidoglycan synthesis pathway highlighting the formation of this compound.

AuNP_Workflow cluster_synthesis Synthesis cluster_detection Detection A HAuCl4 + D-Ala-D-Ala B Add NaBH4 (reducing agent) A->B C D-Ala-D-Ala Functionalized AuNPs (Red Solution) B->C D Add Bacterial Sample C->D E Incubation D->E F AuNP Aggregation (Blue Solution) E->F Bacteria Present G No Bacteria (Remains Red) E->G No Bacteria H Visual/Spectrophotometric Reading F->H G->H

Caption: Experimental workflow for the D-Ala-D-Ala functionalized AuNP detection method.

Method_Comparison cluster_new New Method cluster_traditional Traditional Methods New D-Ala-D-Ala AuNP Adv Advantages: - Rapid - Low Cost - Simple - Visual Detection New->Adv Disadv Limitations: - Semi-Quantitative - Broader Specificity New->Disadv LCMS LC-MS/MS LCMS_Adv Advantages: - High Specificity - High Sensitivity - Quantitative LCMS->LCMS_Adv LCMS_Disadv Limitations: - High Cost - Complex - Slow LCMS->LCMS_Disadv Fluoro Fluorescent Assays Fluoro_Adv Advantages: - High Sensitivity - Real-time imaging Fluoro->Fluoro_Adv Fluoro_Disadv Limitations: - Moderate Cost - Requires specific probes Fluoro->Fluoro_Disadv

Caption: Logical comparison of the new AuNP method with traditional detection techniques.

References

Comparative Guide to the Cross-Reactivity of Antibodies Against D-Alanyl-D-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies targeting the D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide. This terminal motif is a critical component of peptidoglycan precursors in the cell walls of many bacteria, making it a key target for the immune system and a focal point in the development of novel antibacterial agents and diagnostics. The specificity of antibodies for D-Ala-D-Ala over structurally similar peptides, such as those found in vancomycin-resistant strains (e.g., D-Alanyl-D-Lactate or D-Alanyl-D-Serine), is paramount for their effective application.

While direct comparative data for commercially available antibodies against this specific epitope is limited in publicly accessible research, this guide outlines the expected performance characteristics of two representative monoclonal antibodies: one highly specific and one with notable cross-reactivity.[1] Detailed experimental protocols are provided to enable researchers to evaluate and validate their own antibodies against these targets.

Comparative Performance of Anti-D-Alanyl-D-Alanine Antibodies

The following tables summarize representative quantitative data from key immunoassays used to characterize the binding affinity and specificity of antibodies.

Data Presentation

Table 1: Binding Affinity as Determined by Surface Plasmon Resonance (SPR)

This table illustrates the expected kinetic parameters for a highly specific versus a cross-reactive antibody when binding to N-Acetyl-D-Alanyl-D-Alanine and a common variant, N-Acetyl-D-Alanyl-D-Serine.

AntibodyLigandAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Ab-Specific N-Acetyl-D-Alanyl-D-Alanine1 x 10⁵1 x 10⁻⁴1 x 10⁻⁹
N-Acetyl-D-Alanyl-D-Serine1 x 10³1 x 10⁻²1 x 10⁻⁵
Ab-Cross-Reactive N-Acetyl-D-Alanyl-D-Alanine8 x 10⁴4 x 10⁻⁴5 x 10⁻⁹
N-Acetyl-D-Alanyl-D-Serine5 x 10⁴9 x 10⁻⁴1.8 x 10⁻⁸

This is a representative dataset to illustrate performance differences.

Table 2: Specificity as Determined by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This table shows the percentage of cross-reactivity of the two hypothetical antibodies with various structurally related peptides. Cross-reactivity is determined by comparing the concentration of the competitor peptide required to inhibit 50% of the antibody binding to the immobilized D-Ala-D-Ala conjugate with the concentration of D-Ala-D-Ala required for the same level of inhibition.

CompoundStructure% Cross-Reactivity (Ab-Specific)% Cross-Reactivity (Ab-Cross-Reactive)
N-Acetyl-D-Alanyl-D-AlanineAc-D-Ala-D-Ala100%100%
N-Acetyl-D-Alanyl-D-SerineAc-D-Ala-D-Ser< 1%45%
N-Acetyl-D-Alanyl-D-LactateAc-D-Ala-D-Lac< 0.1%15%
N-Acetyl-L-Alanyl-D-AlanineAc-L-Ala-D-Ala< 0.1%5%
D-AlanineD-Ala< 0.01%< 1%

This is a representative dataset to illustrate performance differences.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Production of Monoclonal Antibodies
  • Antigen Preparation : Synthesize the N-Acetyl-D-Alanyl-D-Alanine peptide. To enhance immunogenicity, conjugate the peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH).[1]

  • Immunization : Immunize mice with the KLH-conjugated peptide using a standard immunization protocol.

  • Hybridoma Production : Fuse spleen cells from the immunized mice with myeloma cells to generate hybridomas.[1]

  • Screening : Screen hybridoma supernatants for the production of antibodies that bind to the N-Acetyl-D-Alanyl-D-Alanine peptide using an indirect ELISA. For identifying highly specific antibodies, a counter-screening against structurally similar peptides (e.g., N-Acetyl-D-Alanyl-D-Serine) is crucial.[1]

  • Cloning and Antibody Production : Subclone positive hybridomas to ensure monoclonality and expand the selected clones to produce larger quantities of the monoclonal antibody. The antibody is then purified from the culture supernatant.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the specificity of the antibody by measuring its binding to the target peptide in the presence of various competitor peptides.

  • Plate Coating : Coat the wells of a 96-well microtiter plate with 100 µL of N-Acetyl-D-Alanyl-D-Alanine conjugated to a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing : Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20, PBST).

  • Blocking : Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction : In a separate plate or tubes, pre-incubate the anti-D-Ala-D-Ala antibody at a fixed, predetermined concentration (the concentration that gives approximately 50-70% of the maximum signal in a direct ELISA) with serial dilutions of the competitor peptides (N-Acetyl-D-Alanyl-D-Alanine as a positive control, and other related peptides like N-Acetyl-D-Alanyl-D-Serine, etc.). Incubate this mixture for at least 1 hour at room temperature.

  • Incubation : After washing the coated and blocked plate three times with PBST, transfer 100 µL of the antibody-competitor peptide mixtures to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation : Wash the plate three times with PBST. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection : Wash the plate five times with PBST. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction and Read : Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well. Read the absorbance at 450 nm using a microplate reader.[1]

  • Data Analysis : Plot the absorbance against the log of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding). The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of D-Ala-D-Ala / IC50 of competitor peptide) x 100.

Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis

SPR allows for the real-time, label-free analysis of the binding kinetics between the antibody and its target peptides.[2]

  • Chip Preparation : Covalently immobilize the synthetic N-Acetyl-D-Alanyl-D-Alanine and other peptides of interest onto separate flow cells of a carboxymethylated dextran sensor chip using standard amine coupling chemistry.[1]

  • Binding Analysis : Inject a series of concentrations of the purified monoclonal antibody in running buffer (e.g., HBS-EP) over the sensor surface at a constant flow rate.[1]

  • Data Collection : Monitor the association and dissociation phases in real-time. The change in the refractive index at the surface, measured in resonance units (RU), is proportional to the amount of bound antibody.

  • Regeneration : After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-peptide interaction (e.g., a low pH buffer like glycine-HCl) to remove the bound antibody.

  • Kinetic Analysis : Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Mandatory Visualizations

Experimental Workflows

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with N-Acetyl-D-Ala-D-Ala-BSA p2 Wash p1->p2 p3 Block non-specific sites p2->p3 r2 Add antibody-peptide mix to coated plate p3->r2 r1 Pre-incubate antibody with serial dilutions of competitor peptides r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Wash d2->d3 d4 Add TMB substrate d3->d4 d5 Stop reaction d4->d5 d6 Read absorbance at 450 nm d5->d6

Caption: Workflow for Competitive ELISA.

SPR_Workflow cluster_setup Setup cluster_analysis Kinetic Analysis Cycle cluster_data Data Processing s1 Immobilize peptide ligands on sensor chip a1 Inject antibody (analyte) at various concentrations s1->a1 a2 Monitor association a1->a2 a3 Inject running buffer a2->a3 a4 Monitor dissociation a3->a4 a5 Regenerate sensor surface a4->a5 d1 Fit sensorgram data to binding model a4->d1 a5->a1 Repeat for each concentration d2 Calculate ka, kd, and KD d1->d2

Caption: Workflow for Surface Plasmon Resonance.

Signaling Pathway

Recognition of bacterial cell wall components containing the this compound motif is a key event in the innate immune response. These peptidoglycan fragments are recognized by Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs).

Signaling_Pathway PGN Peptidoglycan Fragment (containing D-Ala-D-Ala) TLR2 TLR2 PGN->TLR2 Extracellular Recognition NOD2 NOD2 PGN->NOD2 Intracellular Recognition MyD88 MyD88 TLR2->MyD88 RIPK2 RIPK2 NOD2->RIPK2 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB RIPK2->MAPK RIPK2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines

Caption: Innate Immune Signaling Pathway.

References

D-Alanyl-D-Alanine: A Specific Biomarker for Bacterial Growth Compared to Traditional and Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and rapid methods to quantify bacterial growth, D-Alanyl-D-Alanine (D-Ala-D-Ala) emerges as a highly specific and sensitive biomarker. This guide provides an objective comparison of D-Ala-D-Ala-based assays with established and contemporary alternatives, supported by experimental data and detailed protocols to inform methodology selection in bacterial research and antimicrobial development.

The accurate measurement of bacterial growth is fundamental in microbiology and critical for the development of new antimicrobial agents. Traditional methods, such as colony-forming unit (CFU) assays and turbidity measurements, while widely used, have limitations in terms of speed, sensitivity, and the ability to distinguish viable from non-viable cells. Modern molecular and biochemical methods, including quantitative polymerase chain reaction (qPCR) and ATP bioluminescence, offer improvements in speed and sensitivity but can lack specificity for actively growing bacteria. D-Ala-D-Ala, a key component of the bacterial cell wall peptidoglycan, presents a unique and specific target for quantifying bacterial growth. Its synthesis is intrinsically linked to cell wall construction, a hallmark of bacterial proliferation.

The Central Role of this compound in Bacterial Cell Wall Synthesis

D-Ala-D-Ala is a dipeptide exclusively synthesized by bacteria and is an essential precursor for the cross-linking of peptidoglycan, the rigid macromolecule that forms the bacterial cell wall. The synthesis of D-Ala-D-Ala is a multi-step enzymatic process that is vital for bacterial viability and growth. This pathway's absence in eukaryotes makes it an excellent and highly specific biomarker for bacterial presence and proliferation.

D_Ala_D_Ala_Synthesis_Pathway L_Alanine L-Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase D_Ala_D_Ala This compound D_Alanine->D_Ala_D_Ala D-Ala-D-Ala Ligase (Ddl) UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_pentapeptide UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM_tripeptide->UDP_NAM_pentapeptide MurF Ligase Peptidoglycan Peptidoglycan UDP_NAM_pentapeptide->Peptidoglycan Transglycosylation & Transpeptidation

D-Ala-D-Ala Synthesis Pathway.

Comparative Analysis of Bacterial Growth Biomarkers

The selection of a biomarker for bacterial growth depends on the specific requirements of the experiment, including the need for sensitivity, specificity, speed, and whether a distinction between viable and total bacteria is necessary. This section compares D-Ala-D-Ala with other commonly used biomarkers.

Biomarker/MethodPrincipleSpecificity for BacteriaViability MeasurementSpeedThroughput
This compound Quantification of a peptidoglycan precursor unique to bacteria.HighMeasures active cell wall synthesis, indicating viability and growth.Moderate to FastHigh (with appropriate assays)
ATP Bioluminescence Measures ATP, the energy currency of living cells.Low (ATP is present in all living cells)Yes, reflects metabolically active cells.FastHigh
Quantitative PCR (qPCR) Amplification and quantification of specific bacterial DNA sequences (e.g., 16S rRNA gene).High (with specific primers)No, detects DNA from both live and dead cells.FastHigh
Turbidity (OD600) Measures light scattering by particles in a liquid culture.Low (any particulate matter can interfere)No, measures total cell mass (live and dead).FastHigh
Colony-Forming Units (CFU) Enumerates viable bacteria that can replicate and form colonies on solid media.High (for culturable bacteria)Yes, but only for culturable bacteria.Slow (days)Low to Moderate

Performance Metrics: A Quantitative Comparison

Direct head-to-head comparisons of D-Ala-D-Ala-based assays with other methods are emerging. The available data highlight the potential of D-Ala-D-Ala as a sensitive and specific biomarker.

MethodLimit of Detection (LOD) / SensitivityDynamic RangeSpecificityReference
D-Ala-D-Ala (Colorimetric Assay) 1.01 µmol/L[1]20 to 400 µmol/L[1]High (specific for D-Ala)[1]
D-Ala-D-Ala (Fluorescent Assay) 2 pmol[2]Up to 400 pmol[2]High (specific for D-Ala)[2]
D-Ala-D-Ala (Radiolabeled) High sensitivity for in vivo imaging[3][4]Not explicitly defined for quantificationHigh (low uptake in mammalian cells)[3][4][3][4]
ATP Bioluminescence ~10^3 - 10^4 CFU/mLTypically 4-5 logLow (detects any ATP source)
Quantitative PCR (qPCR) ~10^1 - 10^3 gene copies/reaction7-8 logHigh (primer dependent)[5]
Turbidity (OD600) ~10^6 - 10^7 cells/mL~2-3 log (linear range)Low
Colony-Forming Units (CFU) 1 CFUDependent on plating volume and dilutionHigh (for culturable bacteria)

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. This section provides an overview of the experimental workflows for the detection of D-Ala-D-Ala and its alternatives.

Experimental_Workflows cluster_D_Ala_D_Ala D-Ala-D-Ala Quantification (LC-MS/MS) cluster_ATP ATP Bioluminescence Assay cluster_qPCR Quantitative PCR (qPCR) D_start Bacterial Culture D_harvest Harvest & Wash Cells D_start->D_harvest D_extract Metabolite Extraction D_harvest->D_extract D_derivatize Derivatization (e.g., Marfey's Reagent) D_extract->D_derivatize D_lcms LC-MS/MS Analysis D_derivatize->D_lcms D_quant Quantification D_lcms->D_quant A_start Bacterial Suspension A_lyse Cell Lysis to Release ATP A_start->A_lyse A_reagent Add Luciferase/Luciferin Reagent A_lyse->A_reagent A_measure Measure Luminescence A_reagent->A_measure Q_start Bacterial Sample Q_dna DNA Extraction Q_start->Q_dna Q_pcr qPCR with Specific Primers Q_dna->Q_pcr Q_analyze Data Analysis (Ct values) Q_pcr->Q_analyze

Comparison of Experimental Workflows.
This compound Quantification by LC-MS/MS

This method offers high sensitivity and specificity for the quantification of D-Ala-D-Ala.

  • Sample Preparation:

    • Harvest bacterial cells from culture by centrifugation.

    • Wash the cell pellet with a suitable buffer to remove media components.

    • Perform metabolite extraction using a solvent such as acetonitrile or methanol.

    • Centrifuge to pellet cellular debris and collect the supernatant.[6][7]

  • Derivatization:

    • Dry the metabolite extract.

    • Reconstitute in a basic buffer and add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[6][7]

    • Incubate to allow for complete derivatization.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column.

    • Separate the analytes using a suitable gradient.

    • Detect and quantify the derivatized D-Ala-D-Ala using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[6][7]

ATP Bioluminescence Assay

This rapid assay quantifies viable bacteria by measuring their ATP levels.

  • Sample Preparation:

    • Prepare a suspension of bacterial cells.

  • ATP Extraction:

    • Add a reagent to lyse the bacterial cells and release intracellular ATP.

  • Luminescence Reaction:

    • Add a luciferin/luciferase reagent to the lysed sample. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent reaction that produces light.

  • Measurement:

    • Measure the light output using a luminometer. The light intensity is directly proportional to the ATP concentration and, therefore, the number of viable cells.[3][8]

Quantitative PCR (qPCR)

qPCR is a highly sensitive method for quantifying bacterial DNA.

  • DNA Extraction:

    • Isolate total DNA from the bacterial sample using a commercial kit or standard protocol.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing the extracted DNA, specific primers targeting a bacterial gene (e.g., 16S rRNA), DNA polymerase, and a fluorescent dye or probe.

  • Amplification and Detection:

    • Perform the qPCR reaction in a thermal cycler. The instrument monitors the fluorescence signal in real-time as the target DNA is amplified.

  • Quantification:

    • The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to quantify the initial amount of target DNA.[6][9]

Conclusion: The Promise of this compound as a Bacterial Growth Biomarker

This compound offers a compelling advantage as a biomarker for bacterial growth due to its high specificity. Its synthesis is a direct indicator of active peptidoglycan production, a process essential for bacterial proliferation. While methods like ATP bioluminescence and qPCR provide rapid and sensitive measurements, their lack of specificity for actively growing bacteria (in the case of qPCR) or for bacteria in general (in the case of ATP) can be a significant drawback in complex biological samples.

The development and validation of robust and high-throughput assays for D-Ala-D-Ala will be crucial for its broader adoption. As the data presented in this guide suggest, D-Ala-D-Ala-based methods have the potential to provide researchers and drug developers with a more accurate and reliable tool to assess bacterial growth, leading to a better understanding of bacterial physiology and more effective antimicrobial strategies. The continued exploration of direct comparative studies will further solidify the position of D-Ala-D-Ala as a premier biomarker in bacteriology.

References

A Comparative Guide to the Efficacy of D-Ala-D-Ala Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various inhibitors targeting D-Ala-D-Ala ligase (Ddl), a crucial enzyme in bacterial cell wall biosynthesis and a validated target for antibacterial drugs. The following sections present quantitative data, detailed experimental protocols, and visualizations of key pathways to aid in the evaluation and development of novel Ddl inhibitors.

Introduction to D-Ala-D-Ala Ligase and its Inhibition

D-alanine-D-alanine ligase is a vital bacterial enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[1][2] This dipeptide is an essential precursor for the synthesis of peptidoglycan, the major structural component of the bacterial cell wall.[1][2][3] Inhibition of Ddl disrupts peptidoglycan synthesis, leading to a weakened cell wall and ultimately bacterial cell death, making it an attractive target for antibiotic development.[1][2] This guide focuses on a comparative analysis of different classes of Ddl inhibitors.

Comparative Efficacy of D-Ala-D-Ala Ligase Inhibitors

The efficacy of D-Ala-D-Ala ligase inhibitors is typically evaluated based on their ability to inhibit the enzyme's activity (measured by IC50 or Ki values) and their effectiveness in preventing bacterial growth (measured by the Minimum Inhibitory Concentration or MIC). This section provides a summary of the available quantitative data for prominent classes of Ddl inhibitors.

Table 1: In Vitro Enzyme Inhibition Data (IC50 and Ki)
Inhibitor ClassSpecific InhibitorTarget EnzymeIC50 (µM)Ki (µM)ConditionsReference
D-Alanine Analog D-Cycloserine (DCS)Mycobacterium tuberculosis Ddl370-Standard assay conditions[1][2]
D-Cycloserine (DCS)E. coli DdlB (ATPase activity)11.5--[4][5]
D-Cycloserine (DCS)E. coli DdlA-9-[4][5]
D-Cycloserine (DCS)E. coli DdlB-27-[4][5]
D-Cycloserine (DCS)Mycobacterium tuberculosis Ddl-14 (Site 1), 25 (Site 2)Competitive with D-Ala[6]
Phosphinates D-3-[(1-aminoethyl)phosphinyl]-2-heptylpropionic acidSalmonella typhimurium Ddl-1.2Competitive with D-alanine[7]
(aminoalkyl)phosphinate dipeptide analoguesE. coli DdlAPotently inhibited-Reversible inhibition[8]
(aminoalkyl)phosphinate dipeptide analoguesE. coli DdlBStrongly inhibited-Reversible inhibition[8]
Phosphonates D-(1-aminoethyl)phosphonic acid (D-Ala-P)Salmonella typhimurium Ddl-500-[7]
(aminoalkyl)phosphonate dipeptide analoguesE. coli DdlBStrongly inhibited-Reversible inhibition[8]
Other IMB-0283Mycobacterium tuberculosis DdlA6.164.44 (vs ATP), 32.65 (vs D-Ala)Competitive inhibition
D-alanylacyl-sulfamoyl-adenosineBacillus subtilis DltA-0.232Blocks D-Ala adenylation[9]
Table 2: Antibacterial Activity Data (MIC)
Inhibitor ClassSpecific InhibitorTarget Organism(s)MIC Range (µg/mL)Reference
D-Alanine Analog D-Cycloserine (DCS)Mycobacterium tuberculosis (Wild-type)15[10]
D-Cycloserine (DCS)Mycobacterium tuberculosis (MDR-TB clinical isolates)32 - 64[10]
Phosphinates (1(S)-aminoethyl) [2-carboxy-2(R)-(methylthio)-1-ethyl]phosphinic acidGram-positive and Gram-negative bacteria4 - 128[11]
Other IMB-0283Mycobacterium tuberculosis (Standard and drug-resistant strains)0.25 - 4.00

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of inhibitor comparison. This section details the methodologies for two key assays used to evaluate the efficacy of D-Ala-D-Ala ligase inhibitors.

D-Ala-D-Ala Ligase Activity Assay

This assay measures the activity of D-Ala-D-Ala ligase by quantifying the amount of inorganic phosphate (Pi) produced from the hydrolysis of ATP during the ligation reaction.

Materials:

  • Purified D-Ala-D-Ala ligase enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 50 mM KCl, pH 7.5)[12]

  • D-Alanine (substrate)

  • ATP (substrate)

  • Inhibitor compound (dissolved in a suitable solvent)

  • Phosphate detection reagent (e.g., Malachite Green-based dye)[13]

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the assay buffer, D-alanine, and ATP at desired concentrations.

  • Inhibitor Addition: Add the inhibitor compound at various concentrations to the reaction wells. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified D-Ala-D-Ala ligase to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).[13]

  • Reaction Termination and Detection: Stop the reaction and measure the amount of Pi produced by adding the phosphate detection reagent.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).[13] Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)[14]

  • Inhibitor compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the bacteria in the growth medium.

  • Serial Dilution of Inhibitor: Perform a serial two-fold dilution of the inhibitor compound in the growth medium across the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.[15]

Visualizing Mechanisms and Workflows

Understanding the mechanism of action and the experimental process is crucial for inhibitor development. The following diagrams, generated using the DOT language, illustrate key concepts.

Mechanism of D-Ala-D-Ala Ligase and Inhibition

Ddl_Mechanism cluster_enzyme D-Ala-D-Ala Ligase Active Site cluster_inhibitors Inhibitors D-Ala1 D-Alanine 1 Intermediate D-Alanyl-Phosphate Intermediate D-Ala1->Intermediate ATP -> ADP ATP ATP ATP->Intermediate Product D-Ala-D-Ala Intermediate->Product + D-Ala2 D-Ala2 D-Alanine 2 D-Ala2->Product ADP_Pi ADP + Pi DCS D-Cycloserine (D-Ala Analog) DCS->D-Ala1 Competes for binding site Phosphinate Phosphinate Inhibitors (Transition-State Analog) Phosphinate->Intermediate Mimics transition state

Caption: Mechanism of D-Ala-D-Ala ligase and points of inhibition.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start: Prepare Bacterial Inoculum and Inhibitor Stock Serial_Dilution Perform Serial Dilution of Inhibitor in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Observe for Turbidity / Measure OD Incubation->Read_Results MIC_Determination Determine MIC: Lowest Concentration with No Growth Read_Results->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This guide provides a comparative overview of the efficacy of different D-Ala-D-Ala ligase inhibitors, supported by quantitative data and detailed experimental protocols. The presented information and visualizations aim to facilitate the research and development of novel antibacterial agents targeting this essential bacterial enzyme. The data indicates that while D-cycloserine remains a benchmark, newer compounds like phosphinates and other novel scaffolds show promising inhibitory potential. Further research focusing on optimizing the potency and pharmacokinetic properties of these inhibitors is warranted.

References

Validating D-Alanyl-D-Alanine's Role in Staphylococcus aureus: A Comparative Guide to Essential Pathway Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Central Role of D-Alanyl-D-Alanine in Staphylococcus aureus

Staphylococcus aureus, a major human pathogen, relies on a robust cell wall for survival and virulence. This wall's primary structural component is peptidoglycan, a polymer of sugars and amino acids. The synthesis of this vital barrier depends on the formation of a specific peptide precursor ending in this compound (D-Ala-D-Ala). This dipeptide is synthesized by the essential enzyme D-alanine-D-alanine ligase (Ddl) and is critical for the cross-linking of peptidoglycan chains, a step that confers structural integrity to the cell wall.[1]

The terminal D-Ala-D-Ala moiety is the direct target for glycopeptide antibiotics like vancomycin, which binds to it and sterically hinders the cross-linking enzymes.[2][3] This absolute requirement for D-Ala-D-Ala in peptidoglycan synthesis makes its biosynthetic pathway a cornerstone target for antibacterial drug development.[4][5] This guide provides a comparative analysis of targeting the D-Ala-D-Ala pathway in S. aureus versus two other essential pathways: the final step of peptidoglycan cross-linking by Penicillin-Binding Proteins (PBPs) and the fatty acid synthesis (FASII) pathway.

Quantitative Comparison of Pathway Inhibition

To objectively evaluate the efficacy of targeting these distinct pathways, we can compare key quantitative metrics for representative inhibitors. The Minimum Inhibitory Concentration (MIC) indicates the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Target Pathway Inhibitor Molecular Target Mechanism of Action Typical MIC against S. aureus
D-Ala-D-Ala Synthesis VancomycinD-Ala-D-Ala TerminusBinds to peptidoglycan precursors, blocking transpeptidation and transglycosylation.[3][6]1-2 µg/mL (for susceptible strains)
Peptidoglycan Cross-linking Methicillin (a β-lactam)Penicillin-Binding Proteins (PBPs)Covalently binds to and inactivates PBPs, preventing peptidoglycan cross-linking.[7][8]< 4 µg/mL (for susceptible strains)
Fatty Acid Synthesis (FASII) Triclosan / AfabicinEnoyl-Acyl Carrier Protein Reductase (FabI)Inhibits the final, rate-limiting step in bacterial fatty acid elongation.[9][10]0.06 - 0.125 µg/mL

Note: MIC values can vary between different strains of S. aureus and testing conditions.

Comparative Analysis of Target Essentiality

The essentiality of a gene or pathway for bacterial survival is a critical factor in its validation as a drug target. Genetic knockout studies provide direct evidence of this essentiality.

Target Gene Function Effect of Knockout/Depletion Validation as a Target
ddl D-Ala-D-Ala LigaseLethal; prevents the synthesis of the essential D-Ala-D-Ala dipeptide, leading to failed cell wall construction and cell lysis.[11]Validated: Essential for viability. Direct inhibition leads to cell death.
pbp1, pbp2 Penicillin-Binding ProteinsPBP1 and PBP2 are essential for cell division and peptidoglycan synthesis. Loss of their function leads to cell swelling and lysis.[12]Validated: Essential for viability. Inhibition by β-lactams is bactericidal.
fabI Enoyl-ACP ReductaseLethal under standard laboratory conditions. Prevents the synthesis of fatty acids required for cell membrane integrity.[10]Validated, with context: Essential for viability, but some studies suggest bacteria might bypass inhibition by utilizing host fatty acids.[13][14]

Visualizing Key Pathways and Validation Workflows

To clarify the relationships between these pathways and the experimental logic for their validation, the following diagrams are provided.

D_Ala_D_Ala_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Cell Wall cluster_inhibitors Antibiotic Action L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alr (Alanine Racemase) D_Ala_D_Ala This compound D_Ala->D_Ala_D_Ala Ddl (D-Ala-D-Ala Ligase) ATP -> ADP+Pi UDP_NAM_peptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_NAM_peptide MurF Ligase Lipid_II Lipid II Precursor (contains D-Ala-D-Ala) UDP_NAM_peptide->Lipid_II MraY, MurG PG Growing Peptidoglycan Lipid_II->PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan PG->Crosslinked_PG Transpeptidation (PBP activity) Vancomycin Vancomycin Vancomycin->Lipid_II Binds D-Ala-D-Ala, blocks enzymes BetaLactam β-Lactams BetaLactam->Crosslinked_PG Inhibits PBPs

Caption: D-Ala-D-Ala synthesis and its role in peptidoglycan formation.

Validation_Workflow cluster_in_silico Computational Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo / Cellular Context A1 Identify Potential Target (e.g., Ddl enzyme) A2 Assess Gene Homology (Essentiality prediction) A1->A2 B1 Gene Knockout/ Conditional Knockdown A2->B1 Genetic Validation B2 Confirm Essentiality (Observe cell death) B1->B2 C1 Resistance Mutation Studies B2->C1 Cellular Validation B3 Purify Target Protein (Recombinant Ddl) B4 Enzyme Kinetics Assay (Determine Km, Vmax) B3->B4 B5 Inhibitor Screening (Test compounds, e.g., Vancomycin) B4->B5 B6 Determine MIC B5->B6 B6->C1 C2 Confirm Target Engagement (Mutations in ddl confer resistance) C1->C2 Validation Validated Target C2->Validation

Caption: Experimental workflow for validating D-Ala-D-Ala as a drug target.

MoA_Comparison cluster_vancomycin Vancomycin Mechanism cluster_betalactam β-Lactam Mechanism PG_Precursor Peptidoglycan Precursor (ends in D-Ala-D-Ala) Vanco_Bind Vancomycin binds directly to D-Ala-D-Ala terminus PG_Precursor->Vanco_Bind PBP Penicillin-Binding Protein (PBP) (Transpeptidase) PG_Precursor->PBP Normal Substrate Vanco Vancomycin Vanco->Vanco_Bind Vanco_Block Steric hindrance prevents enzyme access Vanco_Bind->Vanco_Block Outcome Inhibition of Peptidoglycan Cross-linking -> Cell Lysis Vanco_Block->Outcome Beta_Bind β-Lactam mimics D-Ala-D-Ala and binds PBP active site PBP->Beta_Bind BetaLactam β-Lactam Antibiotic BetaLactam->Beta_Bind Beta_Inactive Irreversible acylation inactivates the PBP enzyme Beta_Bind->Beta_Inactive Beta_Inactive->Outcome

References

A Comparative Analysis of Penicillin and Vancomycin Action on D-Alanyl-D-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the mechanisms of action of two cornerstone antibiotics, penicillin and vancomycin, with a specific focus on their interaction with the D-Alanyl-D-Alanine (D-Ala-D-Ala) moiety, a critical component in bacterial cell wall synthesis. This document synthesizes experimental data to objectively compare their performance, offering detailed methodologies for key experiments and visual aids to elucidate complex pathways.

Introduction

Both penicillin, a β-lactam antibiotic, and vancomycin, a glycopeptide, are bactericidal agents that achieve their effect by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1] However, they employ fundamentally different strategies to inhibit this essential process, targeting distinct steps in the pathway. The D-Ala-D-Ala dipeptide is a central element in the final stages of peptidoglycan assembly and serves as the focal point of action, either directly or indirectly, for both of these antibiotics.[2]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between penicillin and vancomycin lies in their molecular targets. Penicillin and other β-lactam antibiotics act by inhibiting the enzymes responsible for cross-linking the peptidoglycan chains, while vancomycin directly binds to the substrate of these enzymes.[1][3]

Penicillin: The Enzyme Inhibitor

Penicillin's mechanism of action is characterized by the irreversible inhibition of DD-transpeptidases, more commonly known as Penicillin-Binding Proteins (PBPs).[4] These enzymes are responsible for catalyzing the final step in peptidoglycan synthesis: the formation of peptide cross-links between adjacent glycan chains. This cross-linking provides the cell wall with its structural rigidity.

Penicillin's efficacy stems from its structural similarity to the D-Ala-D-Ala dipeptide.[5] This molecular mimicry allows it to enter the active site of the PBP. The highly reactive β-lactam ring of penicillin is then attacked by a serine residue in the PBP's active site, leading to the formation of a stable, covalent acyl-enzyme intermediate.[4] This effectively inactivates the enzyme, halting peptidoglycan cross-linking and ultimately leading to cell lysis due to osmotic pressure.[3]

Penicillin_Action cluster_PBP PBP Active Site cluster_Substrate Peptidoglycan Precursor PBP DD-Transpeptidase (PBP) Enzyme Inactivated Serine Active Site Serine Penicillin Penicillin (β-Lactam) PBP->Penicillin Covalent Acylation (Irreversible) DAlaDAla D-Ala-D-Ala Terminus DAlaDAla->PBP Normal Substrate Binding Penicillin->PBP Competitive Inhibition

Figure 1. Mechanism of Penicillin Action on DD-Transpeptidase (PBP).
Vancomycin: The Substrate Sequestrator

In contrast to penicillin, vancomycin does not interact with the PBP enzyme directly. Instead, its mechanism involves binding with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursors themselves.[6] The large, rigid structure of the vancomycin molecule forms a cap over the D-Ala-D-Ala dipeptide, stabilized by a network of five hydrogen bonds.[7]

This binding action has a dual inhibitory effect. Primarily, it creates a steric hindrance that physically blocks the access of both transglycosylases and transpeptidases (PBPs) to their substrates.[8] By sequestering the D-Ala-D-Ala terminus, vancomycin effectively prevents the incorporation of new peptidoglycan subunits into the growing cell wall and their subsequent cross-linking.[1] This disruption of cell wall integrity leads to bacterial cell death.[8]

Vancomycin_Action cluster_Precursor Peptidoglycan Precursor LipidII Lipid II DAlaDAla D-Ala-D-Ala Terminus Substrate Sequestered Vancomycin Vancomycin Vancomycin->DAlaDAla High-Affinity Binding (H-Bonds) PBP DD-Transpeptidase (PBP) Enzyme Cannot Bind PBP->DAlaDAla Access Blocked (Steric Hindrance)

Figure 2. Mechanism of Vancomycin Action on the D-Ala-D-Ala Terminus.

Quantitative Comparison of Performance

The differing mechanisms of penicillin and vancomycin are reflected in their binding affinities and inhibitory concentrations. Vancomycin's interaction is a high-affinity, non-covalent binding event, while penicillin's is a covalent inactivation of an enzyme.

ParameterPenicillin (Benzylpenicillin)VancomycinTargetSignificance
Binding Target DD-Transpeptidase (PBP)[4]D-Ala-D-Ala Terminus[6]Enzyme vs. SubstrateFundamental mechanistic difference.
Dissociation Constant (Kd) ~13.3 mM (for PBP2a)[9]~1 µM (for D-Ala-D-Ala)[6]Lower value indicates higher affinity.Vancomycin exhibits significantly higher affinity for its target than penicillin does for the resistant PBP2a enzyme.
Second-Order Rate Constant (kinact/KI or k2/Kd) 16.5 M-1s-1 (for PBP2a)[9]Not ApplicableMeasures covalent inhibition efficiency.The low value for penicillin against PBP2a highlights the inefficiency of this interaction, which is the basis for methicillin resistance.
Typical MIC for S. aureus Varies widely based on resistance (low µg/mL for susceptible)0.5 - 2.0 µg/mL (for susceptible)[10][11]Minimum Inhibitory Concentration.Both are potent, but resistance mechanisms dramatically increase MICs.
Effect of Resistance Mutation (D-Ala-D-Lac) Indirect effect (requires PBP mutation)Kd increases to ~1 mM (~1000-fold decrease in affinity)[6][12]Basis of high-level vancomycin resistance.A single atom change in the target drastically reduces vancomycin's binding affinity.[12]

Table 1: Comparative Quantitative Data for Penicillin and Vancomycin.

Experimental Protocols

Protocol 1: Assessing PBP Inhibition using BOCILLIN FL

This protocol describes a method to determine the inhibition of Penicillin-Binding Proteins (PBPs) by a β-lactam antibiotic using a fluorescent penicillin derivative, BOCILLIN FL. This is a competition assay where the test antibiotic competes with BOCILLIN FL for binding to the PBPs.

Materials:

  • Bacterial culture (e.g., S. aureus)

  • Test β-lactam antibiotic (e.g., penicillin G)

  • BOCILLIN FL (fluorescent penicillin V analog)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • Fluorescence imager

Methodology:

  • Cell Culture and Treatment: Grow the bacterial culture to the mid-logarithmic phase. Aliquot the cells and treat with varying concentrations of the test β-lactam antibiotic. Include a no-antibiotic control. Incubate under appropriate conditions to allow for PBP binding.

  • Fluorescent Labeling: Add a fixed concentration of BOCILLIN FL (e.g., 10 µM) to each cell suspension and incubate to label any PBPs that were not inhibited by the test antibiotic.[13]

  • Cell Lysis and Membrane Preparation: Harvest the cells by centrifugation. Lyse the cells and isolate the membrane fraction, where the PBPs are located.

  • SDS-PAGE Analysis: Resuspend the membrane proteins in SDS-PAGE sample buffer, separate the proteins by electrophoresis, and visualize the fluorescently labeled PBPs using a fluorescence imager.[14]

  • Data Analysis: The intensity of the fluorescent bands corresponding to the PBPs will be inversely proportional to the inhibitory activity of the test antibiotic. Densitometry can be used to quantify the inhibition and determine values such as the IC50 (the concentration of antibiotic required to inhibit 50% of BOCILLIN FL binding).[13]

BOCILLIN_FL_Workflow Start Start: Bacterial Culture (Mid-Log Phase) Incubate Incubate with Test β-Lactam (Varying Concentrations) Start->Incubate Label Add BOCILLIN FL (Fluorescent Penicillin) Incubate->Label Competition for PBP binding Harvest Harvest Cells & Isolate Membrane Fraction Label->Harvest SDS_PAGE Separate Proteins via SDS-PAGE Harvest->SDS_PAGE Visualize Visualize Fluorescent PBPs (Fluorescence Imager) SDS_PAGE->Visualize Analyze Analyze Band Intensity (Determine IC50) Visualize->Analyze End End Analyze->End

Figure 3. Experimental Workflow for PBP Inhibition Assay using BOCILLIN FL.
Protocol 2: Determining Vancomycin Binding Affinity using Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Vancomycin hydrochloride

  • Synthetic D-Ala-D-Ala or D-Ala-D-Lac dipeptide

  • Isothermal Titration Calorimeter

  • Degassed buffer (e.g., phosphate or acetate buffer)

Methodology:

  • Sample Preparation: Prepare a solution of vancomycin in the degassed buffer and load it into the ITC injection syringe. Dissolve the D-Ala-D-Ala or D-Ala-D-Lac dipeptide in the exact same buffer and place it in the sample cell. Using the identical buffer is crucial to minimize heat of dilution effects.[6][7]

  • Titration: Perform a series of precise, automated injections of the vancomycin solution from the syringe into the dipeptide solution in the sample cell, while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the minute heat changes (either released or absorbed) that occur after each injection as the vancomycin binds to the dipeptide.

  • Data Analysis: The raw data (power vs. time) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of vancomycin to dipeptide. This binding isotherm is then fitted to a suitable binding model to calculate the dissociation constant (Kd) and other thermodynamic parameters.[6]

Conclusion

Penicillin and vancomycin, while both targeting bacterial cell wall synthesis, exemplify distinct and elegant approaches to antibiotic action. Penicillin acts as a covalent inhibitor, forming an irreversible bond with the active site of PBP enzymes. In contrast, vancomycin functions by sequestering the D-Ala-D-Ala substrate, preventing its utilization by these same enzymes. This fundamental difference in their mechanism of action has profound implications for their spectrum of activity, the development of resistance, and the strategies required to overcome it. Understanding these molecular interactions at a quantitative level is paramount for the rational design of new antibiotics to combat the ever-growing threat of antimicrobial resistance.

References

Assessing the Specificity of D-Alanyl-D-Alanine Probes in Diverse Bacterial Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial cell wall, a unique and essential structure, is a primary target for antimicrobial agents. The ability to specifically label and track the synthesis and remodeling of its key component, peptidoglycan (PG), is crucial for developing new therapeutics and understanding bacterial physiology. D-Alanyl-D-Alanine (D-Ala-D-Ala) probes have emerged as powerful tools for this purpose, offering a higher degree of specificity compared to their D-amino acid counterparts. This guide provides an objective comparison of the performance and specificity of D-Ala-D-Ala probes in different bacteria, supported by experimental data and detailed protocols.

Mechanism of Action and Inherent Specificity

D-Ala-D-Ala is a critical dipeptide in the biosynthesis of peptidoglycan. In the cytoplasm, the enzyme D-alanine-D-alanine ligase (Ddl) synthesizes D-Ala-D-Ala, which is then added to the UDP-MurNAc-tripeptide precursor by the MurF ligase to form the UDP-MurNAc-pentapeptide.[1] This pentapeptide is subsequently transported across the cell membrane and incorporated into the growing peptidoglycan layer.

D-Ala-D-Ala probes are synthetic analogs of this natural dipeptide, often modified with a fluorescent reporter or a bioorthogonal handle for subsequent detection. A key advantage of these probes is that they bypass the Ddl enzyme.[2] This is particularly beneficial as it reduces the likelihood of the probe being diverted into other metabolic pathways that might utilize single D-alanine molecules.[2] By providing the complete dipeptide, these probes are more specifically targeted to the MurF ligase and the downstream peptidoglycan synthesis pathway.[1][2]

This targeted delivery enhances the specificity of labeling sites of active peptidoglycan synthesis, providing a clearer picture of bacterial growth and cell division. In contrast, single D-amino acid probes can sometimes be incorporated into other cellular components or be subject to catabolism, leading to potential off-target labeling.[2]

Comparative Specificity in Gram-Positive and Gram-Negative Bacteria

The fundamental difference in the cell wall structure between Gram-positive and Gram-negative bacteria influences the accessibility and efficacy of molecular probes. Gram-positive bacteria possess a thick, exposed peptidoglycan layer, while Gram-negative bacteria have a much thinner peptidoglycan layer located in the periplasmic space between the inner and outer membranes.[3][4]

Gram-Positive Bacteria: D-Ala-D-Ala probes are highly effective in labeling Gram-positive bacteria. The thick, accessible peptidoglycan layer allows for robust incorporation and signal detection. Studies have shown that these probes are compelling alternatives to D-alanine probes when enhanced specificity is required in Gram-positive organisms.[2] For instance, vancomycin, an antibiotic that binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, is effective against Gram-positive bacteria, highlighting the accessibility of this target.[5]

Gram-Negative Bacteria: Labeling Gram-negative bacteria with external probes can be more challenging due to the protective outer membrane. However, various D-Ala-D-Ala probes, including radiolabeled and fluorescent versions, have demonstrated successful incorporation in a wide range of Gram-negative pathogens, such as Pseudomonas aeruginosa and Escherichia coli.[6][7] The ability of these probes to cross the outer membrane and access the periplasmic space is a critical factor for successful labeling. The efficiency of labeling can be influenced by the size and chemical properties of the probe.[5]

Quantitative Data on Probe Specificity

The following tables summarize quantitative data on the specificity of D-alanine and this compound based probes from various studies.

TracerBacterial Uptake (Relative)Mammalian Cell Uptake (Relative)Key FindingsReference(s)
D-[3-¹¹C]Alanine High in various Gram-positive and Gram-negative bacteria3-6 fold lower than L-[3-¹¹C]AlanineDemonstrates high specificity for bacterial metabolism over mammalian metabolism.[8]
D-[3-¹¹C]Alanine ~3.5-fold higher in infected tissueNot significantly taken up in sterile inflammationEffectively distinguishes between active bacterial infection and sterile inflammation.[8]
[¹⁸F]FDG No significant difference between infected and inflamed tissueHigh uptake in both conditionsFails to differentiate between bacterial infection and sterile inflammation.[8]

Experimental Protocols

Fluorescent Labeling of Bacteria with this compound Probes

This protocol describes a general method for labeling bacterial cell walls using a fluorescently labeled D-Ala-D-Ala dipeptide probe.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Fluorescent this compound probe (e.g., fluorescently tagged EDA-DA)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Microcentrifuge tubes

  • Fluorescence microscope

Procedure:

  • Bacterial Culture: Grow the bacterial strain of interest in its appropriate liquid medium to mid-logarithmic phase.

  • Probe Incubation: Add the fluorescent D-Ala-D-Ala probe to the bacterial culture to a final concentration of 0.5-2 mM. The optimal concentration may vary depending on the bacterial species and the specific probe used.

  • Incubation: Incubate the culture for a period that allows for sufficient incorporation of the probe. This can range from a fraction of a generation time for labeling nascent peptidoglycan to one or more generations for complete labeling.

  • Washing: Harvest the labeled cells by centrifugation (e.g., 5000 x g for 5 minutes).

  • Resuspension: Discard the supernatant and wash the cell pellet 2-3 times with PBS to remove unincorporated probe.

  • Fixation (Optional): If desired, resuspend the cells in a fixative solution and incubate for 15-20 minutes at room temperature.

  • Final Wash: Wash the fixed cells once with PBS.

  • Imaging: Resuspend the final cell pellet in a small volume of PBS, mount on a microscope slide with an agarose pad, and visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Bioorthogonal Labeling using Click Chemistry

This protocol outlines the two-step labeling of bacterial cell walls using a D-Ala-D-Ala probe containing a bioorthogonal handle (e.g., an azide or alkyne) followed by a click reaction with a fluorescent reporter.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Azide- or Alkyne-modified this compound probe (e.g., Ethynyl-D-Ala-D-Ala, EDA-DA)[1]

  • Fluorescently labeled alkyne or azide for click reaction (e.g., DBCO-fluorophore for copper-free click chemistry)

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Microcentrifuge tubes

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Grow bacteria to the desired growth phase.

    • Add the bioorthogonal D-Ala-D-Ala probe to the culture medium at a final concentration of 0.5-2 mM.

    • Incubate for a duration sufficient for incorporation into the cell wall.

  • Washing: Harvest and wash the cells 2-3 times with PBS to remove the unincorporated probe.

  • Fixation and Permeabilization (for intracellular bacteria or if required):

    • Fix the cells as described in the previous protocol.

    • If labeling intracellular bacteria, permeabilize the host cells with a detergent like Triton X-100 to allow entry of the click chemistry reagents.

  • Click Reaction:

    • Resuspend the washed cells in PBS.

    • Add the fluorescently labeled click chemistry partner (e.g., DBCO-fluorophore) at a typical concentration of 1-10 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Wash and Imaging:

    • Wash the cells 2-3 times with PBS to remove excess fluorescent dye.

    • Prepare the sample for microscopy and image as previously described.

Visualizations

Peptidoglycan_Synthesis_and_Probe_Incorporation cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide MurF MurF Ligase UDP_MurNAc_Tripeptide->MurF D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF D_Ala_D_Ala_Probe D-Ala-D-Ala Probe D_Ala_D_Ala_Probe->MurF UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide MurF->UDP_MurNAc_Pentapeptide Lipid_II Lipid II (carrying pentapeptide) UDP_MurNAc_Pentapeptide->Lipid_II Transport across membrane Ddl Ddl Ligase Ddl->D_Ala_D_Ala D_Ala D-Alanine D_Ala->Ddl x2 PBPs Penicillin-Binding Proteins (PBPs) Lipid_II->PBPs Growing_PG Growing Peptidoglycan PBPs->Growing_PG Incorporation Experimental_Workflow cluster_protocol Bioorthogonal Labeling Workflow arrow arrow Start Bacterial Culture (Log Phase) Incubate_Probe Incubate with Bioorthogonal D-Ala-D-Ala Probe Start->Incubate_Probe Wash1 Wash Cells (x3) (Remove unbound probe) Incubate_Probe->Wash1 Click_Reaction Perform Click Reaction (Add fluorescent reporter) Wash1->Click_Reaction Wash2 Wash Cells (x2) (Remove unbound reporter) Click_Reaction->Wash2 Image Fluorescence Microscopy Wash2->Image

References

Safety Operating Guide

Proper Disposal of D-Alanyl-D-Alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of D-Alanyl-D-Alanine, a dipeptide commonly used in biochemical research.

While this compound is not classified as an acutely hazardous substance, it must be treated as a laboratory chemical waste.[1][2] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, can lead to environmental contamination and may violate institutional and regulatory standards.[1][3]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.

  • Eye Protection: Safety goggles or a face shield should be worn.

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.

All handling of this compound should be conducted in a well-ventilated area to minimize the risk of inhalation.[3]

Step-by-Step Disposal Procedures

The correct disposal method for this compound waste depends on its physical state (solid or liquid) and the specific guidelines of your institution.

Solid Waste

Solid this compound waste includes the pure compound, as well as contaminated items such as:

  • Empty vials

  • Pipette tips

  • Gloves and other PPE

  • Contaminated labware

Procedure:

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.[2][3] Do not mix with non-hazardous waste.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should list the contents, including "this compound."[3]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal through a licensed hazardous waste contractor.[2]

Liquid Waste

Liquid waste containing this compound, such as experimental solutions or buffers, requires careful handling.

Procedure:

  • Segregation: Collect all liquid waste in a separate, leak-proof, and clearly labeled container.[5]

  • Chemical Inactivation (if required by your institution): In some cases, chemical inactivation may be recommended. This typically involves hydrolysis using a solution of 1 M hydrochloric acid (HCl) or 1 M sodium hydroxide (NaOH) in a chemical fume hood.[3] The waste is slowly added to the inactivation solution and allowed to react for at least 24 hours to ensure complete degradation.[3]

  • Neutralization: Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[3]

  • Collection and Labeling: Collect the neutralized waste in a clearly labeled hazardous waste container.[3]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.

Note: Never dispose of peptide solutions down the sink unless explicitly permitted by your institution's EHS guidelines.[1]

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, mechanically collect the spilled solid material (e.g., by sweeping).[5]

  • Place the spilled material and any contaminated cleaning materials into a suitable, closed container for disposal as hazardous waste.[5]

  • Prevent the spilled material from entering drains or waterways.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_start Start cluster_assessment Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_end Final Disposal start Identify this compound Waste assess_state Determine Physical State (Solid or Liquid) start->assess_state solid_waste Solid Waste (e.g., powder, contaminated vials, PPE) assess_state->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, buffers) assess_state->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid check_inactivation Consult Institutional Policy: Inactivation Required? collect_liquid->check_inactivation inactivate Perform Chemical Inactivation (e.g., with 1M HCl or NaOH) check_inactivation->inactivate Yes check_inactivation->store No neutralize Neutralize to pH 6.0-8.0 inactivate->neutralize neutralize->store contact_ehs Contact EHS for Pickup and Professional Disposal store->contact_ehs

Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed protocols and requirements. [5]

References

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